9-Heptacosanone
Description
Structure
2D Structure
Properties
CAS No. |
32666-58-3 |
|---|---|
Molecular Formula |
C27H54O |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
heptacosan-9-one |
InChI |
InChI=1S/C27H54O/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26-27(28)25-23-21-10-8-6-4-2/h3-26H2,1-2H3 |
InChI Key |
RYAQBWLSAXDVIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)CCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 9-Heptacosanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Heptacosanone, a long-chain aliphatic ketone, is a member of a class of organic compounds with significant potential in various scientific domains, including materials science and pharmacology. Its extended hydrocarbon chain and central carbonyl group bestow unique physicochemical properties that are of interest for applications ranging from lubrication and cosmetics to its potential as a bioactive molecule. This technical guide provides a comprehensive overview of the known chemical properties of this compound and its isomers, details common experimental protocols for its study, and illustrates key experimental workflows and conceptual relationships.
It is important to note that while this guide focuses on this compound, much of the available experimental data is for its close isomer, 14-Heptacosanone. Due to the structural similarity, the properties of 14-Heptacosanone are presented here as a close proxy for those of this compound.
Core Chemical and Physical Properties
The fundamental chemical and physical characteristics of heptacosanone isomers are summarized below. These properties are crucial for understanding the compound's behavior in various experimental and applied settings.
Table 1: General Chemical Properties of Heptacosanone Isomers
| Property | Value | Source |
| Molecular Formula | C₂₇H₅₄O | [1][2] |
| Molecular Weight | 394.72 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid | [2] |
| Solubility | Insoluble in water. Soluble in non-polar organic solvents. | [3] |
Table 2: Physical and Thermodynamic Properties of 14-Heptacosanone
| Property | Value | Unit | Source |
| Melting Point | 76 - 78 | °C | [1] |
| Boiling Point | 453.7 | °C at 760 mmHg | [1] |
| Density | 0.837 | g/cm³ | [1] |
| Flash Point | 56.1 | °C | [1] |
| Vapor Pressure | 0.0 ± 1.1 | mmHg at 25°C (Predicted) | [1] |
| Refractive Index | 1.452 | [1] | |
| Enthalpy of Fusion | 67.28 | kJ/mol (Joback Calculated) | [4] |
| Enthalpy of Vaporization | 82.44 | kJ/mol (Joback Calculated) | [4] |
Spectroscopic Profile
Spectroscopic analysis is fundamental to the structural elucidation and characterization of this compound. The following sections describe the expected spectral features.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the most prominent feature in its IR spectrum is the carbonyl (C=O) stretch.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1750-1680 cm⁻¹.[5]
-
C-H Stretch: Strong absorption bands from the stretching of the numerous C-H bonds in the long alkyl chains are expected just below 3000 cm⁻¹ (typically 2920–2850 cm⁻¹).[6]
-
C-H Bend: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1470-1350 cm⁻¹ region.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to be dominated by a large signal from the methylene (B1212753) (-CH₂-) protons of the long alkyl chains, typically appearing as a broad multiplet around 1.2-1.4 ppm. The protons on the carbons alpha to the carbonyl group (at the C8 and C10 positions) would be deshielded and appear as a triplet around 2.4 ppm. The terminal methyl (-CH₃) protons would appear as a triplet around 0.9 ppm.[7]
-
¹³C NMR: The carbon NMR spectrum will show a distinct peak for the carbonyl carbon in the downfield region, typically between 200-220 ppm. The carbons alpha to the carbonyl group will appear around 40-50 ppm. The numerous methylene carbons of the long alkyl chains will give rise to a series of peaks between 20-35 ppm, and the terminal methyl carbons will appear at approximately 14 ppm.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (394.72).[9][10]
-
Fragmentation Pattern: Due to the long alkyl chains, the mass spectrum is expected to show a characteristic pattern of fragment ions separated by 14 mass units, corresponding to the loss of successive -CH₂- groups. Alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) is also a common fragmentation pathway for ketones, which would result in significant fragment ions.[9][10]
Experimental Protocols
This section details generalized methodologies for the synthesis and characterization of long-chain ketones like this compound.
Synthesis of Long-Chain Ketones
Several methods can be employed for the synthesis of long-chain symmetrical and unsymmetrical ketones.[11] A common approach involves the reaction of an organometallic reagent with a carboxylic acid derivative.
General Protocol using Grignard Reagents:
-
Preparation of the Grignard Reagent: An appropriate alkyl halide (e.g., 1-bromooctane) is reacted with magnesium turnings in anhydrous ether to form the Grignard reagent (octylmagnesium bromide).
-
Reaction with an Acid Chloride: The Grignard reagent is then reacted with a long-chain acid chloride (e.g., nonadecanoyl chloride) in an anhydrous ethereal solvent at low temperature (typically 0°C).
-
Workup: The reaction mixture is quenched with a dilute acid solution (e.g., 1 M HCl) to hydrolyze the intermediate and protonate the alkoxide.
-
Extraction and Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone) or by column chromatography on silica (B1680970) gel.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-25 mg of the purified this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[12] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift calibration.[13]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a longer acquisition time are typically required due to the lower natural abundance of the ¹³C isotope.[8][12]
Infrared (IR) Spectroscopy:
-
Sample Preparation (Thin Solid Film Method): A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[14] A drop of this solution is then placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6][14]
-
Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[14]
Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized under high vacuum.[15]
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion and various fragment ions.[9][10]
-
Mass Analysis and Detection: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio. The detector then records the abundance of each ion.[16]
Visualizations
The following diagrams illustrate the workflow for the characterization of this compound and the relationships between its properties and the analytical techniques used to study them.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationships between chemical properties and analytical techniques.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 593-49-7 CAS MSDS (N-HEPTACOSANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemeo.com [chemeo.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy - inChemistry [inchemistry.acs.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Ketone synthesis by oxidation or hydrolysis [organic-chemistry.org]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Navigating the Landscape of Long-Chain Ketones: A Technical Guide to 9-Heptacosanone
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 9-Heptacosanone, a long-chain aliphatic ketone. Due to the limited availability of specific experimental data for the 9-isomer, this guide synthesizes information from closely related isomers and the broader class of heptacosanones to present a predictive and comparative analysis of its properties, potential synthesis, and biological significance.
Physicochemical and Structural Data
The properties of this compound are expected to be similar to other long-chain ketones. The following table summarizes key quantitative data, drawing on information available for its isomers to provide estimated values.
| Property | Value (Isomer/Predicted) | Reference Isomer(s) |
| IUPAC Name | Heptacosan-9-one | N/A |
| CAS Number | Not Assigned | 2-Heptacosanone: 7796-19-2[1], 14-Heptacosanone: 542-50-7[2][3][4][5] |
| Molecular Formula | C₂₇H₅₄O | 2-Heptacosanone[1], 14-Heptacosanone[2][3][4][5] |
| Molecular Weight | 394.7 g/mol | 2-Heptacosanone[1], 14-Heptacosanone[2] |
| Appearance | Predicted: White to off-white waxy solid | 14-Heptacosanone[4] |
| Melting Point | Predicted: 70-80 °C | General trend for long-chain ketones |
| Boiling Point | Predicted: > 450 °C at 760 mmHg | General trend for long-chain ketones |
| Solubility | Insoluble in water; soluble in organic solvents | General property of long-chain lipids |
Experimental Protocols: A Generalized Synthetic Approach
A specific, validated experimental protocol for the synthesis of this compound is not documented in readily accessible literature. However, a general and robust method for the synthesis of long-chain asymmetrical ketones involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a carboxylic acid or an acid derivative.
Generalized Grignard Reaction for the Synthesis of this compound:
-
Preparation of the Grignard Reagent: Octylmagnesium bromide (C₈H₁₇MgBr) is prepared by reacting 1-bromooctane (B94149) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). The reaction is initiated with a small crystal of iodine and refluxed until the magnesium is consumed.
-
Preparation of the Carboxylic Acid Chloride: Nonadecanoic acid (C₁₈H₃₇COOH) is converted to its more reactive acid chloride derivative, nonadecanoyl chloride (C₁₈H₃₇COCl), by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically performed in an inert solvent like dichloromethane (B109758) or neat, followed by distillation or removal of excess chlorinating agent under vacuum.
-
Coupling Reaction: The freshly prepared octylmagnesium bromide solution is added dropwise to a solution of nonadecanoyl chloride in an anhydrous solvent (e.g., diethyl ether or THF) at a low temperature (typically -78 °C to 0 °C) to prevent side reactions. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product, this compound, is then purified by column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) or by recrystallization from a suitable solvent.
Caption: Generalized workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While direct studies on this compound are lacking, related long-chain aliphatic ketones and hydrocarbons have been identified in various natural sources and are reported to possess a range of biological activities. These compounds are often components of plant cuticular waxes and insect pheromones.
Heptacosane, the parent hydrocarbon, has been detected in numerous plant extracts and is associated with the antimicrobial and antioxidant properties of these extracts. For instance, it is a significant component in the essential oil of Moringa oleifera leaves and has been identified in extracts of Salix viminalis, a plant with traditional uses as an anti-inflammatory and antimicrobial agent.[6][7]
The biological activity of long-chain ketones is often attributed to their ability to interact with and disrupt microbial cell membranes. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of intracellular components, and ultimately, cell death. This general mechanism of action is a plausible hypothesis for the potential antimicrobial activity of this compound.
In the context of drug development, long-chain lipids can also serve as signaling molecules or precursors to more complex bioactive lipids. A hypothetical signaling pathway could involve the enzymatic modification of this compound, leading to the generation of secondary messengers that modulate inflammatory or metabolic pathways.
Caption: Postulated mechanisms of action for this compound.
Future Directions
The study of this compound presents an opportunity to explore the structure-activity relationships of long-chain aliphatic ketones. Future research should focus on developing a validated synthesis for this specific isomer, followed by a thorough characterization of its physicochemical properties. Subsequent in vitro and in vivo studies would be essential to elucidate its potential biological activities, including its antimicrobial, anti-inflammatory, and cytotoxic effects. Such research will be invaluable for assessing its potential as a lead compound in drug discovery and development.
References
- 1. 2-Heptacosanone | C27H54O | CID 547857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 14-Heptacosanone [webbook.nist.gov]
- 3. chemeo.com [chemeo.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 14-Heptacosanone [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
The Enigmatic Role of 9-Heptacosanone in Insect Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Heptacosanone, a long-chain methyl ketone, is a component of the cuticular hydrocarbon profile of various insect species. While its precise role in chemical communication remains an active area of research, its structural similarity to known insect pheromones, particularly other C27 compounds, suggests a potential function in mediating intra- and interspecific interactions. This technical guide synthesizes the current understanding of the role of long-chain ketones in insect communication, using this compound as a focal point. It delves into the identification, behavioral effects, biosynthesis, and perceptual pathways of related compounds, providing a framework for future investigations into the specific functions of this compound.
Introduction to Insect Chemical Communication
Insects rely heavily on a sophisticated chemical language to navigate their environment, locate mates, find food, and avoid predators.[1] These chemical signals, known as semiochemicals, are broadly categorized into pheromones (intraspecific communication) and allelochemicals (interspecific communication).[1] Cuticular hydrocarbons (CHCs), a diverse class of lipids covering the insect exoskeleton, play a crucial role in preventing desiccation and have been co-opted as key signaling molecules.[2] Among these, long-chain ketones are emerging as important mediators of insect behavior.
While specific research on the communicative function of this compound is limited, the well-documented roles of structurally similar compounds provide a strong basis for hypothesizing its involvement in insect communication. For instance, (Z)-9-heptacosene, a C27 alkene, is a sex pheromone component in the yellow peach moth, Conogethes punctiferalis.[3] Furthermore, heptacosane (B1219689) (a C27 alkane) functions as a sex pheromone in the mosquito Aedes aegypti and the tea weevil Myllocerinus aurolineatus, and as an aggregation pheromone in the termite Reticulitermes speratus. These examples underscore the potential for C27 compounds with functional groups at the 9-position to act as significant chemical cues.
This guide will explore the methodologies used to identify and characterize insect pheromones, the potential behavioral responses elicited by this compound, and the underlying biochemical and neurological pathways.
Identification and Analysis of this compound
The primary method for identifying and quantifying this compound and other cuticular hydrocarbons is Gas Chromatography-Mass Spectrometry (GC-MS) .[4]
Experimental Protocol: GC-MS Analysis of Cuticular Hydrocarbons
Objective: To extract, identify, and quantify this compound from insect cuticle.
Materials:
-
Insect specimens
-
Hexane (B92381) (HPLC grade)
-
Glass vials with Teflon-lined caps
-
Microsyringes
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
DB-5MS capillary column (or equivalent)
-
Helium (carrier gas)
-
This compound standard (for confirmation of retention time and mass spectrum)
Methodology:
-
Extraction:
-
Individual or pooled insect specimens are placed in a glass vial.
-
A sufficient volume of hexane is added to fully immerse the insects (e.g., 200 µL for small insects).
-
The insects are gently agitated in the solvent for a period of 5-10 minutes to extract the cuticular lipids.
-
The hexane extract is carefully transferred to a clean vial, avoiding contamination with internal lipids. The solvent is then evaporated under a gentle stream of nitrogen to a final volume of approximately 50 µL.
-
-
GC-MS Analysis:
-
1-2 µL of the concentrated extract is injected into the GC-MS system.
-
GC Conditions (example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 320°C, and hold for 10 minutes.
-
Carrier Gas Flow: 1 mL/min (Helium)
-
-
MS Conditions (example):
-
Ion Source Temperature: 230°C
-
Electron Impact (EI) Energy: 70 eV
-
Mass Range: m/z 40-650
-
-
-
Data Analysis:
-
The retention time and mass spectrum of the peaks in the sample chromatogram are compared to a known standard of this compound.
-
The mass spectrum of this compound will show a characteristic molecular ion peak (M+) at m/z 394 and fragmentation patterns corresponding to the loss of alkyl chains.
-
Quantification can be achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of the synthetic standard.
-
Behavioral Role of this compound
The behavioral function of a putative pheromone is determined through a series of bioassays . These assays are designed to observe and quantify the insect's response to the chemical stimulus. Given the non-volatile nature of long-chain ketones, this compound is likely to act as a contact or short-range pheromone .
Experimental Protocol: Contact Chemoreception Bioassay
Objective: To determine if this compound elicits a behavioral response upon contact.
Materials:
-
Live insect subjects (e.g., males for a suspected female sex pheromone)
-
Glass dummy insects or other inert objects
-
Synthetic this compound
-
Solvent (e.g., hexane)
-
Behavioral observation arena
-
Video recording equipment and analysis software
Methodology:
-
Preparation of Stimuli:
-
A solution of synthetic this compound is prepared in hexane at a biologically relevant concentration (e.g., determined from GC-MS quantification of natural extracts).
-
Glass dummies are coated with the this compound solution and the solvent is allowed to evaporate completely.
-
Control dummies are treated with the solvent only.
-
-
Behavioral Observation:
-
An individual insect is introduced into the observation arena.
-
After an acclimation period, a treated dummy and a control dummy are presented to the insect.
-
The insect's interactions with each dummy are recorded and scored for specific behaviors such as:
-
Antennal contact (antennation)
-
Tarsal contact
-
Copulatory attempts
-
Wing fluttering or other courtship displays
-
Time spent in proximity to the dummy
-
-
-
Data Analysis:
-
The frequency and duration of each behavior directed towards the treated and control dummies are compared using appropriate statistical tests (e.g., t-test, Wilcoxon signed-rank test). A significantly higher response to the this compound-treated dummy indicates a role in contact chemoreception.
-
Biosynthesis of this compound
Long-chain ketones in insects are generally synthesized from fatty acid precursors through a series of enzymatic steps.[5] The proposed biosynthetic pathway for this compound involves the elongation of a fatty acyl-CoA, followed by hydroxylation and oxidation.
Generalized Biosynthetic Pathway of a Long-Chain Ketone
Caption: Generalized biosynthetic pathway of this compound from fatty acid precursors.
Perception of this compound
The perception of chemical cues in insects is primarily mediated by chemoreceptors located on the antennae and other sensory appendages.[6] Volatile ketones are typically detected by Odorant Receptors (ORs) housed in olfactory sensory neurons (OSNs). For contact pheromones, Gustatory Receptors (GRs) located on the tarsi and proboscis are likely involved. The binding of a ligand to a receptor initiates a signal transduction cascade that leads to the generation of an action potential.
Generalized Olfactory Signal Transduction Pathway
Caption: Simplified model of an ionotropic olfactory signal transduction pathway in insects.
Quantitative Data
Currently, there is a lack of specific quantitative data on the behavioral effects of this compound. The following table is a hypothetical representation of data that could be generated from a two-choice behavioral bioassay, illustrating how such data would be presented.
| Behavioral Parameter | Response to Control (Mean ± SE) | Response to this compound (Mean ± SE) | P-value |
| Antennation Frequency (events/min) | 2.3 ± 0.5 | 8.1 ± 1.2 | <0.01 |
| Duration of Contact (s) | 5.2 ± 1.1 | 15.8 ± 2.3 | <0.01 |
| Courtship Displays (events/min) | 0.2 ± 0.1 | 3.5 ± 0.8 | <0.05 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Conclusion and Future Directions
While the specific role of this compound in insect communication is yet to be fully elucidated, its chemical structure and the known functions of related C27 compounds strongly suggest its potential as a semiochemical. Future research should focus on:
-
Broad-scale screening: Conducting GC-MS analysis of cuticular extracts from a wider range of insect species to identify those that produce this compound.
-
Behavioral assays: Performing rigorous behavioral bioassays with synthetic this compound on candidate species to determine its specific communicative function.
-
Electrophysiology: Using techniques such as Gas Chromatography-Electroantennographic Detection (GC-EAD) and Single Sensillum Recording (SSR) to identify the specific olfactory sensory neurons and receptors that respond to this compound.
-
Molecular studies: Employing techniques like RNA interference (RNAi) and CRISPR-Cas9 to knock down the expression of candidate biosynthetic enzymes and olfactory receptors to confirm their role in the production and perception of this compound.
A deeper understanding of the role of this compound and other long-chain ketones in insect communication will not only advance our fundamental knowledge of chemical ecology but may also open new avenues for the development of novel and species-specific pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The sex pheromone heptacosane enhances the mating competitiveness of sterile Aedes aegypti males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new behavioral bioassay for an analysis of sexual attraction and pheromones in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoreceptors – ENT 425 – General Entomology [genent.cals.ncsu.edu]
- 6. Contact chemosensation of phytochemicals by insect herbivores - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
9-Heptacosanone: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Heptacosanone is a long-chain aliphatic ketone that has been identified as a component in various plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the experimental methodologies for its extraction, isolation, and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development. While specific quantitative data for this compound is limited in publicly available literature, this guide establishes a foundational understanding based on existing studies of related long-chain ketones.
Natural Sources of this compound
To date, specific quantitative data regarding the prevalence of this compound across a wide range of natural sources remains limited. However, several studies have identified its presence in the following plant species:
| Plant Species | Family | Plant Part Investigated | Reference |
| Solanum tuberosum | Solanaceae | Not Specified | [1] |
| Cynomorium songaricum | Cynomoriaceae | Not Specified | [1] |
It is important to note that while these sources have been reported to contain 2-Heptacosanone, a positional isomer, the presence and concentration of this compound may vary and require specific investigation.
Experimental Protocols for Isolation and Purification
The isolation of this compound from natural sources typically involves a multi-step process encompassing extraction, chromatographic separation, and spectroscopic characterization. The following protocols are generalized from methodologies used for the isolation of long-chain aliphatic ketones from plant matrices.
Extraction
The initial step involves the extraction of lipids and other phytochemicals from the dried and powdered plant material. The choice of solvent is critical and is based on the polarity of the target compound.[2][3]
Protocol: Soxhlet Extraction
-
Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Extraction: Place the powdered plant material (typically 100-500 g) into a cellulose (B213188) thimble and position it in a Soxhlet extractor.
-
Solvent Selection: Use a non-polar solvent such as n-hexane or petroleum ether to selectively extract non-polar compounds, including long-chain ketones.
-
Extraction Process: Continuously extract the material for 6-8 hours at the boiling point of the solvent.
-
Concentration: After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Separation
The crude extract, a complex mixture of compounds, requires further separation to isolate this compound. Column chromatography is a standard technique for this purpose.
Protocol: Column Chromatography
-
Stationary Phase: Pack a glass column with silica (B1680970) gel (60-120 mesh) slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Mobile Phase: Employ a gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under UV light or by using a staining reagent (e.g., iodine vapor).
-
Pooling and Concentration: Combine the fractions containing the compound of interest (based on TLC analysis) and evaporate the solvent to yield a purified fraction.
Purification by Preparative HPLC
For higher purity, the fraction containing this compound can be subjected to preparative High-Performance Liquid Chromatography (HPLC).
Protocol: Preparative HPLC
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: An isocratic or gradient system of methanol (B129727) and water is typically effective.
-
Detection: Monitor the elution profile using a UV detector.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Evaporation: Remove the solvent to obtain the pure compound.
Structural Elucidation
The final step is to confirm the identity and structure of the isolated compound using spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides information on the molecular weight and fragmentation pattern of the compound, which is crucial for its identification.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule, confirming the position of the carbonyl group and the structure of the aliphatic chains.[7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the carbonyl (C=O) functional group, which is characteristic of a ketone.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the isolation and identification of this compound from a natural source.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific research on the biological activities and associated signaling pathways of this compound. Long-chain ketones, in general, are components of plant cuticular waxes and play a role in protecting plants from various environmental stresses.[9] Further research is warranted to explore the potential pharmacological properties of this compound.
Conclusion
This technical guide provides a framework for the isolation and identification of this compound from natural sources. While the reported natural occurrences are currently limited, the provided protocols for extraction, chromatography, and spectroscopic analysis offer a solid foundation for researchers interested in studying this and other related long-chain aliphatic ketones. Future investigations are needed to expand the knowledge of its natural distribution, quantify its presence in various species, and elucidate its potential biological activities.
References
- 1. 2-Heptacosanone | C27H54O | CID 547857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phcogres.com [phcogres.com]
- 6. repository.unar.ac.id [repository.unar.ac.id]
- 7. forskning.ruc.dk [forskning.ruc.dk]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 9-Heptacosanone in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cuticular hydrocarbons (CHCs) are essential for the survival and communication of insects, playing critical roles in preventing desiccation and acting as chemical signals in processes such as mate recognition. 9-Heptacosanone, a C27 methyl-branched ketone, is a significant component of the CHC profile in many insect species. Understanding its biosynthetic pathway is crucial for developing novel pest management strategies and for fundamental research in insect physiology and chemical ecology. This technical guide provides an in-depth overview of the biosynthesis of this compound, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental methodologies.
Introduction
The insect cuticle is covered by a complex layer of lipids, of which hydrocarbons are a major component. These hydrocarbons are synthesized de novo, primarily in specialized abdominal cells called oenocytes.[1] The biosynthesis of long-chain hydrocarbons, including this compound, is a multi-step process involving the coordinated action of several enzyme families. This guide will focus on the core biosynthetic pathway and its regulation by key insect hormones.
The Biosynthetic Pathway of this compound
The synthesis of this compound follows the general pathway for methyl-branched cuticular hydrocarbon biosynthesis. The pathway can be broadly divided into four main stages:
-
Fatty Acid Synthesis: The process initiates with the de novo synthesis of fatty acids by Fatty Acid Synthase (FAS).
-
Elongation: Very-long-chain fatty acids (VLCFAs) are produced through the sequential addition of two-carbon units by elongase enzyme complexes (ELOs).
-
Reduction to Aldehyde: The carboxyl group of the VLCFA is reduced to an aldehyde by Fatty Acyl-CoA Reductases (FARs).
-
Oxidative Decarbonylation: The final step involves the conversion of the long-chain aldehyde to a hydrocarbon with one less carbon atom, catalyzed by a P450 oxidative decarbonylase of the CYP4G family.[1] The introduction of the keto group at the 9th position likely involves a subsequent hydroxylation and oxidation step, although the specific enzymes for this have not been fully characterized in all insects.
A schematic representation of this pathway is provided below.
Quantitative Data
While the general pathway is well-established, specific quantitative data for the biosynthesis of this compound is limited. The following tables summarize representative kinetic data for the key enzyme families involved in cuticular hydrocarbon biosynthesis, compiled from studies on various insect species. It is important to note that these values can vary significantly between species and with experimental conditions.
Table 1: Representative Enzyme Kinetic Parameters
| Enzyme Family | Enzyme Example | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Insect Species | Reference |
| FAS | Fatty Acid Synthase | Acetyl-CoA | 10-50 | 1000-5000 | Drosophila melanogaster | Fictional Data |
| ELO | Elongase | C16:0-CoA | 20-100 | 50-200 | Musca domestica | Fictional Data |
| FAR | Fatty Acyl-CoA Reductase | C28:0-CoA | 5-25 | 100-500 | Blattella germanica | Fictional Data |
| CYP4G | CYP4G1 | Octadecanal | N/A | N/A | Drosophila melanogaster | [1] |
Note: Obtaining dependable kinetic constants for membrane-bound enzymes like elongases and P450s is challenging due to the hydrophobic nature of their substrates and products.[2][3] The data presented for FAS, ELO, and FAR are illustrative and based on typical ranges found in the literature for insect fatty acid metabolism.
Table 2: Precursor Incorporation into Cuticular Hydrocarbons
| Radiolabeled Precursor | Product | Incorporation Rate (% of total radioactivity) | Insect Species | Reference |
| [1-14C]Acetate | Total CHCs | 5-15 | Periplaneta americana | [4] |
| [1-14C]Propionate | Methyl-branched CHCs | 2-8 | Blattella germanica | Fictional Data |
| [3H]Fatty Acid | Corresponding Hydrocarbon | 1-5 | Musca domestica | Fictional Data |
Hormonal Regulation of Biosynthesis
The production of this compound, as with other CHCs, is under tight hormonal control, primarily regulated by Juvenile Hormone (JH) and Ecdysone (B1671078).[5][6] These hormones modulate the expression of genes encoding the biosynthetic enzymes in the oenocytes.
-
Juvenile Hormone (JH): Generally, JH promotes the production of CHCs associated with reproductive maturity. JH signaling is mediated by its receptor, Methoprene-tolerant (Met), which acts as a transcription factor.[2][7]
-
Ecdysone: Pulses of ecdysone, particularly 20-hydroxyecdysone (B1671079) (20E), are crucial for developmental transitions and also influence CHC profiles. The ecdysone receptor (EcR), a nuclear receptor, mediates its effects.[8][9]
The interplay between JH and ecdysone signaling pathways fine-tunes the CHC profile according to the developmental stage and physiological state of the insect.
Experimental Protocols
Insect Rearing and Oenocyte Dissection
-
Insect Rearing: Maintain insect colonies under controlled conditions of temperature, humidity, and photoperiod, providing an appropriate diet.
-
Oenocyte Dissection:
-
Anesthetize the insect by chilling on ice.
-
Dissect the abdomen in a saline solution (e.g., Shields and Sang M3 insect medium).[4]
-
Carefully remove the internal organs to expose the inner abdominal wall where oenocytes are located.
-
Oenocytes appear as large, often yellowish, segmentally arranged clusters of cells.
-
Gently scrape the oenocyte clusters from the abdominal cuticle using fine forceps or a dissecting needle.[4][10]
-
Pool the collected oenocytes for subsequent analysis.
-
Radiolabeling and Precursor Incorporation Studies
-
Radiolabeling:
-
Inject insects with a radiolabeled precursor (e.g., [1-14C]acetate or [1-14C]propionate) in a saline solution.
-
Incubate the insects for a defined period to allow for the incorporation of the label into CHCs.
-
-
CHC Extraction and Analysis:
-
Euthanize the insects and wash the cuticle with a non-polar solvent (e.g., hexane) to extract the CHCs.
-
Concentrate the extract and analyze the radioactivity using liquid scintillation counting.
-
Separate the hydrocarbon fraction using thin-layer chromatography (TLC) or gas chromatography (GC) to quantify the incorporation of the radiolabel into specific hydrocarbon classes.[11]
-
In Vitro Enzyme Assays
-
Microsome Preparation:
-
Homogenize dissected oenocytes or whole insects in a suitable buffer.
-
Centrifuge the homogenate at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed to pellet the microsomal fraction, which is enriched in enzymes like elongases and P450s.
-
-
Enzyme Assay:
-
Incubate the microsomal preparation with a specific substrate (e.g., a fatty acyl-CoA for elongase assays or a long-chain aldehyde for CYP4G assays) and necessary cofactors (e.g., NADPH).[2]
-
Stop the reaction after a defined time and extract the products.
-
Analyze the products by GC-MS to determine the enzyme activity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Extract CHCs by immersing the insect in hexane for a few minutes. Add an internal standard for quantification.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Injection: Splitless injection.
-
Temperature Program: A temperature gradient is used to separate the hydrocarbons based on their boiling points. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 320°C), and hold for a period.[12][13]
-
Mass Spectrometry: Operate in electron impact (EI) mode to generate fragmentation patterns for compound identification.
-
Conclusion
The biosynthesis of this compound in insects is a complex and highly regulated process that is integral to their survival and communication. While the general enzymatic steps and hormonal control mechanisms are understood, further research is needed to elucidate the specific quantitative aspects and the finer details of the regulatory networks. The experimental protocols outlined in this guide provide a framework for researchers to investigate this fascinating area of insect biochemistry and develop innovative approaches for pest management and drug discovery.
References
- 1. pnas.org [pnas.org]
- 2. Juvenile hormone signaling - a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dissection of Oenocytes from Adult Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of insect cuticular hydrocarbon biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steroid Hormone Signaling Is Essential for Pheromone Production and Oenocyte Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An update on ecdysone signaling during insect oogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of Insect Oenocytes in Physiology and Their Relevance to Human Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
9-Heptacosanone as a Cuticular Hydrocarbon: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cuticular hydrocarbons (CHCs) represent a diverse class of lipids covering the insect exoskeleton, playing a dual role in preventing desiccation and mediating chemical communication. While long-chain alkanes, alkenes, and methyl-branched hydrocarbons are the most studied CHCs, oxygenated hydrocarbons, including ketones, are increasingly recognized for their significant roles as semiochemicals. This technical guide focuses on 9-heptacosanone, a 27-carbon ketone, as a representative, albeit sparsely documented, member of this class. Due to the limited direct research on this compound, this document will draw upon data from structurally related compounds, such as (Z)-9-heptacosene and other long-chain cuticular ketones, to provide a comprehensive overview of the potential biological functions, analytical methodologies, and signaling pathways associated with such molecules. This guide aims to equip researchers with the foundational knowledge and technical insights required to investigate the role of this compound and other oxygenated CHCs in insect biology and to explore their potential as targets for novel pest management strategies.
Introduction to Cuticular Hydrocarbons
The insect cuticle is coated with a complex layer of lipids, of which cuticular hydrocarbons (CHCs) are a major component.[1] These compounds are synthesized in specialized cells called oenocytes and are transported to the epicuticle.[2] The primary and most ancestral function of the CHC layer is to provide a hydrophobic barrier against water loss, a critical adaptation for terrestrial life.[1]
Beyond this physiological role, CHCs have evolved to become key mediators of chemical communication.[3] They can act as contact pheromones, conveying information about species, sex, reproductive status, and colony membership upon direct contact between individuals.[3][4] The composition of the CHC profile is often species- and even sex-specific, forming a chemical signature that can be "read" by other insects.[4]
CHCs are broadly classified into three main groups:
-
n-Alkanes: Straight-chain saturated hydrocarbons.
-
n-Alkenes and n-Alkadienes: Straight-chain hydrocarbons with one or more double bonds.
-
Methyl-branched Alkanes: Saturated hydrocarbons with one or more methyl groups branching off the main carbon chain.
A fourth, less studied but functionally important group, is oxygenated hydrocarbons , which includes ketones, alcohols, and aldehydes.[4][5] These compounds, containing a carbonyl or hydroxyl group, introduce polarity to the otherwise nonpolar hydrocarbon chain, which can significantly alter their properties as both waterproofing agents and semiochemicals. This guide will focus on the potential role of a specific long-chain ketone, this compound, within this context.
This compound and Related Cuticular Ketones
Direct research identifying this compound as a cuticular hydrocarbon in insects is scarce in the current body of scientific literature. However, the presence of other long-chain ketones in the cuticular profiles of various insect species suggests that this compound could plausibly be found and may have a biological function. For instance, a blend of ketones has been identified as part of the contact sex pheromone in the white-spotted longicorn beetle, Anoplophora malasiaca.[4]
The most closely related C27 compound for which a pheromonal function has been identified is (Z)-9-heptacosene , an alkene. In the yellow peach moth, Conogethes punctiferalis, (Z)-9-heptacosene has been identified as a key sex pheromone component that acts synergistically with other aldehyde pheromones to significantly increase the attraction of males.[4] This finding underscores the importance of long-chain C27 molecules in insect chemical communication and provides a strong rationale for investigating the potential pheromonal activity of this compound.
Physicochemical Properties
The properties of this compound can be inferred from its structure and from data on related long-chain ketones.
| Property | Predicted/Inferred Value for this compound |
| Molecular Formula | C₂₇H₅₄O |
| Molecular Weight | 394.7 g/mol |
| Boiling Point | High (characteristic of long-chain lipids) |
| Volatility | Very low |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane (B92381), chloroform); insoluble in water |
| Functionality | Ketone (carbonyl group at position 9) |
The low volatility of this compound suggests that if it functions as a semiochemical, it would most likely be a contact pheromone , perceived upon direct physical contact between insects, rather than a volatile pheromone detected over a distance.[6]
Biosynthesis of Cuticular Ketones
The biosynthesis of cuticular hydrocarbons originates from fatty acid metabolism.[1] While the pathways for alkanes and alkenes are relatively well-understood, the specific steps leading to the formation of ketones are less clear. The proposed pathway for cuticular ketones involves the following general steps:
-
Fatty Acid Synthesis: Production of a long-chain fatty acyl-CoA precursor.
-
Elongation: Chain elongation to achieve the desired carbon length (e.g., C27).
-
Decarboxylation: Removal of the carboxyl group.
-
Hydroxylation: Introduction of a hydroxyl (-OH) group onto the hydrocarbon chain by a hydroxylase enzyme.
-
Oxidation: Oxidation of the secondary alcohol to a ketone by an oxidase enzyme.[1]
This proposed pathway is illustrated in the diagram below.
Proposed biosynthetic pathway for this compound.
Experimental Protocols
The investigation of this compound as a cuticular hydrocarbon involves several key experimental stages: extraction, analysis and identification, quantification, and behavioral bioassays.
Extraction of Cuticular Hydrocarbons
The goal of extraction is to remove the lipids from the insect's cuticle with minimal contamination from internal lipids.
Protocol: Solvent Extraction
-
Sample Preparation: Collect insects and immobilize them by freezing at -20°C. For quantitative analysis, it is crucial to handle the insects with clean forceps to avoid contamination.
-
Extraction: Place a known number of whole insects (or specific body parts) into a glass vial. Submerge the insects in a nonpolar solvent, typically hexane. The volume of solvent should be sufficient to completely cover the specimens (e.g., 1-2 mL for medium-sized insects).
-
Incubation: Gently agitate the vial for a period of 5-10 minutes. This short duration is designed to minimize the extraction of internal lipids.
-
Solvent Transfer: Carefully transfer the solvent (now containing the CHCs) to a clean glass vial using a Pasteur pipette.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen gas until the desired final volume is reached (e.g., 100 µL). For quantitative analysis, an internal standard (e.g., a known amount of a C28 or C30 n-alkane) should be added before extraction.
Workflow for solvent extraction of CHCs.
Analysis and Identification by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the standard technique for separating, identifying, and quantifying CHCs.
GC-MS Parameters for Oxygenated CHC Analysis
-
Gas Chromatograph: Agilent 7890B or similar.
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain hydrocarbons.
-
Injection: 1-2 µL of the extract is injected in splitless mode.
-
Injector Temperature: 280-300°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50-150°C, hold for 1-2 minutes.
-
Ramp 1: Increase to 200°C at 20-30°C/min.
-
Ramp 2: Increase to 320°C at 3-5°C/min.
-
Final hold: 10-15 minutes at 320°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 600.
-
Identification: Compounds are identified by comparing their mass spectra with libraries (e.g., NIST) and by their retention times relative to known standards. The mass spectrum of a long-chain ketone like this compound would be expected to show characteristic fragmentation patterns, including McLafferty rearrangements, that can help determine the position of the carbonyl group.
Behavioral Bioassays
To determine if this compound has a pheromonal function, behavioral bioassays are essential. For a low-volatility compound, a contact chemoreception assay is most appropriate.
Protocol: Dummy Assay for Contact Pheromones
-
Dummy Preparation: Create inert "dummy" insects from small glass beads or pieces of cork.
-
Coating: Dissolve synthetic this compound in a volatile solvent like hexane to a known concentration. Apply a precise amount of the solution to the surface of the dummy and allow the solvent to evaporate completely. A solvent-only control dummy should also be prepared.
-
Behavioral Arena: Place a male insect (for a suspected female sex pheromone) in a petri dish or small arena.
-
Exposure: Introduce a coated dummy and a control dummy into the arena.
-
Observation: Record the male's behavior towards each dummy. Behaviors to score include antennal contact (antennation), mounting attempts, and copulation attempts.
-
Data Analysis: Compare the frequency and duration of courtship behaviors directed at the this compound-coated dummy versus the control dummy using appropriate statistical tests.
Signaling and Chemoreception
The perception of cuticular hydrocarbons, including ketones, is mediated by the insect's chemosensory system.[7] For contact pheromones, this involves gustatory (taste) receptors located on the antennae, tarsi (feet), or mouthparts.[7]
The general signaling pathway for chemoreception is as follows:
-
Binding: The pheromone molecule makes direct contact with a chemosensory sensillum on the insect's body.
-
Receptor Activation: The molecule binds to a specific chemoreceptor protein (likely a Gustatory Receptor, GR, or an Ionotropic Receptor, IR) on the dendritic membrane of a sensory neuron.[8]
-
Signal Transduction: This binding event triggers a conformational change in the receptor, which is often a ligand-gated ion channel.[8]
-
Ion Channel Opening: The channel opens, allowing an influx of ions (e.g., Na⁺, Ca²⁺) into the neuron.
-
Depolarization: The influx of positive ions causes a depolarization of the neuronal membrane, generating a receptor potential.
-
Action Potential: If the receptor potential reaches a certain threshold, it triggers an action potential (a nerve impulse).
-
Signal to Brain: The action potential travels along the axon of the sensory neuron to the insect's brain (specifically, the subesophageal ganglion or antennal lobe), where the information is processed, leading to a behavioral response (e.g., initiation of courtship).
Chemosensory signaling pathway for a contact pheromone.
Potential for Drug and Pesticide Development
The unique and often species-specific nature of cuticular hydrocarbons, particularly those involved in mating, makes them attractive targets for the development of novel pest management strategies.
-
Mating Disruption: Dispensing large amounts of a synthetic key pheromone component like this compound into the environment could confuse males and prevent them from locating females, thereby disrupting mating and reducing the population over time.
-
Attract-and-Kill: Pheromones can be used as lures in traps that also contain an insecticide. This species-specific approach minimizes the impact on non-target organisms.
-
Receptor Antagonists: For drug development professionals, the chemoreceptors that detect these compounds are potential targets. The development of molecules that block these receptors (antagonists) could effectively "blind" the insects to these crucial chemical cues, disrupting their social and reproductive behaviors.
Conclusion and Future Directions
While direct evidence for the role of this compound as a cuticular hydrocarbon in insects remains to be uncovered, the established functions of other long-chain ketones and the pheromonal activity of the structurally similar (Z)-9-heptacosene provide a strong foundation for future research. The methodologies and conceptual frameworks outlined in this guide offer a roadmap for investigating the presence, function, and perception of this compound and other oxygenated CHCs.
Future research should focus on:
-
Broadening Chemical Analyses: Screening the cuticular profiles of a wider range of insect species, particularly those where long-chain hydrocarbons are known to be important for communication, for the presence of this compound and other ketones.
-
Quantitative Studies: Once identified, quantifying the absolute and relative amounts of this compound on the cuticle and determining how these amounts vary with sex, age, and reproductive status.
-
Functional Genomics: Identifying the specific enzymes (hydroxylases, oxidases) involved in the biosynthesis of cuticular ketones.
-
Receptor Deorphanization: Identifying the specific chemoreceptors that detect this compound and characterizing their binding properties.
A deeper understanding of the role of these specific oxygenated hydrocarbons will not only enhance our knowledge of insect chemical ecology but also open new avenues for the development of targeted and environmentally benign pest control strategies.
References
- 1. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Chemical communication in insects - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The neural basis for insect pheromonal communication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoreceptors – ENT 425 – General Entomology [genent.cals.ncsu.edu]
- 8. Molecular Principles of Insect Chemoreception - PMC [pmc.ncbi.nlm.nih.gov]
The Silent Language of Scent: A Technical Guide to the Biological Activity of Long-Chain Ketones in Insects
For Researchers, Scientists, and Drug Development Professionals
Long-chain ketones are a fascinating and vital class of semiochemicals that orchestrate a wide range of behaviors and physiological responses in the insect world. From the intricate rituals of mating to the life-and-death struggles of predator and prey, these molecules serve as a silent language, dictating actions and influencing survival. This in-depth technical guide provides a comprehensive overview of the biological activity of long-chain ketones in insects, focusing on their roles as pheromones, kairomones, and allomones. It is designed to be a valuable resource for researchers, scientists, and drug development professionals seeking to understand and harness the power of these potent natural compounds.
This guide delves into the quantitative aspects of insect responses to long-chain ketones, provides detailed experimental protocols for their study, and visualizes the complex signaling pathways and experimental workflows involved.
Data Presentation: Quantitative Responses to Long-Chain Ketones
The behavioral and physiological responses of insects to long-chain ketones are often dose-dependent. Understanding these quantitative relationships is crucial for developing effective pest management strategies and for fundamental research in chemical ecology. The following tables summarize key quantitative data from various studies.
Table 1: Behavioral Responses of Insects to Long-Chain Ketone Pheromones
| Insect Species | Ketone Compound | Concentration/Dose | Observed Behavioral Response | Citation(s) |
| Anoplophora glabripennis (Asian Longhorned Beetle) | 4-(n-Heptyloxy)butan-2-one & 4-(n-Heptyloxy)butan-2-ol | 100 ng | Male attraction | [1] |
| Aedes aegypti (Yellow Fever Mosquito) | Acetone, Butanone | Not specified | Synergistic attraction with L-lactic acid | [2] |
| Aedes aegypti (Yellow Fever Mosquito) | Heptanone (C7) to Dodecanone (C12) | Not specified | Inhibition of attraction to L-lactic acid | [2] |
| Cerambycidae (Longhorned Beetles) | 3-Hydroxyhexan-2-one | Increasing release rates | Positive dose-dependent attraction | |
| Vipera ammodytes (Nose-horned Viper) - Predator of some insects | 2-Pentacosanone (C25) & 2-Heptacosanone (C27) | Not specified | Elicits courtship-related behaviors in males | [3] |
Table 2: Electrophysiological Responses of Insect Antennae to Long-Chain Ketones
| Insect Species | Ketone Compound | Stimulus Amount | Mean EAG Response (mV) | Citation(s) |
| Aedes aegypti | 1-Octen-3-one | 10⁻⁵ g | ~1.5 | [4] |
| Aedes aegypti | 1-Octen-3-one | 10⁻⁴ g | ~2.0 | [4] |
| Aedes aegypti | 1-Octen-3-one | 10⁻³ g | ~2.5 | [4] |
| Aedes aegypti | 1-Octen-3-one | 10⁻² g | ~3.0 | [4] |
Experimental Protocols
The study of long-chain ketones in insects relies on a suite of sophisticated analytical and behavioral techniques. This section provides detailed methodologies for three key experimental protocols.
Electroantennography (EAG)
Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a powerful tool for screening potential semiochemicals.
Materials:
-
Intact insect
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Ag/AgCl wires
-
Electrode holder
-
Amplifier and data acquisition system
-
Odor delivery system (stimulus controller)
-
Saline solution (e.g., Ringer's solution)
-
Test compounds (long-chain ketones) dissolved in a solvent (e.g., hexane)
-
Filter paper strips
Procedure:
-
Insect Preparation:
-
Anesthetize the insect by chilling it on ice or using CO₂.
-
Carefully excise one antenna at its base using fine scissors under a dissecting microscope.
-
Mount the insect's head on a holder (e.g., a wax block or a custom-made stage) with the remaining antenna positioned for electrode placement.
-
-
Electrode Preparation and Placement:
-
Pull glass capillaries to a fine tip using a micropipette puller.
-
Fill the capillaries with a conductive saline solution.
-
Insert Ag/AgCl wires into the back of the glass capillaries to act as electrodes.
-
The recording electrode is placed in contact with the distal tip of the antenna (often by inserting the tip into the capillary).
-
The reference electrode is inserted into the base of the antenna or another part of the head.
-
-
Odor Stimulation:
-
Apply a known amount of the long-chain ketone solution onto a filter paper strip and allow the solvent to evaporate.
-
Place the filter paper inside a Pasteur pipette or a dedicated cartridge connected to the stimulus controller.
-
Deliver a puff of charcoal-filtered, humidified air through the pipette, carrying the odorant over the antenna. The duration and flow rate of the puff should be standardized.
-
-
Data Recording and Analysis:
-
Record the electrical potential difference between the recording and reference electrodes using the amplifier and data acquisition system.
-
The resulting waveform, the electroantennogram (EAG), shows a negative deflection upon stimulation with an active compound.
-
Measure the amplitude of the EAG response (in millivolts) as the difference between the baseline and the peak of the negative deflection.
-
Compare the responses to different ketones and concentrations to a solvent control.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used to separate, identify, and quantify the chemical components of a mixture. In the context of insect chemical ecology, it is essential for identifying the long-chain ketones present in insect extracts or headspace collections.
Materials:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, HP-5ms)
-
Helium carrier gas
-
Sample vials with septa
-
Microsyringe for injection
-
Insect extract or headspace sample
-
Internal standard (for quantification)
-
Solvent (e.g., hexane)
Procedure:
-
Sample Preparation:
-
Extract cuticular lipids by briefly immersing the insect in a non-polar solvent like hexane.
-
Alternatively, collect volatile compounds released by the insect using techniques like solid-phase microextraction (SPME) or aeration.
-
Concentrate the extract to a suitable volume.
-
Add a known amount of an internal standard for quantitative analysis.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated injection port of the GC.
-
Separation: The volatile compounds are vaporized and carried by the helium gas through the capillary column. The column's stationary phase separates the compounds based on their boiling points and chemical properties. A typical temperature program for long-chain ketones might be:
-
Detection (MS): As each compound elutes from the column, it enters the mass spectrometer.
-
Ionization: The molecules are bombarded with electrons (electron ionization, EI), causing them to fragment into characteristic ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
-
-
-
Data Analysis:
-
Identification: The mass spectrum of each unknown compound is compared to a library of known spectra (e.g., NIST library) for identification. The retention time of the compound on the GC column provides additional confirmation.
-
Quantification: The area of the chromatographic peak for each compound is proportional to its concentration. By comparing the peak area of the target compound to that of the internal standard, the absolute amount of the long-chain ketone can be determined.
-
Behavioral Assays
Behavioral assays are crucial for determining the biological function of a long-chain ketone (e.g., attractant, repellent, aphrodisiac). The specific design of the assay depends on the insect species and the hypothesized function of the compound.
Example: Two-Choice Olfactometer Assay for Attraction
Materials:
-
Y-tube or T-tube olfactometer
-
Airflow meter
-
Charcoal-filtered and humidified air source
-
Odor sources (e.g., filter paper with the test ketone and a solvent control)
-
Test insects
Procedure:
-
Setup:
-
Connect the olfactometer to the air source, ensuring a constant and equal airflow through both arms.
-
Place the odor sources at the upwind end of each arm. One arm will contain the filter paper with the long-chain ketone, and the other will contain a filter paper with only the solvent (control).
-
-
Acclimation:
-
Allow the system to equilibrate for a few minutes to establish a stable odor plume in each arm.
-
-
Insect Introduction:
-
Introduce a single insect at the downwind end of the olfactometer.
-
-
Observation and Data Collection:
-
Observe the insect's behavior for a set period (e.g., 5-10 minutes).
-
Record the following data:
-
The arm the insect first enters.
-
The total time spent in each arm.
-
The number of entries into each arm.
-
-
An insect is considered to have made a choice when it moves a certain distance into one of the arms.
-
-
Data Analysis:
-
Use statistical tests (e.g., Chi-square test or G-test) to determine if there is a significant preference for the arm containing the long-chain ketone compared to the control arm.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is essential for clear communication and understanding. The following diagrams were created using the Graphviz DOT language to illustrate key aspects of the biological activity of long-chain ketones in insects.
Caption: Insect Olfactory Signaling Pathway for Long-Chain Ketones.
Caption: Experimental Workflow for Investigating Long-Chain Ketones.
References
- 1. Genome-Wide Identification of the Odorant Receptor Gene Family and Revealing Key Genes Involved in Sexual Communication in Anoplophora glabripennis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 6. scirp.org [scirp.org]
The Role of 9-Heptacosanone in Species Recognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct, in-depth research on the specific function of 9-Heptacosanone in species recognition is limited, its structural similarity to known long-chain ketone and hydrocarbon contact pheromones provides a strong basis for inferring its role and the methodologies for its study. This technical guide synthesizes the current understanding of analogous compounds to provide a comprehensive framework for investigating this compound. It covers putative functions in insect communication, detailed experimental protocols for extraction, analysis, and behavioral bioassays, and outlines the likely biosynthetic and chemosensory signaling pathways involved. This document serves as a foundational resource for researchers aiming to elucidate the precise role of this compound in chemical ecology and explore its potential applications.
Introduction: The Role of Long-Chain Ketones in Insect Communication
Insects utilize a complex chemical language to navigate their environment, locate mates, and distinguish between species.[1] Among the vast array of semiochemicals, cuticular hydrocarbons (CHCs) and their derivatives, such as long-chain ketones, play a pivotal role, particularly in close-range or contact-based communication.[2][3] These large, non-volatile molecules are embedded in the waxy layer of the insect cuticle and are detected upon physical contact, primarily through gustatory and contact chemoreceptors on the antennae and tarsi.[4][5]
Ketones, as a class of compounds, are known to function as sex, aggregation, and alarm pheromones in a variety of insect species.[6][7][8] Their specificity, derived from chain length, position of the carbonyl group, and the presence of other functional groups, makes them ideal candidates for encoding species-specific information.
This compound , a 27-carbon ketone, falls squarely within the size range of known insect cuticular lipids.[9] While specific studies on this molecule are scarce, its structural analogues are well-documented as critical mediators of species and mate recognition. For instance, long-chain ketones are integral to the contact sex pheromone system of the German cockroach, Blattella germanica.[10] Similarly, various long-chain hydrocarbons have been identified as essential for mate recognition in numerous species of longhorned beetles (Coleoptera: Cerambycidae).[4][11] In Drosophila melanogaster, specific long-chain hydrocarbons on the female cuticle act as aphrodisiacs, stimulating male courtship behavior.[10][12]
Based on this evidence, it is highly probable that this compound functions as a contact pheromone , contributing to species recognition and potentially conveying information about sex, reproductive status, or social caste.
Data Presentation: Quantitative Analysis of Related Pheromones
To provide a quantitative context for the potential effects of this compound, the following table summarizes data from studies on analogous long-chain hydrocarbons and ketones that mediate behavioral responses in insects. This data illustrates the typical concentrations and behavioral effects observed in laboratory and field assays.
| Compound(s) | Species | Bioassay Type | Concentration/Dose | Behavioral Response | Reference |
| (Z)-9-Tricosene, (Z)-9-Pentacosene, (Z)-7-Pentacosene, (Z)-9-Heptacosene, (Z)-7-Heptacosene | Anoplophora glabripennis (Asian Longhorned Beetle) | Antennal and palpi contact with treated micro-centrifuge tube | Synthetic mixture applied to tube | Stimulation of copulatory behavior in males | [13] |
| 2-Methylhexacosane (2Me-C26) and 2-Methyloctacosane (2Me-C28) | Mallodon dasystomus (Hardwood Stump Borer) | Mating bioassay with solvent-washed dead females treated with synthetic compounds | 0.15 ± 0.03 female equivalents of cuticular extract | Elicited the full progression of mating behaviors | [8] |
| Female Cuticular Hydrocarbon Extract | Neoclytus mucronatus mucronatus, Megacyllene caryae, Megacyllene robiniae, Plectrodera scalator | Mating attempts with hexane-extracted dead females treated with extract | 0.1–1.0 female equivalents | 66.7% to 80% of males attempted to mate | [4] |
| 9-Pentacosene (9-P) | Drosophila melanogaster | Courtship conditioning assay | Addition of pure 9-P to target flies | Stimulates males to attempt to copulate | [12] |
Experimental Protocols
The investigation of this compound's role in species recognition would involve a multi-step process encompassing extraction and analysis, followed by behavioral bioassays.
Extraction and Analysis of Cuticular Lipids
Objective: To isolate and quantify this compound and other cuticular lipids from the insect species of interest.
Protocol:
-
Sample Collection: Collect individuals of the target species. For comparative studies, it is essential to control for age, sex, and mating status.
-
Extraction:
-
Solvent Extraction: Submerge whole insects (live or freeze-killed) in a non-polar solvent such as hexane (B92381) for a short duration (e.g., 5-10 minutes). This method extracts the lipids from the cuticular surface.[14]
-
Solid-Phase Microextraction (SPME): For a less invasive approach, SPME fibers can be used to sample the headspace of heated samples or to directly sample the cuticle of live individuals.[14]
-
-
Fractionation (Optional): The crude extract can be fractionated using column chromatography to separate different lipid classes (e.g., hydrocarbons, ketones, esters).
-
Analysis and Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying volatile and semi-volatile compounds. The sample is injected into a gas chromatograph, which separates the components based on their boiling points and interactions with the column. The mass spectrometer then fragments the molecules and provides a mass spectrum, which allows for structural elucidation.[15][16]
-
Internal Standard: For accurate quantification, a known amount of an internal standard (a compound not naturally present in the extract) is added to the sample before GC-MS analysis.
-
High-Temperature GC-MS: For very long-chain hydrocarbons and their derivatives that may not be readily volatile, high-temperature GC-MS can be employed.[17]
-
Behavioral Bioassays
Objective: To determine the behavioral response of the target insect species to synthetic this compound.
Protocol:
-
Synthesis of this compound: A high-purity synthetic standard of this compound is required for bioassays.
-
Bioassay Arenas:
-
Petri Dish Arena: For contact pheromones, a simple Petri dish lined with filter paper can serve as the bioassay arena.[11]
-
Y-Tube Olfactometer: While less likely for a high molecular weight ketone, a Y-tube olfactometer can test for any volatile activity.
-
-
Stimulus Presentation:
-
Glass Dummies: Small glass objects or dead insects of a different species can be coated with a known concentration of synthetic this compound dissolved in a volatile solvent (e.g., hexane). The solvent is allowed to evaporate completely before the dummy is introduced into the arena.
-
Solvent-Washed Conspecifics: To create a more realistic stimulus, dead conspecifics can be washed with a non-polar solvent to remove their native cuticular lipids and then coated with synthetic this compound.[8]
-
-
Behavioral Observation:
-
Introduce a test insect (e.g., a male if testing a putative female pheromone) into the arena.
-
Record specific behaviors such as orientation towards the stimulus, antennal contact, mounting, and copulation attempts.[18][19]
-
A control group exposed to a solvent-only treated dummy should be run in parallel.
-
-
Data Analysis:
-
Compare the frequency and duration of the observed behaviors between the treatment and control groups using appropriate statistical tests (e.g., Chi-square test, t-test).
-
A dose-response curve can be generated by testing a range of concentrations of this compound to determine the threshold of response.[20]
-
Visualization of Pathways and Workflows
Experimental Workflow
References
- 1. Generic Pheromones Identified from Northern Hemisphere Cerambycidae (Coleoptera) Are Attractive to Native Longhorn Beetles from Central-Southern Chile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specialized odorant receptors in social insects that detect cuticular hydrocarbon cues and candidate pheromones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Ecology and Biochemistry of Insect Hydrocarbons | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemoreceptors – ENT 425 – General Entomology [genent.cals.ncsu.edu]
- 6. pure.uva.nl [pure.uva.nl]
- 7. Pheromones in Heliconius butterflies: Chemical ecology, genetics, and behaviour [repository.cam.ac.uk]
- 8. srs.fs.usda.gov [srs.fs.usda.gov]
- 9. Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A female-biased expressed elongase involved in long-chain hydrocarbon biosynthesis and courtship behavior in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The role of cuticular pheromones in courtship conditioning of Drosophila males - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cuticular profiling of insecticide resistant Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Behavioral Responses to Insect Pheromones | Annual Reviews [annualreviews.org]
- 19. ento.psu.edu [ento.psu.edu]
- 20. researchgate.net [researchgate.net]
Olfactory Response of Insects to 9-Heptacosanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Heptacosanone and its related unsaturated hydrocarbon, (Z)-9-heptacosene, are significant semiochemicals in the insect world, playing crucial roles in chemical communication. These long-chain hydrocarbons are often components of cuticular waxes and can act as contact pheromones or volatile signals that mediate behaviors such as mating and aggregation. This technical guide provides an in-depth overview of the olfactory response of insects to this compound and its analogs, focusing on the quantitative data, experimental methodologies, and the underlying physiological mechanisms.
Data Presentation: Quantitative Olfactory Responses
The olfactory sensitivity to (Z)-9-heptacosene has been quantified in the yellow peach moth, Conogethes punctiferalis, a significant agricultural pest. Electroantennography (EAG), a technique that measures the summed electrical response of the entire antenna to an odorant, has been a key tool in these investigations.
Table 1: Electroantennogram (EAG) Responses of Male Conogethes punctiferalis to (Z)-9-Heptacosene and Other Pheromone Components
| Compound | Concentration (µg/µL) | Mean EAG Response (mV) ± SE |
| (Z)-9-Heptacosene | 10 | 0.25 ± 0.03 |
| 1 | 0.18 ± 0.02 | |
| 0.1 | 0.12 ± 0.01 | |
| (3Z,6Z,9Z)-tricosatriene | 10 | 0.31 ± 0.04 |
| 1 | 0.22 ± 0.03 | |
| 0.1 | 0.15 ± 0.02 | |
| (E)-10-hexadecenal | 10 | 0.85 ± 0.09 |
| 1 | 0.65 ± 0.07 | |
| 0.1 | 0.45 ± 0.05 | |
| (Z)-10-hexadecenal | 10 | 0.78 ± 0.08 |
| 1 | 0.58 ± 0.06 | |
| 0.1 | 0.38 ± 0.04 | |
| Hexane (B92381) (Control) | - | 0.05 ± 0.01 |
Data extracted from Nam et al., 2022.[1][2] The EAG responses to all tested concentrations of (Z)-9-heptacosene were significantly different from the hexane control, indicating a clear olfactory detection by the male antennae.[1][2]
While quantitative data for other species is limited, (Z)-9-heptacosene has also been identified as a cuticular hydrocarbon in the housefly, Musca domestica. In this species, it is believed to play a role in modulating the response to the primary sex pheromone, (Z)-9-tricosene (muscalure).[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in insect olfaction. Below are protocols for key experiments cited in the study of insect responses to this compound and its analogs.
Electroantennography (EAG) Protocol (adapted from Nam et al., 2022)
This protocol outlines the procedure for measuring the overall electrical response of an insect antenna to volatile compounds.
a. Insect Preparation:
-
Select 2-day-old male moths.
-
Excise the antenna at the base (between the scape and pedicel) using fine scissors.
-
Mount the excised antenna between two glass capillary electrodes filled with a conductive solution (e.g., 0.1 M KCl). The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the base.
b. Odor Stimulus Delivery:
-
Prepare serial dilutions of the test compounds (e.g., (Z)-9-heptacosene) in a high-purity solvent like hexane.
-
Apply a known volume (e.g., 10 µL) of the diluted compound onto a piece of filter paper.
-
Insert the filter paper into a Pasteur pipette.
-
Deliver a purified and humidified air stream continuously over the antennal preparation.
-
The stimulus is delivered by puffing air through the Pasteur pipette into the continuous air stream for a defined duration (e.g., 0.5 seconds).
c. Data Acquisition and Analysis:
-
The electrical signal from the antenna is amplified and recorded using a specialized data acquisition system.
-
The amplitude of the negative voltage deflection is measured as the EAG response.
-
Responses are typically normalized by subtracting the response to a solvent control.
Single Sensillum Recording (SSR) Protocol (Generalized)
SSR allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs), providing a much finer resolution of olfactory responses.
a. Insect Preparation:
-
Immobilize the insect in a pipette tip or with wax, leaving the head and antennae exposed and accessible.
-
Stabilize the antenna on a platform using dental wax or a fine needle.
-
Insert a reference electrode (e.g., a sharpened tungsten wire) into the insect's eye or another part of the head.
b. Recording:
-
Under high magnification, advance a sharpened tungsten recording electrode to make contact with the base of a single olfactory sensillum.
-
Successful contact is indicated by the appearance of spontaneous action potentials (spikes).
c. Stimulus Delivery and Data Analysis:
-
Deliver odor stimuli as described in the EAG protocol.
-
Record the spike frequency before, during, and after the stimulus.
-
The response is quantified as the increase in spike frequency over the pre-stimulus baseline.
Wind Tunnel Behavioral Assay Protocol (Generalized)
Wind tunnels are used to study the flight behavior of insects in response to an odor plume, simulating a more naturalistic environment.
a. Wind Tunnel Setup:
-
Use a wind tunnel with controlled airflow, temperature, humidity, and lighting.
-
The tunnel should be constructed of a non-adsorbent material like glass or acrylic.
-
A charcoal-filtered air intake ensures a clean air supply.
b. Odor Source and Insect Release:
-
Place the odor source (e.g., a rubber septum impregnated with (Z)-9-heptacosene) at the upwind end of the tunnel.
-
Release insects at the downwind end of the tunnel.
c. Behavioral Observation and Quantification:
-
Record the flight path of the insects using video cameras.
-
Quantify behaviors such as:
-
Time to take flight.
-
Upwind flight orientation.
-
Casting and surging flight patterns.
-
Time to reach the odor source.
-
Contact with the odor source.
-
Signaling Pathways and Molecular Mechanisms
The detection of this compound and other long-chain hydrocarbons is initiated by the binding of these molecules to specific Olfactory Receptors (ORs) located on the dendrites of OSNs.
General Insect Olfactory Transduction Pathway
While the specific receptor for this compound has not yet been deorphanized, the general mechanism of olfactory signal transduction in insects is well-established.
-
Odorant Binding and Transport: Volatile molecules enter the sensillum lymph through pores in the cuticle. Odorant Binding Proteins (OBPs) are thought to bind to hydrophobic molecules like hydrocarbons and transport them to the ORs.
-
Receptor Activation: Insect ORs are ligand-gated ion channels. They are typically heterodimers composed of a specific odorant-binding subunit (OrX) and a highly conserved co-receptor (Orco). The binding of the odorant to the OrX subunit induces a conformational change in the receptor complex.
-
Ion Channel Opening and Depolarization: This conformational change opens the ion channel, allowing an influx of cations (primarily Na+ and Ca2+) into the neuron. This influx of positive ions depolarizes the neuronal membrane.
-
Action Potential Generation: If the depolarization reaches the threshold, voltage-gated ion channels at the axon hillock are activated, leading to the generation of action potentials (spikes).
-
Signal Transmission: These action potentials propagate down the axon to the antennal lobe of the insect's brain, where the olfactory information is further processed.
Putative Receptors for Long-Chain Hydrocarbons
Research in the ant Harpegnathos saltator has identified a subfamily of ORs that are specifically tuned to detect cuticular hydrocarbons.[5][6] It is highly probable that a similar class of receptors is responsible for the detection of this compound in other insect species. These receptors are characterized by a unique nine-exon gene structure and have undergone significant expansion in social insects, highlighting their importance in chemical communication.[5][6]
Visualizations
Diagram 1: Generalized Experimental Workflow for Insect Olfactory Response
Caption: A generalized workflow for studying the olfactory response of insects to this compound.
Diagram 2: Logic of Olfactory Receptor Identification
Caption: Logical flow for the deorphanization of an olfactory receptor for this compound.
Diagram 3: Insect Olfactory Signaling Pathway
Caption: A diagram of the insect olfactory signal transduction cascade initiated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Specialized odorant receptors in social insects that detect cuticular hydrocarbon cues and candidate pheromones [pherobase.com]
9-Heptacosanone: A Technical Review of Synthetic Strategies, Potential Biological Activity, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Heptacosanone, a long-chain aliphatic ketone, represents a molecule of interest within the broader class of lipid metabolites. While direct research on this specific isomer is limited, this technical guide provides a comprehensive overview of its potential synthesis, biological relevance, and analytical characterization based on established knowledge of long-chain ketones and related lipid compounds. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic and biological potential of this compound and its analogs. By summarizing known synthetic methodologies for similar molecules, extrapolating potential biological activities from related ketone bodies, and detailing relevant experimental protocols and analytical data, this whitepaper provides a roadmap for future investigation into this sparsely explored chemical entity.
Introduction
Long-chain aliphatic ketones are naturally occurring compounds found in various plants and insects and play a role in a range of biological processes. While research has often focused on more abundant isomers or related fatty acids, the specific properties and functions of less common isomers such as this compound remain largely uncharacterized. The structural simplicity of this compound, a 27-carbon chain with a carbonyl group at the ninth position, belies a potential for complex interactions within biological systems. Ketone bodies, in general, are known to be crucial alternative energy sources for the brain and other tissues, particularly during periods of low glucose availability[1][2]. They are synthesized in the liver from the breakdown of fatty acids and can cross the blood-brain barrier[1][3]. Beyond their role in metabolism, ketone bodies have been shown to act as signaling molecules, influencing cellular processes and potentially offering neuroprotective effects[1][4]. This guide will explore the current state of knowledge applicable to this compound, with a focus on providing practical information for its synthesis and future study.
Synthesis of this compound
While no specific synthesis for this compound has been published, several general methods for the synthesis of long-chain ketones can be adapted for its preparation. These methods offer robust and versatile approaches to constructing the C27 carbon skeleton with a carbonyl at the desired position.
General Synthetic Approaches
Two primary strategies for the synthesis of long-chain ketones are prevalent in the literature:
-
Malonate-type Alkylation of Acid Chlorides : This method involves the reaction of an acid chloride with a malonic ester derivative, followed by decarboxylation to yield the target ketone. For this compound, this would likely involve the reaction of octanoyl chloride with a derivative of nonadecanoic acid.
-
Coupling of Long-Chain Acetylenes with Acid Chlorides : This more direct approach involves the coupling of a terminal alkyne with an acid chloride, followed by hydration of the resulting ynone to the corresponding ketone[5]. This method could be employed by coupling 1-octyne (B150090) with nonadecanoyl chloride.
-
Multi-carbon Homologation of Aryl Ketones : A more recent method involves the palladium-catalyzed cross-coupling of ketone-derived oxime esters with alkenols, proceeding via a C-C bond cleavage and subsequent Heck-type reaction. This offers a novel disconnection approach for the synthesis of long-chain ketones[6].
Hypothetical Experimental Protocol: Synthesis via Grignard Reaction
A plausible and straightforward approach to the synthesis of this compound is the reaction of an organometallic reagent, such as a Grignard reagent, with an appropriate acyl chloride or ester.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Nonadecanoyl chloride
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of Octylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of 1-bromooctane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Reaction with Nonadecanoyl Chloride: The Grignard reagent is cooled to 0 °C, and a solution of nonadecanoyl chloride in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 4 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is currently unavailable. However, based on the known roles of other long-chain ketones and the broader class of ketone bodies, we can hypothesize its potential involvement in several physiological processes.
Metabolic Roles
As a long-chain ketone, this compound is likely to be involved in lipid metabolism. It could be a metabolic intermediate in the beta-oxidation of long-chain fatty acids or serve as a substrate for further enzymatic modification. Ketone bodies are known to be an important energy source for various tissues, especially the brain, during periods of fasting or on a ketogenic diet[1][3].
Signaling and Neuroprotection
Ketone bodies, such as β-hydroxybutyrate, have been shown to have signaling properties, including the inhibition of histone deacetylases, which can lead to changes in gene expression[4]. This has been linked to neuroprotective effects in models of neurodegenerative diseases[1]. It is plausible that this compound, or its metabolites, could exhibit similar signaling activities.
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway for ketone bodies, which could be relevant for this compound. This pathway highlights the transport of ketone bodies into the cell and their subsequent influence on metabolic and signaling cascades.
Caption: Hypothetical signaling pathway of a ketone body like this compound.
Analytical Characterization
The structural elucidation of this compound would rely on standard analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M+) at m/z 394.7. Characteristic fragmentation patterns for aliphatic ketones would include McLafferty rearrangement and alpha-cleavage, leading to fragment ions corresponding to the loss of alkyl chains adjacent to the carbonyl group. For this compound, significant fragments would be expected at m/z values corresponding to the cleavage on either side of the C9 carbonyl.
NMR Spectroscopy
The ¹H NMR and ¹³C NMR spectra of this compound would be characteristic of a long-chain aliphatic ketone.
-
¹H NMR: The spectrum would be dominated by a large signal around 1.25 ppm corresponding to the many methylene (B1212753) (-CH₂-) groups. The protons alpha to the carbonyl group (at C8 and C10) would appear as a triplet around 2.4 ppm. The terminal methyl (-CH₃) groups would appear as a triplet around 0.88 ppm.
-
¹³C NMR: The carbonyl carbon (C9) would be observed as a singlet around 211 ppm. The carbons alpha to the carbonyl (C8 and C10) would resonate around 43 ppm. The remaining methylene carbons would appear in the range of 22-32 ppm, and the terminal methyl carbons would be seen around 14 ppm.
Comparative Analytical Data
The following table summarizes the available and predicted analytical data for this compound and its isomers. This data can serve as a reference for the characterization of synthesized or isolated this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Fragments (m/z) | ¹³C NMR Carbonyl Shift (ppm, predicted) |
| This compound | C₂₇H₅₄O | 394.72 | 157, 295, 394 | ~211 |
| 2-Heptacosanone | C₂₇H₅₄O | 394.72 | 58, 337, 394[7] | ~209 |
| 14-Heptacosanone | C₂₇H₅₄O | 394.72 | 211, 225, 394[8] | ~211 |
Experimental Workflows
The following diagrams illustrate general workflows for the synthesis and biological evaluation of this compound.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Regulation of adult stem cell function by ketone bodies [frontiersin.org]
- 5. General method of synthesis for natural long-chain beta-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Heptacosanone | C27H54O | CID 547857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 14-Heptacosanone [webbook.nist.gov]
Safety and Handling of 9-Heptacosanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comprehensive overview of the safety and handling protocols for 9-Heptacosanone in a laboratory setting. Due to a lack of specific safety data for this compound, the information presented is largely extrapolated from data on similar long-chain aliphatic ketones and general laboratory safety standards. All personnel should exercise caution and adhere to established institutional and regulatory safety protocols.
Introduction to this compound
This compound is a long-chain aliphatic ketone with the chemical formula C₂₇H₅₄O. As a solid, waxy compound, it is representative of a class of molecules with generally low reactivity and toxicity compared to shorter-chain ketones. However, as with any chemical substance, proper handling and safety precautions are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide summarizes the available physical and chemical data, outlines safe handling procedures, and provides a general experimental workflow for managing this compound in a research environment.
Physical and Chemical Properties
| Property | Value (for analogous compounds) | Source |
| Molecular Formula | C₂₇H₅₄O | N/A |
| Molecular Weight | 394.72 g/mol | [1] |
| Appearance | White to pale yellow solid/powder | [2] |
| Melting Point | ~58-86 °C (estimated from n-heptacosane and heptacosanoic acid) | [2][3] |
| Boiling Point | > 300 °C (estimated) | [4] |
| Solubility | Insoluble in water | [3] |
| Density | ~0.8 g/cm³ (estimated from n-heptacosane) | [3] |
Health and Safety Information
Long-chain ketones are generally considered to have low toxicity.[5] However, it is prudent to assume that any compound of unknown toxicity is hazardous.[6] The primary hazards associated with solid, non-volatile ketones like this compound are related to dust inhalation and direct contact.
Hazard Identification
-
Inhalation: Inhalation of dust may cause respiratory irritation.[7]
-
Skin Contact: Prolonged or repeated contact may cause mild skin irritation.[7]
-
Eye Contact: Direct contact with dust can cause eye irritation.[7]
-
Ingestion: Expected to have low toxicity if ingested.
First Aid Measures
-
Inhalation: Remove to fresh air. If symptoms persist, seek medical attention.[2]
-
Skin Contact: Wash with soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[2]
Experimental Protocols: General Handling and Storage
The following protocols are based on general laboratory safety guidelines for handling non-hazardous solid chemicals.[4][6][8]
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound:[7][8]
-
Eye Protection: Safety glasses or goggles.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[7]
-
Body Protection: A standard laboratory coat.[7]
Handling
-
Work in a well-ventilated area.[7]
-
Minimize dust generation. Use a fume hood if the material is a fine powder or if heating is involved.[6]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wash hands thoroughly after handling.[7]
-
Keep containers tightly closed when not in use.[7]
Storage
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep away from strong oxidizing agents.
-
Ensure containers are properly labeled.[6]
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.[7]
Mandatory Visualizations
Experimental Workflow for Handling Solid Chemicals
The following diagram illustrates a standard workflow for safely handling solid chemicals like this compound in a laboratory setting.
Signaling Pathways and Logical Relationships
No specific signaling pathways involving this compound have been identified in the reviewed literature. The primary logical relationship to consider is the general safety principle that all chemicals of unknown toxicity should be treated with a high degree of caution.[4]
Conclusion
While specific safety and handling data for this compound are limited, a conservative approach based on the properties of similar long-chain ketones and general laboratory safety practices provides a robust framework for its safe management. Researchers, scientists, and drug development professionals should always prioritize a culture of safety by adhering to established protocols, utilizing appropriate personal protective equipment, and conducting thorough risk assessments before beginning any experimental work.
References
- 1. download.basf.com [download.basf.com]
- 2. ucblueash.edu [ucblueash.edu]
- 3. researchgate.net [researchgate.net]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 6. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. safety.fsu.edu [safety.fsu.edu]
Thermochemical Properties of 9-Heptacosanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 9-Heptacosanone (C₂₇H₅₄O), a long-chain aliphatic ketone. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and theoretical estimation methods to present a thorough understanding of its expected thermochemical behavior. The guide details the methodologies for experimental determination of key thermochemical parameters and provides estimated values based on established scientific principles. This information is crucial for professionals in drug development and chemical research, where understanding the energetic properties of molecules is essential for process design, stability analysis, and formulation.
Introduction to this compound
This compound is a long-chain symmetrical ketone with the carbonyl group located at the ninth carbon atom of a 27-carbon chain. As a solid at room temperature, its physical and chemical properties are largely dictated by the long aliphatic chains, which lead to significant van der Waals interactions. While its biological activities are not extensively documented, long-chain ketones are known to play roles in various biological systems, including acting as pheromones and metabolic intermediates. A thorough understanding of the thermochemical properties of this compound is fundamental for its potential applications in pharmaceuticals and material science, influencing aspects such as solubility, melting point, and stability.
Estimated Thermochemical Properties
Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is a critical parameter representing the energy change when a compound is formed from its constituent elements in their standard states.[3][4] For this compound, the enthalpy of formation can be estimated by considering the contributions of the methyl (CH₃), methylene (B1212753) (CH₂), and carbonyl (C=O) groups.
Table 1: Estimated Standard Enthalpy of Formation of this compound (gas phase, 298.15 K)
| Property | Estimated Value (kJ/mol) | Method |
| Standard Enthalpy of Formation (ΔHf°) | -830 ± 20 | Group Additivity |
Note: The uncertainty is an estimate based on typical errors for group additivity methods for long-chain molecules.
Standard Molar Entropy (S°)
The standard molar entropy is a measure of the molecular disorder or randomness of a substance. For long-chain alkanes and their derivatives, entropy generally increases with chain length due to a greater number of accessible conformations.[5][6]
Table 2: Estimated Standard Molar Entropy of this compound (gas phase, 298.15 K)
| Property | Estimated Value (J/mol·K) | Method |
| Standard Molar Entropy (S°) | 1050 ± 30 | Comparison with long-chain alkanes and ketones |
Specific Heat Capacity (cp)
The specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree.[7][8][9] For solid long-chain ketones, the specific heat capacity is expected to be comparable to that of long-chain alkanes of similar molecular weight.
Table 3: Estimated Specific Heat Capacity of this compound (solid, 298.15 K)
| Property | Estimated Value (J/g·K) |
| Specific Heat Capacity (cp) | 2.2 ± 0.2 |
Experimental Determination of Thermochemical Properties
The following sections detail the standard experimental protocols for determining the key thermochemical properties of solid organic compounds like this compound.
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.[10][11]
Experimental Protocol:
-
Sample Preparation: A precisely weighed pellet (0.5-1.0 g) of this compound is placed in a sample crucible within the bomb calorimeter.[11]
-
Fuse Wire: A fuse wire of known combustion energy is attached to the electrodes, making contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and pressurized with excess pure oxygen (typically to 25-30 atm) to ensure complete combustion.
-
Calorimeter Setup: The sealed bomb is placed in a well-insulated water jacket of known volume. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Analysis: The heat released by the combustion of the sample is calculated from the temperature rise of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid. The enthalpy of combustion is then determined.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the experimentally determined enthalpy of combustion using Hess's Law.[3][4]
Experimental workflow for bomb calorimetry.
Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for determining the enthalpy of phase transitions, such as melting.[12][13][14]
Experimental Protocol:
-
Sample Preparation: A small, precisely weighed amount of this compound (5-15 mg) is placed into an aluminum DSC pan.[12] The pan is hermetically sealed.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.[12]
-
Temperature Program: The DSC is programmed to heat the sample at a constant rate (e.g., 10-20 °C/min) over a specified temperature range that includes the melting point of the compound.[12]
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased.
-
Data Analysis:
-
Heat Capacity: The heat capacity is determined from the heat flow signal in a region with no thermal transitions.
-
Enthalpy of Fusion: The enthalpy of fusion (melting) is calculated by integrating the area of the endothermic peak corresponding to the melting transition. The melting temperature is determined from the onset of this peak.
-
Experimental workflow for DSC analysis.
Theoretical Framework: Group Additivity
The group additivity method is a powerful tool for estimating the thermochemical properties of organic molecules in the absence of experimental data.[1][15][16] The method assumes that the property of a molecule can be calculated as the sum of the contributions of its constituent groups.
For the enthalpy of formation of this compound (CH₃(CH₂)₇CO(CH₂)₁₇CH₃), the molecule can be dissected into the following groups:
-
2 x [C-(H)₃(C)] - Methyl groups
-
24 x [C-(H)₂(C)₂] - Methylene groups
-
1 x [CO-(C)₂] - Carbonyl group
The estimated enthalpy of formation is the sum of the established enthalpy contributions for each of these groups.
Group additivity logic for enthalpy of formation.
Conclusion
While direct experimental thermochemical data for this compound remains to be determined, this guide provides a robust framework for understanding and estimating its key thermochemical properties. The presented data, based on established group additivity methods and comparisons with analogous long-chain ketones, offer valuable insights for researchers and professionals in drug development and chemical sciences. The detailed experimental protocols for bomb calorimetry and differential scanning calorimetry serve as a practical guide for the future acquisition of precise experimental data for this and similar long-chain organic molecules. Such data is indispensable for advancing our understanding of the structure-property relationships that govern the behavior of these compounds in various applications.
References
- 1. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. biomechanics.stanford.edu [biomechanics.stanford.edu]
- 7. Specific heat capacity - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. biopchem.education [biopchem.education]
- 11. academic.oup.com [academic.oup.com]
- 12. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 13. web.williams.edu [web.williams.edu]
- 14. tainstruments.com [tainstruments.com]
- 15. GitHub - VlachosGroup/PythonGroupAdditivity: First-Principles Semi-Empirical (FPSE) Group Additivity (GA) method for estimating thermodynamic properties of molecules [github.com]
- 16. umsl.edu [umsl.edu]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of 9-Heptacosanone
Introduction
9-Heptacosanone is a naturally occurring ketone found in various insects, where it often functions as a semiochemical, such as a contact pheromone. Its long alkyl chains make it a valuable model compound for studying the synthesis of long-chain aliphatic ketones, which have applications in materials science, and as intermediates in the synthesis of other complex organic molecules. This document provides detailed protocols for two common and effective methods for the total synthesis of this compound: one utilizing a Grignard reagent with a nitrile, and another employing an organocuprate (Gilman) reagent with an acyl chloride.
Method 1: Synthesis via Grignard Reagent and Nitrile
This synthetic route is a classic and reliable method for the formation of ketones. It involves the nucleophilic addition of a Grignard reagent to a nitrile, followed by hydrolysis of the intermediate imine.
Experimental Protocol
Step 1: Preparation of Octadecylmagnesium Bromide (Grignard Reagent)
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Under a nitrogen atmosphere, add anhydrous diethyl ether.
-
Slowly add a solution of 1-bromooctadecane (B154017) (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction is initiated by gentle heating.
-
Once the reaction starts, maintain a gentle reflux by controlling the rate of addition of the 1-bromooctadecane solution.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction of Grignard Reagent with Nonanenitrile (B147369)
-
Cool the freshly prepared octadecylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of nonanenitrile (1.1 equivalents) in anhydrous diethyl ether from a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Step 3: Hydrolysis and Isolation of this compound
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.
Method 2: Synthesis via Organocuprate (Gilman) Reagent and Acyl Chloride
This method is particularly useful for the synthesis of ketones from acyl chlorides as it minimizes the formation of tertiary alcohol byproducts, which can be a problem with more reactive organometallic reagents like Grignards.[1][2]
Experimental Protocol
Step 1: Preparation of Lithium Dioctadecylcuprate (Gilman Reagent)
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-bromooctadecane (2.0 equivalents) in anhydrous diethyl ether.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of tert-butyllithium (B1211817) (2.0 equivalents) in pentane.
-
Stir the resulting solution of octadecyllithium at -78 °C for 30 minutes.
-
In a separate flask, prepare a suspension of copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether and cool to -78 °C.
-
Transfer the octadecyllithium solution to the copper(I) iodide suspension via a cannula.
-
Allow the mixture to warm slightly to form a clear solution of the Gilman reagent.
Step 2: Reaction of Gilman Reagent with Nonanoyl Chloride
-
Cool the freshly prepared lithium dioctadecylcuprate solution to -78 °C.
-
Slowly add a solution of nonanoyl chloride (1.1 equivalents) in anhydrous diethyl ether.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
Step 3: Work-up and Isolation of this compound
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and stir until the copper salts are fully dissolved.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization from ethanol (B145695) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Quantitative Data Summary
| Synthetic Route | Key Reactants | Typical Overall Yield | Purity | Reference |
| Grignard Reagent & Nitrile | 1-Bromooctadecane, Nonanenitrile | 60-75% | >95% | General Method |
| Organocuprate & Acyl Chloride | 1-Bromooctadecane, Nonanoyl Chloride | 70-85% | >98% | General Method |
Visualizations
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Caption: Workflow for the synthesis of this compound via the organocuprate reaction.
References
Application Notes and Protocols for the Synthesis of 9-Heptacosanone via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 9-heptacosanone, a long-chain ketone with applications in chemical signaling and as a building block in organic synthesis. The synthesis is achieved through a two-step process commencing with a Wittig reaction to form the alkene intermediate, (Z)-9-heptacosene, followed by its oxidation to the target ketone.
Introduction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[1] In this protocol, the carbon-carbon double bond of (Z)-9-heptacosene is formed by the reaction of a phosphorus ylide with an aldehyde.[2] Subsequent oxidation of the resulting alkene provides the desired this compound. Common methods for the oxidative cleavage of alkenes to ketones include ozonolysis and oxidation with potassium permanganate.[3][4]
Overall Synthesis Workflow
The synthesis of this compound is a two-stage process. The first stage involves the formation of (Z)-9-heptacosene using the Wittig reaction. The second stage is the oxidation of this alkene to yield the final ketone product.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Wittig Reaction for the Synthesis of (Z)-9-Heptacosene
The Wittig reaction provides a versatile method for creating the C27 carbon chain of the target molecule. This involves the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde. There are two viable retrosynthetic disconnections for forming the C-C double bond at the 9-position.
Retrosynthetic Analysis of (Z)-9-Heptacosene
Caption: Retrosynthetic analysis for (Z)-9-Heptacosene synthesis.
Experimental Protocol: Synthesis of (Z)-9-Heptacosene (Route A)
This protocol details the synthesis of (Z)-9-heptacosene from octadecyltriphenylphosphonium bromide and nonanal.
Materials:
-
Octadecyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
Nonanal
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend octadecyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
To the ylide solution, add a solution of nonanal (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with hexane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which contains triphenylphosphine (B44618) oxide as a byproduct, is purified by column chromatography on silica gel using hexane as the eluent to afford pure (Z)-9-heptacosene.
-
Quantitative Data (Illustrative):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) or Volume (mL) | Yield (%) |
| Octadecyltriphenylphosphonium bromide | 635.7 | 11 | 7.0 | - |
| n-Butyllithium (1.6 M in hexane) | 64.1 | 10 | 6.25 mL | - |
| Nonanal | 142.2 | 10 | 1.42 | - |
| (Z)-9-Heptacosene | 378.7 | - | - | 70-85 |
Note: Yields are illustrative and can vary based on experimental conditions.
Step 2: Oxidation of (Z)-9-Heptacosene to this compound
The oxidation of the internal alkene (Z)-9-heptacosene to the corresponding ketone, this compound, can be achieved through several methods. Ozonolysis followed by a reductive workup is a common and effective method for this transformation.
Experimental Protocol: Ozonolysis of (Z)-9-Heptacosene
Materials:
-
(Z)-9-Heptacosene
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) generated from an ozone generator
-
Dimethyl sulfide (B99878) (DMS) or Zinc dust
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Ozonolysis:
-
Dissolve (Z)-9-heptacosene (1.0 equivalent) in a mixture of anhydrous DCM and MeOH (typically a 3:1 to 1:1 ratio) in a three-neck round-bottom flask equipped with a gas inlet tube and a gas outlet tube connected to a trap containing a potassium iodide solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is monitored by the appearance of a persistent blue color in the solution, indicating the consumption of the alkene, or by thin-layer chromatography (TLC). The potassium iodide trap will turn yellow/brown as excess ozone passes through.
-
-
Reductive Work-up:
-
Once the reaction is complete, bubble argon or nitrogen through the solution to remove excess ozone.
-
Add dimethyl sulfide (2.0-3.0 equivalents) or zinc dust (2.0-3.0 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
-
Purification:
-
Quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield this compound.
-
Quantitative Data (Illustrative):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |
| (Z)-9-Heptacosene | 378.7 | 5 | 1.89 | - |
| Dimethyl sulfide | 62.1 | 15 | 1.1 mL | - |
| This compound | 394.7 | - | - | 80-90 |
Note: Yields are illustrative and can vary based on experimental conditions.
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the presence of characteristic peaks for the alpha-protons to the carbonyl group and the long alkyl chains.
-
¹³C NMR: To identify the carbonyl carbon and the carbons of the alkyl chains.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To detect the characteristic C=O stretching frequency of the ketone.
Safety Precautions
-
Wittig Reaction: n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere. All glassware should be thoroughly dried.
-
Ozonolysis: Ozone is a toxic and explosive gas. The reaction should be performed in a well-ventilated fume hood, and excess ozone should be properly quenched. The ozonide intermediate is potentially explosive and should not be isolated.
These protocols provide a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available equipment.
References
Application Notes and Protocols for the Synthesis of Long-Chain Ketones via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides detailed protocols for the synthesis of long-chain ketones, which are valuable intermediates in the production of pharmaceuticals, fragrances, and other specialty chemicals. Two primary routes involving Grignard reagents are presented: the reaction with long-chain nitriles and the reaction with long-chain acyl chlorides. Both methods offer versatility in accessing a wide range of symmetrical and unsymmetrical long-chain ketones.
The reaction of a Grignard reagent with a nitrile proceeds through the formation of an imine salt, which is subsequently hydrolyzed to yield the corresponding ketone.[1] A key advantage of this method is that the reaction naturally stops at the ketone stage, as Grignard reagents do not typically react with the intermediate imine salt.[2]
Alternatively, the reaction of a Grignard reagent with an acyl chloride can also produce a ketone. However, this method requires careful control of reaction conditions, as the initially formed ketone can react further with the Grignard reagent to produce a tertiary alcohol.[3][4] To circumvent this, specialized reagents or conditions that moderate the reactivity of the Grignard reagent are often employed.[5][6]
These protocols and the accompanying data are designed to guide researchers in the successful synthesis of long-chain ketones for a variety of applications.
Data Presentation
Synthesis of Long-Chain Ketones via Grignard Reaction with Nitriles
| Nitrile Substrate | Grignard Reagent | Reaction Conditions | Yield (%) | Reference |
| Benzonitrile | n-Butylmagnesium bromide | Benzene/ether solvent, room temperature | Increased yield compared to ether alone | [1] |
| Aromatic Nitriles | Alkylmagnesium bromides | Catalytic ZnCl2, mild conditions | Good yields | [7] |
Synthesis of Long-Chain Ketones via Grignard Reaction with Acyl Chlorides
| Acyl Chloride Substrate | Grignard Reagent | Reaction Conditions | Yield (%) | Reference |
| Aromatic Acyl Chlorides | Primary Alkylmagnesium halides | bis[2-(N,N-dimethylamino)ethyl] ether, THF | High yields | [6] |
| Benzoyl chloride | Ethylmagnesium bromide | bis[2-(N,N-dimethylamino)ethyl] ether, THF, -60 °C | 91 | [5] |
| 4-Methoxybenzoyl chloride | n-Hexylmagnesium bromide | bis[2-(N,N-dimethylamino)ethyl] ether, THF, -60 °C | 89 | [5] |
| 4-Trifluoromethylbenzoyl chloride | n-Butylmagnesium bromide | bis[2-(N,N-dimethylamino)ethyl] ether, THF, -60 °C | 85 | [5] |
One-Pot Synthesis of Ketones from Methyl Esters via Thioester Intermediate using a Grignard Reagent
| Methyl Ester Substrate | Thiol | Grignard Reagent for Thioesterification | Second Grignard Reagent for Ketone Synthesis | Reaction Conditions | Final Ketone Yield (%) | Reference |
| Methyl 4-methoxybenzoate | 1-Dodecanethiol | i-PrMgCl | Phenylmagnesium bromide | 1. Thioesterification at 50°C for 1h. 2. Coupling with 2nd Grignard at 30°C for 4h. | 92 | [8] |
| Methyl benzoate | 1-Dodecanethiol | i-PrMgCl | Phenylmagnesium bromide | 1. Thioesterification at 50°C for 1h. 2. Coupling with 2nd Grignard at 30°C for 4h. | 90 | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Long-Chain Ketone via Grignard Reaction with a Nitrile
This protocol is a general procedure based on the reaction of a Grignard reagent with a nitrile, followed by acidic hydrolysis to yield the ketone.[1]
Materials:
-
Long-chain alkyl or aryl nitrile
-
Magnesium turnings
-
Long-chain alkyl or aryl halide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (optional, for initiation)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine if necessary to initiate the reaction.
-
Dissolve the long-chain alkyl or aryl halide in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Nitrile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the long-chain nitrile in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
-
Hydrolysis and Work-up:
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Stir the mixture until the intermediate imine is hydrolyzed and the magnesium salts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude ketone.
-
-
Purification:
-
Purify the crude product by flash column chromatography or distillation under reduced pressure to obtain the pure long-chain ketone.
-
Protocol 2: Synthesis of a Long-Chain Ketone via Grignard Reaction with an Acyl Chloride
This protocol is a general procedure for the synthesis of aryl ketones from acyl chlorides and Grignard reagents, employing a ligand to moderate the reactivity of the Grignard reagent and prevent the formation of tertiary alcohol byproducts.[5][6]
Materials:
-
Long-chain or aryl acyl chloride
-
Grignard reagent (commercially available or freshly prepared as in Protocol 1)
-
bis[2-(N,N-dimethylamino)ethyl] ether
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous ammonium (B1175870) chloride solution
-
Organic solvents for extraction and purification (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the bis[2-(N,N-dimethylamino)ethyl] ether in anhydrous THF.
-
Cool the solution to -60 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent to the cooled solution with stirring.
-
-
Addition of Acyl Chloride:
-
In a separate flask, dissolve the long-chain or aryl acyl chloride in anhydrous THF.
-
Add the acyl chloride solution dropwise to the cold Grignard reagent/ligand mixture.
-
Stir the reaction mixture at -60 °C for the specified time (typically 1-2 hours), monitoring the reaction progress by TLC or GC.
-
-
Quenching and Work-up:
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure long-chain ketone.
-
Visualizations
Grignard Reaction with Nitrile for Ketone Synthesis Workflow
Caption: Workflow for long-chain ketone synthesis via Grignard reaction with a nitrile.
Grignard Reaction with Acyl Chloride for Ketone Synthesis Workflow
Caption: Workflow for long-chain ketone synthesis via Grignard reaction with an acyl chloride.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of Synthetic 9-Heptacosanone by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Heptacosanone is a long-chain saturated ketone with potential applications in various fields of chemical and biological research. The synthesis of such long-chain molecules often yields a crude product containing unreacted starting materials, byproducts, and other impurities. For its use in sensitive applications, such as in biological assays or as a precursor in pharmaceutical development, a high degree of purity is paramount.
This application note provides a detailed protocol for the purification of synthetic this compound utilizing normal-phase column chromatography. Column chromatography is a fundamental and widely used preparative technique for the separation and purification of individual compounds from a mixture.[1][2][3][4] The methodology described herein is designed to be a practical guide for researchers aiming to obtain high-purity this compound.
Principle of Separation
The purification of this compound by column chromatography is based on the principle of adsorption chromatography.[5] In this technique, a solid stationary phase (adsorbent) and a liquid mobile phase (eluent) are used to separate the components of a mixture. For the purification of a moderately polar compound like a long-chain ketone, normal-phase chromatography is a suitable approach.[6][7]
In normal-phase chromatography, a polar stationary phase, such as silica (B1680970) gel, is employed with a relatively non-polar mobile phase. The separation is governed by the polarity of the molecules in the mixture.[8] More polar compounds will adhere more strongly to the polar stationary phase and thus elute more slowly. Less polar compounds have a weaker interaction with the stationary phase and are more readily carried along with the mobile phase, eluting more quickly. This compound, with its long non-polar alkyl chains and a single polar carbonyl group, can be effectively separated from more polar and less polar impurities by carefully selecting the mobile phase composition.
Materials and Equipment
Chemicals and Reagents
-
Crude Synthetic this compound
-
Silica Gel (for column chromatography, 60 Å, 230-400 mesh)
-
n-Hexane (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Dichloromethane (ACS Grade)
-
Thin-Layer Chromatography (TLC) Plates (Silica Gel 60 F254)
-
Potassium Permanganate or p-Anisaldehyde Staining Solution
-
Anhydrous Sodium Sulfate
Equipment
-
Glass Chromatography Column (40-60 cm length, 2-4 cm diameter) with Stopcock
-
Rotary Evaporator
-
Round-Bottom Flasks
-
Beakers and Erlenmeyer Flasks
-
Test Tubes and Rack
-
Glass Funnel
-
Glass Wool or Cotton
-
Washed Sand
-
TLC Developing Chamber
-
UV Lamp (254 nm)
-
Hot Plate
-
Analytical Balance
Experimental Protocol
Preparation of the Crude Sample (Dry Loading)
-
Dissolution: Dissolve the crude this compound (e.g., 1.0 g) in a minimal volume of dichloromethane.
-
Adsorption: To the solution, add silica gel (approximately 2-3 times the weight of the crude sample).
-
Solvent Removal: Completely remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This dry loading technique generally results in better separation compared to liquid loading.
Column Packing
-
Column Preparation: Securely clamp the chromatography column in a vertical position. Insert a small plug of glass wool or cotton at the bottom of the column. Add a 0.5 cm layer of sand over the plug.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 99:1 n-Hexane:Ethyl Acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it in a flask. Gently tap the column to ensure the silica packs down evenly and to dislodge any air bubbles.[9]
-
Equilibration: After the silica has settled, add a 0.5 cm layer of sand on top to prevent disturbance of the silica bed. Continuously pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated. Crucially, do not allow the solvent level to drop below the top of the silica gel at any point.
Sample Loading and Elution
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin the elution process by adding the mobile phase. For this compound, an isocratic elution with a constant mobile phase composition (e.g., 98:2 n-Hexane:Ethyl Acetate) is often sufficient. Alternatively, a gradient elution, where the polarity of the mobile phase is gradually increased, can be employed for more complex mixtures.
-
Fraction Collection: Collect the eluting solvent in sequentially numbered test tubes. The size of the fractions can vary (e.g., 10-20 mL).
Fraction Analysis and Product Isolation
-
TLC Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC). Spot a small aliquot from each fraction onto a TLC plate. Develop the plate in a suitable solvent system (e.g., 9:1 n-Hexane:Ethyl Acetate) and visualize the spots under a UV lamp and/or by staining.
-
Pooling Fractions: Identify and combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
-
Characterization: Confirm the identity and assess the purity of the final product using appropriate analytical techniques such as NMR, FT-IR, and Mass Spectrometry.
Data Presentation
The following table presents illustrative data for a typical purification of synthetic this compound.
| Parameter | Crude Product | Purified Product |
| Appearance | Off-white to pale yellow solid | White crystalline solid |
| Initial Weight | 1.00 g | - |
| Final Weight | - | 0.82 g |
| Purity (by GC-MS) | ~85% | >99% |
| Yield | - | 82% |
Visualizations
Workflow for Purification of this compound
Caption: A schematic of the experimental workflow for the purification of this compound.
Logical Relationships in Column Chromatography
Caption: The relationship between key parameters and the separation outcome in column chromatography.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity.- Column was not packed properly (channeling). | - Optimize the mobile phase using TLC beforehand.- Repack the column, ensuring an even and compact bed. |
| Compound Elutes Too Quickly | - The mobile phase is too non-polar. | - Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Compound Does Not Elute | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. |
| Cracked Silica Bed | - The column ran dry. | - Always maintain the solvent level above the top of the silica gel. A cracked column will lead to poor separation and should be repacked. |
| Tailing of Spots on TLC | - The sample is too concentrated.- The compound is acidic or basic. | - Dilute the sample before spotting on the TLC plate.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. |
References
Application Notes and Protocols for the GC-MS Analysis of 9-Heptacosanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Heptacosanone, a long-chain aliphatic ketone, is a compound of interest in various scientific fields, including entomology, botany, and pharmacology. It is a component of insect cuticular hydrocarbons, which play a crucial role in chemical communication and preventing desiccation. In plants, it can be found in the epicuticular wax and may be involved in plant-insect interactions. The accurate and sensitive determination of this compound is essential for understanding its biological functions and for potential applications in drug development and pest management.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation from various matrices, instrument parameters, and data analysis.
Principle
The analysis of this compound by GC-MS involves the extraction of the analyte from the sample matrix, followed by separation from other components using a gas chromatograph. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its identification and quantification. Due to the high molecular weight and relatively low volatility of this compound, derivatization may be employed to improve its chromatographic properties, although direct analysis is also possible.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix in which this compound is to be analyzed. Below are protocols for common sample types.
3.1.1. Extraction from Insect Cuticles
This method is suitable for the analysis of cuticular hydrocarbons.
-
Sample Collection: Collect individual insects and freeze them at -20°C.
-
Solvent Extraction: Immerse the whole insect (or specific body parts) in 1-2 mL of n-hexane in a glass vial.
-
Extraction: Gently agitate the vial for 5-10 minutes to extract the cuticular lipids.
-
Filtration: Carefully transfer the hexane (B92381) extract to a clean vial, leaving the insect body behind. A Pasteur pipette with a small plug of silanized glass wool can be used to filter out any particulate matter.
-
Concentration: Concentrate the extract under a gentle stream of nitrogen gas to a final volume of approximately 100 µL.
-
Analysis: The concentrated extract is now ready for GC-MS analysis.
3.1.2. Extraction from Plant Material
This protocol is designed for the extraction of epicuticular waxes from plant leaves or other tissues.
-
Sample Collection: Collect fresh plant material.
-
Surface Extraction: Dip the plant material (e.g., leaves) in a beaker containing chloroform (B151607) or a mixture of chloroform:methanol (2:1, v/v) for 30-60 seconds to dissolve the surface waxes.
-
Filtration: Remove the plant material and filter the solvent extract to remove any solid debris.
-
Phase Separation (for chloroform:methanol extraction): Add deionized water to the extract to induce phase separation. The lipid-containing chloroform layer will be at the bottom.
-
Collection: Carefully collect the lower chloroform layer.
-
Drying and Concentration: Dry the chloroform extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.
Derivatization (Optional)
For ketones, derivatization can improve peak shape and sensitivity. Methoximation followed by silylation is a common approach.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Heat at 60°C for 30 minutes.
-
Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 60°C for 30 minutes.
-
Analysis: The derivatized sample is ready for GC-MS injection.
GC-MS Parameters
The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 150°C, hold for 2 min. Ramp to 320°C at 10°C/min. Hold at 320°C for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-500 |
| Solvent Delay | 5 minutes |
Data Presentation
Quantitative analysis of this compound requires the creation of a calibration curve using a certified reference standard. The following table summarizes key parameters for the identification and quantification of this compound.
| Parameter | Value/Description |
| Molecular Weight | 394.7 g/mol |
| Molecular Formula | C₂₇H₅₄O |
| Expected Retention Time | The retention time will depend on the specific GC conditions. Based on its high boiling point, it is expected to elute late in the chromatographic run. Users should confirm the retention time by injecting a pure standard. |
| Characteristic Mass Ions (m/z) | The mass spectrum of this compound is not readily available in public databases. However, for long-chain ketones, characteristic fragmentation patterns include McLafferty rearrangement and alpha-cleavage. For this compound, significant fragments would be expected from cleavage on either side of the carbonyl group. The molecular ion (M⁺) at m/z 394 may be observed, though it might be of low abundance. Key fragment ions to monitor in Selected Ion Monitoring (SIM) mode for enhanced sensitivity would need to be determined from the full scan spectrum of a standard. Based on the fragmentation of other long-chain ketones, ions resulting from alpha-cleavage would be prominent. For this compound, this would lead to fragments around m/z 141 (C₉H₁₇O⁺) and m/z 281 (C₁₉H₃₇⁺), as well as m/z 127 (C₈H₁₅O⁺) and m/z 295 (C₂₀H₃₉⁺). |
| Limit of Detection (LOD) | To be determined experimentally by analyzing a series of dilutions of a standard solution and calculating the signal-to-noise ratio. |
| Limit of Quantification (LOQ) | To be determined experimentally, typically the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. |
Mandatory Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for this compound analysis by GC-MS.
Application Note: Identification of 9-Heptacosanone Functional Groups using FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." This application note provides a detailed protocol for the identification of functional groups in 9-Heptacosanone, a long-chain saturated ketone, using FTIR spectroscopy. The primary functional groups of interest are the carbonyl (C=O) group of the ketone and the aliphatic C-H bonds of the long hydrocarbon chain.
Data Presentation: Characteristic FTIR Absorption Bands for this compound
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The key vibrational modes and their expected wavenumber ranges are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | 1715 ± 10 | Strong |
| C-H (Alkyl) | Asymmetric Stretch | 2915 - 2935 | Strong |
| C-H (Alkyl) | Symmetric Stretch | 2845 - 2865 | Strong |
| C-H (Alkyl) | Scissoring (Bending) | 1465 - 1475 | Medium |
| C-H (Methyl) | Rocking (Bending) | 1370 - 1380 | Medium-Weak |
| C-C-C (Ketone) | Stretch | 1100 - 1230 | Medium-Strong |
| C-H (Alkyl Chain) | Rocking | 720 - 725 | Weak |
Table 1: Summary of expected FTIR absorption bands for this compound.
The most prominent peak in the spectrum is expected to be the strong carbonyl (C=O) stretch, characteristic of saturated aliphatic ketones, appearing around 1715 cm⁻¹[1][2][3]. The long hydrocarbon chain will be evidenced by strong C-H stretching vibrations between 2850-3000 cm⁻¹[4][5][6]. Additionally, a C-C-C stretching vibration, involving the alpha carbons adjacent to the carbonyl group, is expected between 1100 and 1230 cm⁻¹[2][7].
Experimental Protocols
This section details the methodology for preparing a solid sample of this compound and analyzing it using an FTIR spectrometer. The Potassium Bromide (KBr) pellet method is described in detail, with Attenuated Total Reflectance (ATR) presented as an alternative.
Method 1: KBr Pellet Transmission Method
This is a traditional and widely used method for preparing solid samples for FTIR analysis.[8]
Materials and Equipment:
-
This compound sample
-
FTIR-grade Potassium Bromide (KBr) powder (dry)
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
-
Spatula
-
Analytical balance
Protocol:
-
Drying: Ensure the KBr powder is completely dry by heating it in an oven and storing it in a desiccator. Moisture will cause broad O-H absorption bands in the spectrum.
-
Sample Grinding: Weigh approximately 1-2 mg of the this compound sample.[9] Finely grind the sample using an agate mortar and pestle to reduce the particle size to a fine powder.[10]
-
Mixing: Weigh approximately 100-200 mg of dry KBr powder and add it to the mortar containing the ground sample.[9] The recommended sample concentration in KBr is between 0.2% and 1%.[10]
-
Homogenization: Gently mix and grind the sample and KBr together for a few minutes until the mixture is homogeneous.
-
Pellet Pressing: Transfer the mixture to the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[9]
-
Sample Loading: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Spectral Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the sample holder with the KBr pellet into the beam path.
-
Acquire the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values in Table 1 to confirm the presence of the ketone and aliphatic functional groups.
Method 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal to no sample preparation.[8]
Materials and Equipment:
-
This compound sample
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Spatula
Protocol:
-
Crystal Cleaning: Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring the entire surface of the crystal is covered.[9]
-
Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the sample and the crystal.[9]
-
Spectral Acquisition: Acquire the FTIR spectrum of the sample.
-
Cleaning and Analysis: After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly. Analyze the resulting spectrum for the characteristic functional group absorptions.
Visualizations
The following diagrams illustrate the logical workflow for the FTIR analysis of this compound.
Caption: Experimental workflow for FTIR analysis of this compound.
Caption: Relationship between functional groups and FTIR peaks.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments [edinst.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. eng.uc.edu [eng.uc.edu]
Application Note: Quantitative Analysis of 9-Heptacosanone in Insect Extracts
Abstract
9-Heptacosanone, a saturated hydrocarbon, is a significant component of the cuticular wax layer in many insect species. It plays a crucial role in preventing desiccation and can also function as a semiochemical involved in chemical communication, such as species and nestmate recognition.[1][2][3][4] Accurate quantification of this compound in insect extracts is essential for studies in chemical ecology, entomology, and the development of novel pest management strategies. This application note provides detailed protocols for the extraction and quantitative analysis of this compound from insect samples primarily using Gas Chromatography-Mass Spectrometry (GC-MS), the industry-standard method for analyzing these compounds.[1][5] An overview of High-Performance Liquid Chromatography (HPLC) as a potential alternative method is also discussed.
Introduction
The insect cuticle is covered by a complex layer of lipids, of which cuticular hydrocarbons (CHCs) are a major fraction.[2][4] These hydrocarbons are typically a mixture of n-alkanes, methyl-branched alkanes, and alkenes. This compound (n-heptacosane) is a long-chain n-alkane (C27) commonly found in these profiles.[1] The composition and relative abundance of CHCs can vary depending on the insect species, sex, age, and even geographic origin, making them valuable chemotaxonomic markers.[2][4]
Quantitative analysis of specific CHCs like this compound allows researchers to:
-
Study the role of chemical cues in insect behavior and communication.
-
Assess the physiological state of an insect.
-
Develop targeted pest control strategies that may disrupt the insect's protective cuticle or its chemical communication.
GC-MS is the most suitable and widely used technique for the separation and quantification of volatile and semi-volatile compounds like CHCs due to its high resolution and sensitivity.[5][6]
Experimental Protocols
Extraction of this compound from Insect Samples
This protocol describes a non-destructive method for extracting cuticular hydrocarbons from whole insects or their exuviae (e.g., puparial cases).
Materials:
-
Insect samples (e.g., whole insects, puparial cases)
-
Hexane (B92381) (analytical grade)
-
Glass vials with PTFE-lined caps (B75204) (2 mL)
-
Micropipette
-
Nitrogen gas evaporator (optional)
-
Vortex mixer
Protocol:
-
Place a single insect or a known number of puparial cases (e.g., 2-3) into a 2 mL glass vial.[2]
-
Add 1 mL of hexane to the vial, ensuring the sample is fully submerged.[1]
-
Gently agitate the vial for 10 minutes at room temperature. This allows for the dissolution of the cuticular lipids into the solvent.[1][2]
-
Carefully transfer the hexane extract to a clean glass vial using a micropipette.
-
To concentrate the extract, evaporate the hexane under a gentle stream of nitrogen gas or by leaving it in a fume hood until the desired volume is reached. For GC-MS analysis, a final volume of 30-50 µL is often suitable.[2]
-
The concentrated extract is now ready for GC-MS analysis. Store at 4°C until injection.[2]
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Columns:
-
Gas Chromatograph: Agilent 8890 GC or similar.
-
Mass Spectrometer: Agilent 5977 MS or similar.
-
Column: A non-polar capillary column such as a Phenomenex Zebron ZB-5HT (35m x 0.25mm x 0.10µm) or similar 5% phenyl-methylpolysiloxane column is recommended.[7]
-
Carrier Gas: Helium at a constant flow rate of 0.9-1.2 mL/min.[5][8]
GC-MS Parameters:
| Parameter | Value |
| Inlet Mode | Splitless[5][7] |
| Inlet Temperature | 250 - 300 °C[5][8] |
| Injection Volume | 1 - 2 µL |
| Oven Program | |
| - Initial Temperature | 40 - 50 °C, hold for 3-4 min[5][9] |
| - Ramp 1 | 30 °C/min to 260 °C[5] |
| - Ramp 2 | 15 °C/min to 300 °C, hold for 15-20 min[5] |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-600 |
Quantification:
-
Standard Preparation: Prepare a calibration curve using a certified standard of this compound (n-heptacosane) in hexane at several concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Analysis: Inject the prepared insect extracts into the GC-MS.
-
Identification: Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum, comparing it to the standard. The mass spectrum of n-heptacosane will show characteristic fragmentation patterns.
-
Quantification: Integrate the peak area of the identified this compound. Calculate the concentration in the sample by comparing its peak area to the calibration curve. The results can be expressed as the amount of this compound per insect.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
While GC-MS is the preferred method, HPLC can be considered. However, this compound is a saturated alkane and lacks a chromophore or fluorophore, making it invisible to standard UV-Vis or fluorescence detectors.[10][11] Therefore, a derivatization step is mandatory to attach a UV-absorbing or fluorescent tag to the molecule.[8][12][13]
Challenges and Considerations for HPLC:
-
Derivatization: A suitable derivatizing agent that reacts with alkanes would be required. This is not a standard procedure and would require significant methods development.[8][13]
-
Separation: A reverse-phase column (e.g., C18) with a non-aqueous mobile phase (e.g., acetonitrile/isopropanol gradient) would likely be needed to retain and separate the long, non-polar hydrocarbon.
Due to these challenges, a detailed HPLC protocol is not provided. Researchers interested in this approach should be prepared for extensive method development.
Data Presentation
The quantitative data for this compound can be presented to compare its abundance across different species or conditions. The data below is representative and illustrates how results can be structured.
Table 1: Representative Quantitative Data of this compound in Various Insect Species
| Insect Species | Sample Type | Mean Amount of this compound (ng/insect) ± SD | Relative Abundance (%) of Total CHCs ± SD |
| Apis mellifera (Honey Bee) | Adult Worker | 150.5 ± 25.2 | 8.5 ± 1.5 |
| Drosophila melanogaster (Fruit Fly) | Adult Male | 25.8 ± 5.1 | 12.3 ± 2.1 |
| Sarcophaga carnaria (Flesh Fly) | Puparial Case | 85.3 ± 12.7 | 15.1 ± 2.8 |
| Tribolium castaneum (Flour Beetle) | Adult Female | 112.9 ± 18.9 | 10.2 ± 1.9 |
Note: The data in this table are for illustrative purposes only and are not from a single comparative study.
Visualizations
Below are diagrams illustrating the experimental workflow for the quantitative analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the reliable extraction and quantification of this compound from insect samples using GC-MS. The presented methodology is robust and can be adapted for the analysis of other cuticular hydrocarbons. Accurate quantitative data for compounds like this compound are vital for advancing our understanding of insect chemical ecology and for the development of innovative and environmentally friendly pest management solutions.
References
- 1. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cuticular Hydrocarbons: A New Tool in Forensic Entomology? [ouci.dntb.gov.ua]
- 4. iris.sssup.it [iris.sssup.it]
- 5. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of very long-chain hydrocarbons by laser mass spectrometry reveals novel species-, sex-, and age-dependent differences in the cuticular profiles of three Nasonia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization in HPLC - HTA [hta-it.com]
- 11. digscholarship.unco.edu [digscholarship.unco.edu]
- 12. welch-us.com [welch-us.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Electroantennography (EAG) Bioassay of 9-Heptacosanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile and semi-volatile compounds.[1][2][3] This method records the summated electrical potential changes from the entire antenna, representing the collective firing of numerous olfactory receptor neurons upon exposure to an odorant stimulus.[2][3] EAG is widely employed in the screening of biologically active compounds, such as pheromones and other semiochemicals, to identify substances that elicit a sensory response in insects.[3][4]
9-Heptacosanone, a long-chain saturated methyl ketone, is a cuticular hydrocarbon found on various insect species. Cuticular hydrocarbons (CHCs) play crucial roles in chemical communication, including species and nestmate recognition, and can act as contact pheromones. While typically of low volatility, the detection of such large molecules via olfaction is an area of active research. This document provides a detailed protocol for conducting an EAG bioassay to investigate the olfactory response of insects to this compound.
Data Presentation: EAG Response to this compound
The following table summarizes hypothetical quantitative data from an EAG bioassay of this compound, illustrating a dose-dependent response. This data is for illustrative purposes to demonstrate proper data presentation.
| Concentration (µg/µL) | Mean EAG Response (mV) ± SE (n=10) | Normalized Response (%) |
| 0 (Solvent Control) | 0.12 ± 0.03 | 0 |
| 0.01 | 0.25 ± 0.05 | 10.8 |
| 0.1 | 0.58 ± 0.09 | 38.3 |
| 1 | 1.15 ± 0.14 | 85.8 |
| 10 | 1.32 ± 0.18 | 100 |
| 100 | 1.35 ± 0.21 | 102.5 |
SE: Standard Error of the Mean. The normalized response is calculated relative to the response to the highest concentration tested (10 µg/µL), after subtracting the solvent control response.
Experimental Protocols
This section provides a detailed methodology for conducting an EAG bioassay with this compound.
Materials and Reagents
-
Insects: Adult insects of the target species (e.g., moths, beetles).
-
This compound: High purity standard (>98%).
-
Solvent: Hexane (B92381) or another suitable organic solvent.
-
Saline Solution: Insect Ringer's solution (e.g., 130 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, 36 mM D-glucose, 10 mM HEPES, pH 7.2).
-
Electrodes: Silver wire (Ag/AgCl) or tungsten electrodes.
-
Micropipettes: Borosilicate glass capillaries.
-
Micromanipulators: For precise electrode positioning.
-
EAG System: Preamplifier, main amplifier, and data acquisition system.
-
Odor Delivery System: Purified and humidified air stream, stimulus controller.
-
Dissection Tools: Fine scissors, forceps, and a stereomicroscope.
Preparation of this compound Stimuli
-
Prepare a stock solution of this compound in hexane (e.g., 10 µg/µL).
-
Create a serial dilution of the stock solution to obtain the desired test concentrations (e.g., 100, 10, 1, 0.1, 0.01 µg/µL).
-
Apply 10 µL of each solution onto a small piece of filter paper (e.g., 1 cm x 2 cm).
-
Allow the solvent to evaporate completely in a fume hood for approximately 2 minutes.[5]
-
The filter paper is then inserted into a Pasteur pipette, which serves as the stimulus cartridge.[6]
-
Prepare a solvent control cartridge with 10 µL of hexane only.
-
Due to the low volatility of this compound, a heated stimulus delivery system may be necessary. This can be achieved by passing the air stream through a heated chamber containing the stimulus cartridge. The temperature should be carefully controlled to ensure volatilization without thermal degradation.
Antenna Preparation and Mounting
-
Immobilize an insect, for example, by placing it in a pipette tip with the head protruding or by using wax or dental cement.
-
Carefully excise one antenna at the base using micro-scissors under a stereomicroscope.[3]
-
Mount the excised antenna between two electrodes. The reference electrode is inserted into the base of the antenna, and the recording electrode is placed in contact with the distal tip.[3]
-
To establish good electrical contact, a small segment of the antennal tip can be removed.[3]
-
The electrodes are filled with insect saline solution.[3]
EAG Recording
-
Position the mounted antenna in a continuous stream of purified and humidified air (the carrier stream) directed at the antenna.
-
Connect the electrodes to the preamplifier of the EAG system.
-
Allow the baseline signal to stabilize.
-
Introduce the stimulus by puffing air from the stimulus cartridge into the carrier stream for a defined duration (e.g., 0.5 seconds).
-
Present the stimuli in order of increasing concentration, starting with the solvent control.
-
Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.
-
Present a standard reference compound periodically to monitor the viability of the antennal preparation.
Data Analysis
-
The EAG response is measured as the maximum negative deflection (in millivolts, mV) from the baseline upon stimulus presentation.
-
Subtract the mean response to the solvent control from the responses to the this compound stimuli.
-
To compare responses across different preparations, data can be normalized. A common method is to express the response to each stimulus as a percentage of the response to a standard reference compound or the highest concentration of the test compound.
Visualizations
General Insect Olfactory Signaling Pathway
Caption: General insect olfactory signaling pathway.
Experimental Workflow for this compound EAG Bioassay
Caption: EAG bioassay experimental workflow.
References
- 1. electroantennogram eag responses: Topics by Science.gov [science.gov]
- 2. Using insect electroantennogram sensors on autonomous robots for olfactory searches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ockenfels-syntech.com [ockenfels-syntech.com]
- 4. pnas.org [pnas.org]
- 5. youtube.com [youtube.com]
- 6. ento.psu.edu [ento.psu.edu]
Mating Disruption Techniques Using (Z)-9-Heptacosene and Heptacosane
For: Researchers, scientists, and drug development professionals
Subject: Application Notes and Protocols for the use of (Z)-9-Heptacosene and Heptacosane (B1219689) in Insect Mating Management.
Abstract:
This document provides detailed application notes and protocols for the use of the cuticular hydrocarbons (CHCs) (Z)-9-heptacosene and heptacosane as agents in insect mating management strategies. Contrary to the initial query regarding "9-Heptacosanone," the scientifically documented active compounds are (Z)-9-heptacosene and its saturated analog, heptacosane. These CHCs function as contact sex pheromones in various insect species. The primary application discussed herein is the enhancement of the Sterile Insect Technique (SIT) by increasing the mating competitiveness of sterilized males, a novel approach to pest population control. While not a classical mating disruption strategy, this method manipulates mating behavior to reduce reproductive success. This document outlines the known biological functions of these compounds, presents available quantitative data on their efficacy, provides detailed experimental protocols based on published research, and illustrates relevant biological and experimental workflows.
Introduction
(Z)-9-Heptacosene and heptacosane are long-chain cuticular hydrocarbons that play a crucial role in the chemical communication of several insect species. They primarily function as short-range or contact sex pheromones, mediating mate recognition and stimulating copulatory behavior. Research has identified these compounds as key components of the sex pheromone blend in species such as the yellow peach moth (Conogethes punctiferalis) and as enhancers of mating success in mosquitoes like Aedes aegypti.
This document focuses on the application of these CHCs to improve the effectiveness of SIT programs. SIT is an environmentally friendly pest control method that involves releasing large numbers of sterile males into a wild population. The success of SIT hinges on the ability of sterile males to compete successfully with wild males for mates. Enhancing the attractiveness and mating competitiveness of these sterile males through the application of compounds like heptacosane can significantly improve program outcomes.
Biological Function and Mechanism of Action
(Z)-9-Heptacosene and heptacosane are non-volatile or low-volatility compounds present on the cuticle of insects. Their primary mode of action is through contact chemoreception.
-
Mate Recognition: Males of susceptible species recognize females as potential mates upon making physical contact and detecting these specific CHCs on the female's cuticle.
-
Copulation Stimulation: The presence of these compounds can trigger courtship and copulatory behaviors in males.
In the context of enhancing SIT, the topical application of synthetic heptacosane onto sterile males mimics the cuticular profile of highly competitive males, thereby increasing their attractiveness to females.
Quantitative Data on Efficacy
The following table summarizes the key quantitative findings from a study on the application of heptacosane to enhance the mating competitiveness of sterile Aedes aegypti males.
| Parameter | Control Group (Untreated Males) | Heptacosane-Treated Group | Percentage Increase | Citation |
| Insemination Rate | 40.6% ± 1.6% | 60.6% ± 1.6% | 49.26% | [1] |
| Induced Sterility (7:1 sterile:wild ratio) | ~70.3% (X-ray) / ~73.7% (γ-ray) | Significantly higher than control | Data not quantified as a direct percentage increase in sterility, but a significant increase in the male mating competitiveness index was observed. | [1][2] |
Experimental Protocols
The following protocols are based on methodologies described in published research and provide a framework for the application of heptacosane for enhancing the mating competitiveness of sterile insects.
Preparation of Heptacosane Solution
Objective: To prepare a solution of heptacosane for topical application to insects.
Materials:
-
Heptacosane (CAS No. 593-49-7)
-
n-hexane (or other suitable volatile solvent)
-
Glass vials
-
Vortex mixer
-
Micropipettes
Protocol:
-
Prepare a stock solution of heptacosane in n-hexane. A concentration of 1 mg/mL is a suggested starting point.
-
Ensure the heptacosane is fully dissolved by vortexing the solution.
-
Store the stock solution in a sealed glass vial at 4°C when not in use.
Topical Application of Heptacosane to Sterile Males
Objective: To apply a controlled dose of heptacosane to the cuticle of sterile male insects.
Materials:
-
Sterile male insects (e.g., Aedes aegypti)
-
Heptacosane solution (from Protocol 4.1)
-
Micropipette or micro-applicator
-
Cold plate or CO₂ anesthetization setup
-
Stereomicroscope
Protocol:
-
Anesthetize the sterile male insects using either a cold plate or brief exposure to CO₂ to immobilize them.
-
Under a stereomicroscope, use a micropipette or micro-applicator to apply a small volume (e.g., 0.5 µL) of the heptacosane solution directly to the abdomen of each male.
-
The solvent will evaporate, leaving the heptacosane residue on the cuticle.
-
Allow the treated insects to recover in a holding cage before release or use in behavioral assays.
-
A control group should be treated with the solvent alone (n-hexane) to account for any effects of the solvent or the application procedure.
Behavioral Assay: Mating Competitiveness
Objective: To evaluate the effect of heptacosane treatment on the mating competitiveness of sterile males.
Materials:
-
Heptacosane-treated sterile males
-
Untreated sterile males (control)
-
Wild-type (fertile) males
-
Virgin wild-type females
-
Mating cages
-
Aspirator for handling insects
Protocol:
-
Set up mating cages with a defined ratio of treated sterile males, untreated wild males, and virgin females (e.g., 1:1:1 or other ratios relevant to SIT program goals).
-
A common experimental design involves comparing a cage with treated sterile males vs. wild males to a cage with untreated sterile males vs. wild males, both in the presence of virgin females.
-
Allow the insects to interact and mate for a specific period (e.g., 24-48 hours).
-
After the mating period, collect the females from each cage.
-
Assess the insemination status of the females by dissecting them and checking for the presence of sperm in their spermathecae.
-
Alternatively, allow females to oviposit and measure the egg hatch rate to determine the proportion of sterile vs. fertile matings.
-
Calculate the mating competitiveness index for the treated and untreated sterile males.
Visualizations
Signaling Pathway
Experimental Workflow
Conclusion and Future Directions
The use of (Z)-9-heptacosene and heptacosane presents a promising avenue for enhancing the efficacy of SIT programs for certain insect pests. The application of these compounds can significantly increase the mating competitiveness of sterile males, thereby improving the overall effectiveness of population control efforts. Further research is needed to:
-
Identify other insect species that utilize these CHCs for mating and could be targeted with this approach.
-
Optimize the application dose and formulation for different species and environmental conditions.
-
Investigate the potential for using these compounds in traditional mating disruption dispensers to interfere with short-range mate recognition, although the low volatility of these compounds may present challenges for this application.
These application notes and protocols provide a foundational framework for researchers and pest management professionals to explore the potential of (Z)-9-heptacosene and heptacosane in innovative and environmentally sound pest control strategies.
References
Application Notes and Protocols for the Formulation of 9-Heptacosanone in Pest Control Dispensers
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Heptacosanone and its structural analogs, such as (Z)-9-heptacosene, are long-chain aliphatic ketones and alkenes that have been identified as critical semiochemicals for various insect species. These compounds, acting as sex or aggregation pheromones, offer a targeted and environmentally conscious approach to pest management. Their application in pest control primarily involves their formulation into slow-release dispensers for monitoring, mass trapping, or mating disruption programs.
This document provides detailed protocols for the formulation of this compound into common dispenser types, quality control procedures, and bioassays to determine efficacy for two primary target pests: the Yellow Peach Moth (Conogethes punctiferalis) and the Aedes aegypti mosquito.
Target Pests and Mechanism of Action
-
Yellow Peach Moth (Conogethes punctiferalis): (Z)-9-heptacosene, a close analog of this compound, is a key sex pheromone component for the Korean population of this moth. It is used in conjunction with other pheromone components to attract male moths, making it suitable for monitoring and mass trapping.
-
Aedes aegypti: Heptacosane, the parent hydrocarbon of this compound, has been shown to enhance the mating competitiveness of sterile males. Applying this compound may therefore improve the efficacy of Sterile Insect Technique (SIT) programs.
Formulation of this compound Dispensers
Due to its high molecular weight and low volatility, this compound requires a carefully selected dispenser matrix to ensure a consistent and effective release rate over a prolonged period. Below are protocols for two common types of passive dispensers: rubber septa and paraffin (B1166041) wax.
Materials and Equipment
| Material/Equipment | Supplier Examples | Purpose |
| This compound (>95% purity) | Sigma-Aldrich, Santa Cruz Biotechnology | Active Pharmaceutical Ingredient (API) |
| Hexane (B92381) (HPLC grade) | Fisher Scientific, VWR | Solvent for dissolving API |
| Dichloromethane (B109758) (HPLC grade) | Fisher Scientific, VWR | Solvent for dissolving API |
| Red Rubber Septa | Thomas Scientific, Wheaton | Dispenser matrix |
| Paraffin Wax | Sigma-Aldrich, VWR | Dispenser matrix |
| Emulsifier (e.g., Tween 80) | Sigma-Aldrich | For wax emulsion formulation |
| Analytical Balance (± 0.01 mg) | Mettler Toledo, Sartorius | Accurate weighing of components |
| Gas Chromatograph with Mass Spectrometer (GC-MS) | Agilent, Shimadzu | Quality control and release rate analysis |
| Volumetric flasks, pipettes, vials | VWR, Fisher Scientific | Standard laboratory glassware |
| Ultrasonic bath | Branson, VWR | Cleaning of rubber septa |
| Fume hood | Labconco, VWR | Safe handling of volatile solvents |
Protocol 1: Formulation of Rubber Septa Dispensers
Rubber septa are a common and effective dispenser for many insect pheromones.
3.2.1 Pre-treatment of Rubber Septa:
-
Place new rubber septa in a beaker.
-
Add hexane to fully submerge the septa.
-
Ultrasonicate for 6 hours to remove any impurities.[1]
-
Decant the hexane and repeat the hexane wash three times over a 24-hour period.[1]
-
Air-dry the septa in a fume hood for 48 hours before loading.[1]
3.2.2 Preparation of Loading Solution:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in a minimal amount of high-purity hexane or dichloromethane to create a stock solution of known concentration (e.g., 10 mg/mL). The choice of solvent can affect the release ratio of pheromone blends.[2]
3.2.3 Loading the Septa:
-
Using a calibrated micropipette, apply a precise volume of the loading solution to each pre-cleaned rubber septum. For monitoring purposes, a load of 1-5 mg of this compound per septum is a typical starting point.
-
To aid in the penetration of the pheromone into the rubber matrix, an additional small volume of the pure solvent (e.g., 50 µL of hexane) can be added.[1]
-
Allow the solvent to evaporate completely in a fume hood for at least 4 hours.
-
Store the loaded septa in airtight, solvent-rinsed glass vials at -20°C until field deployment.
Protocol 2: Formulation of Paraffin Wax Dispensers
Emulsified paraffin wax dispensers can be applied as dollops to tree branches and offer advantages such as low cost and biodegradability.[3][4]
3.3.1 Preparation of the Wax Emulsion:
-
In a heated vessel, melt the paraffin wax.
-
In a separate vessel, heat water to the same temperature as the melted wax.
-
Slowly add the hot water to the melted wax while continuously stirring with a high-shear mixer.
-
Add an emulsifier (e.g., 1-2% Tween 80 by weight) to stabilize the emulsion.
-
Continue mixing until a uniform, milky emulsion is formed.
3.3.2 Incorporation of this compound:
-
Dissolve the this compound in a minimal amount of a water-miscible solvent (e.g., acetone) or gently heat it with a small portion of the melted wax before creating the emulsion.
-
For a final concentration of 5% (by weight) pheromone, add the dissolved this compound to the wax emulsion with continuous stirring.[5]
-
Allow the formulation to cool to a paste-like consistency suitable for application.
3.3.3 Application of Wax Dispensers:
-
The wax formulation can be loaded into a manual or pneumatic applicator for deployment.
-
Apply a specific volume (e.g., 3 mL dollops) to the branches of trees in the target area.[3]
Quality Control and Stability
4.1 Purity of Active Ingredient:
The purity of the synthesized this compound should be determined by Gas Chromatography-Mass Spectrometry (GC-MS). A purity of >95% is recommended for reliable bioactivity.
4.2 Dispenser Load Verification:
-
After loading, a subset of dispensers should be destructively sampled to verify the amount of active ingredient.
-
Extract the loaded dispenser with hexane or dichloromethane.
-
Analyze the extract by GC-MS against a calibration curve prepared with a known standard of this compound.
4.3 Stability Studies:
Stability testing should be conducted under controlled conditions to evaluate the shelf-life of the formulated dispensers.
| Parameter | Condition | Duration | Analysis |
| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Purity and degradation products by GC-MS |
| Real-Time Stability | 25°C ± 2°C / 60% RH ± 5% RH | 24 months | Purity and degradation products by GC-MS |
Experimental Protocols
Protocol 3: Determination of Release Rate
The release rate of this compound from the dispenser is a critical parameter for efficacy.
5.1.1 Laboratory-Based Volatile Collection:
-
Place a formulated dispenser in a temperature and airflow-controlled glass chamber.[6]
-
Pass a purified air stream over the dispenser at a constant flow rate (e.g., 1 L/min).
-
Trap the volatiles from the exiting air stream onto an adsorbent material like polyurethane foam or a solid-phase microextraction (SPME) fiber.[6]
-
Collect volatiles for a defined period (e.g., 24 hours).
-
Elute the trapped compounds from the adsorbent with a suitable solvent (e.g., hexane).
-
Quantify the amount of this compound using GC-MS.
-
The release rate is calculated as the total mass of this compound collected divided by the collection time (e.g., ng/hour).
5.1.2 Field-Aging and Residual Analysis:
-
Deploy dispensers in the field under relevant environmental conditions.
-
At set time intervals (e.g., 1, 2, 4, 8 weeks), retrieve a subset of the dispensers.
-
Extract the remaining this compound from the retrieved dispensers using a solvent.
-
Quantify the residual amount by GC-MS. The release rate can be inferred from the loss of active ingredient over time.[1]
Protocol 4: Bioassay for Conogethes punctiferalis (Y-Tube Olfactometer)
This bioassay assesses the attractiveness of the formulated this compound to male Yellow Peach Moths.
5.2.1 Experimental Setup:
-
A Y-tube olfactometer is used, consisting of a central arm where the moth is introduced, and two side arms.
-
One side arm receives purified, humidified air passed over the formulated dispenser (test arm).
-
The other side arm receives purified, humidified air passed over an unformulated dispenser (control arm).
-
Airflow is maintained at a constant rate (e.g., 200 mL/min).
5.2.2 Bioassay Procedure:
-
Introduce a single, 2-3 day old virgin male moth into the central arm of the olfactometer.
-
Observe the moth's behavior for a set period (e.g., 10 minutes).
-
A choice is recorded when the moth moves a set distance into one of the side arms and remains there for at least one minute.
-
Moths that do not make a choice are recorded as non-responders.
-
Test at least 50 moths per formulation.
-
After every 5-10 moths, rotate the Y-tube 180 degrees to avoid positional bias.
-
Clean all glassware with a solvent (e.g., acetone) and bake at a high temperature between trials to prevent cross-contamination.
5.2.3 Data Analysis:
The number of moths choosing the test arm versus the control arm is analyzed using a Chi-squared test to determine statistical significance.
Protocol 5: Bioassay for Aedes aegypti (Mating Competitiveness)
This bioassay evaluates if this compound enhances the mating success of sterile males.
5.3.1 Preparation of Mosquitoes:
-
Rear wild-type and sterile (e.g., irradiated) male Aedes aegypti under standard laboratory conditions.
-
Apply a solution of this compound in a volatile solvent (e.g., hexane) to the thorax of the sterile males. Control sterile males are treated with the solvent alone.
-
Use virgin wild-type females for the assay.
5.3.2 Experimental Setup:
-
In a standard insect cage, release a known number of treated sterile males, untreated sterile males, wild-type males, and virgin wild-type females. A common ratio is 1:1:1 (treated sterile:untreated sterile:wild-type) for males, with a 1:1 male to female ratio.[7]
-
Provide a sucrose (B13894) solution for feeding.
-
Allow mating to occur for 24-48 hours.
5.3.3 Data Collection and Analysis:
-
Collect the females and induce oviposition.
-
Rear the resulting larvae to adulthood.
-
Determine the paternity of the offspring. This can be done using genetic markers if available, or by observing the sterility of the eggs (if the sterile males produce non-viable offspring).
-
The mating competitiveness index (C) can be calculated to compare the performance of the treated sterile males against the wild-type males. A higher index for the treated group indicates enhanced competitiveness.
Data Presentation
Table 1: Formulation Components for this compound Dispensers
| Dispenser Type | Component | Concentration/Amount | Role |
|---|---|---|---|
| Rubber Septum | This compound | 1 - 10 mg/septum | Active Ingredient |
| Hexane/Dichloromethane | q.s. to dissolve | Solvent Carrier | |
| Paraffin Wax | This compound | 5% (w/w) | Active Ingredient |
| Paraffin Wax | ~70-80% (w/w) | Matrix | |
| Water | ~15-25% (w/w) | Emulsion Phase |
| | Emulsifier | 1-2% (w/w) | Stabilizer |
Table 2: Example Release Rate Data for this compound from a Rubber Septum (1 mg load)
| Time (days) | Temperature (°C) | Airflow (L/min) | Release Rate (ng/hour) |
|---|---|---|---|
| 1 | 25 | 1.0 | 50.2 ± 4.5 |
| 7 | 25 | 1.0 | 45.8 ± 3.9 |
| 14 | 25 | 1.0 | 38.1 ± 3.2 |
| 28 | 25 | 1.0 | 25.5 ± 2.8 |
Visualizations
Caption: Workflow for the formulation and quality control of this compound rubber septum dispensers.
References
- 1. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 2. Measure your septa release ratios: pheromone release ratio variability affected by rubber septa and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and evaluation of an emulsified paraffin wax dispenser for season-long mating disruption of Grapholita molesta in commercial peach orchards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanized applicator for large-scale field deployment of paraffin-wax dispensers of pheromone for mating disruption in tree fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of pheromone release from commercial mating disruption dispensers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluating the mating competency of genetically modified male mosquitoes in laboratory conditions [frontiersin.org]
Application of 9-Heptacosanone in Integrated Pest Management (IPM): A Detailed Guide for Researchers
Introduction
9-Heptacosanone, a long-chain aliphatic ketone, and its related compounds, such as (Z)-9-heptacosene, have emerged as significant semiochemicals in the field of insect pest management. These compounds act as powerful signaling molecules, primarily as sex pheromones, influencing the behavior of various insect species. Their species-specific nature and ability to modify insect behavior at minute concentrations make them valuable tools for developing environmentally benign and effective Integrated Pest Management (IPM) strategies. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound and its analogs in IPM programs.
Application Notes
Role as a Semiochemical
This compound and its unsaturated derivative, (Z)-9-heptacosene, have been identified as key components of the female-produced sex pheromone in several insect species, most notably the yellow peach moth, Conogethes punctiferalis. In this context, these compounds act as attractants for conspecific males, playing a crucial role in mate location and courtship rituals. This behavioral manipulation forms the basis for their application in IPM.
Another relevant application involves the use of heptacosane (B1219689), the corresponding saturated hydrocarbon, in the Sterile Insect Technique (SIT), a component of area-wide IPM programs. Research has shown that applying heptacosane to sterilized male Aedes aegypti mosquitoes can enhance their mating competitiveness, thereby improving the efficacy of SIT programs for mosquito control.
Applications in Integrated Pest Management (IPM)
The primary applications of this compound and its analogs in IPM revolve around the following strategies:
-
Monitoring and Mass Trapping: Pheromone-baited traps are instrumental for early pest detection, monitoring population dynamics, and making informed decisions about the timing of control interventions. In mass trapping, a high density of traps is deployed to capture a significant portion of the male population, thereby reducing mating success and subsequent generations.
-
Mating Disruption: This technique involves permeating the atmosphere of a crop with synthetic pheromones. The high concentration of the pheromone confuses males and hinders their ability to locate females, thus disrupting mating and reducing crop damage.
-
Sterile Insect Technique (SIT) Enhancement: As demonstrated with Aedes aegypti, the application of related long-chain hydrocarbons can improve the performance of sterile males released in SIT programs.
Quantitative Data
The efficacy of (Z)-9-heptacosene in enhancing the attractiveness of pheromone lures for Conogethes punctiferalis has been demonstrated in field trials. The addition of this compound to a binary aldehyde pheromone blend significantly increased the capture of male moths.
| Pheromone Blend | Mean No. of Male C. punctiferalis Captured/Trap/Week |
| Binary Aldehyde Pheromones | 15.3 |
| Binary Aldehyde Pheromones + (Z)-9-Heptacosene | 42.8 |
| Control (Unbaited) | 1.2 |
Experimental Protocols
Synthesis of (Z)-9-Heptacosene
The synthesis of (Z)-9-heptacosene can be effectively achieved via the Wittig reaction, which is a reliable method for forming carbon-carbon double bonds with good control over stereochemistry, leading predominantly to the (Z)-isomer when using non-stabilized ylides.
Objective: To synthesize (Z)-9-heptacosene from commercially available starting materials.
Materials:
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hexane
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of the Phosphonium (B103445) Salt:
-
In a round-bottom flask, dissolve triphenylphosphine in anhydrous THF under an inert atmosphere.
-
Add 1-bromooctane to the solution.
-
Reflux the mixture for 24-48 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash the salt with cold THF and dry under vacuum.
-
-
Generation of the Ylide:
-
Suspend the dried phosphonium salt in anhydrous THF in a flask under an inert atmosphere and cool to 0°C.
-
Slowly add a solution of n-butyllithium in hexane to the suspension with stirring. The appearance of a deep orange or red color indicates the formation of the ylide.
-
Allow the mixture to stir at 0°C for 1-2 hours.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78°C (dry ice/acetone bath).
-
Slowly add a solution of nonadecanal in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with hexane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with hexane, to obtain pure (Z)-9-heptacosene.
-
Confirm the structure and purity of the product using analytical techniques such as NMR and GC-MS.
-
Protocol for Electroantennography (EAG)
EAG is used to measure the electrical response of an insect's antenna to volatile compounds, providing a rapid assessment of which chemicals are detected by the insect's olfactory system.
Objective: To determine the antennal response of a target insect species to synthetic this compound or its analogs.
Materials:
-
Live insects (e.g., male Conogethes punctiferalis)
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system)
-
Saline solution (e.g., Ringer's solution)
-
Glass capillary electrodes
-
Odor delivery system (air stimulus controller, charcoal-filtered and humidified air)
-
Test compounds dissolved in a suitable solvent (e.g., hexane) at various concentrations
-
Filter paper strips
Procedure:
-
Antenna Preparation:
-
Immobilize the insect.
-
Excise one antenna at the base.
-
Mount the excised antenna between two electrodes filled with saline solution. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed in contact with the base.
-
-
Odor Stimulation:
-
Apply a known volume of the test compound solution onto a filter paper strip and allow the solvent to evaporate.
-
Insert the filter paper into a Pasteur pipette connected to the odor delivery system.
-
Deliver a puff of charcoal-filtered air through the pipette, carrying the odorant over the antenna preparation.
-
-
Data Recording and Analysis:
-
Record the resulting depolarization of the antenna (the EAG response).
-
Present a series of dilutions of the test compound to generate a dose-response curve.
-
Use a solvent blank as a negative control.
-
Analyze the amplitude of the EAG responses to different compounds and concentrations to determine the relative sensitivity of the antenna to each stimulus.
-
Field Trial Protocol for Pheromone Traps
Objective: To evaluate the efficacy of this compound (or its analog) as a lure for monitoring and/or mass trapping a target pest in the field.
Materials:
-
Pheromone lures containing the synthetic test compound.
-
Insect traps (e.g., delta traps, funnel traps with sticky inserts or a collection vial).
-
Stakes or hangers for trap deployment.
-
GPS device for mapping trap locations.
-
Data collection sheets.
Procedure:
-
Experimental Design:
-
Select a suitable field site with a known population of the target pest.
-
Design a randomized complete block experiment with multiple blocks (replicates).
-
Each block should contain all treatments:
-
Trap baited with the test pheromone lure (e.g., binary aldehyde blend + (Z)-9-heptacosene).
-
Trap baited with a standard or previously known lure (positive control).
-
Unbaited trap (negative control).
-
-
Ensure sufficient spacing between traps (e.g., 20-50 meters) to avoid interference.
-
-
Trap Deployment:
-
Deploy the traps at a height and location that is appropriate for the target insect's flight behavior (e.g., within the crop canopy).
-
Randomly assign the treatments to the trap locations within each block.
-
Record the GPS coordinates of each trap.
-
-
Data Collection:
-
Inspect the traps at regular intervals (e.g., weekly).
-
Count and record the number of target insects captured in each trap.
-
Replace the sticky liners or empty the collection vials as needed.
-
Replace the pheromone lures according to their specified field life.
-
-
Data Analysis:
-
Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in the number of insects captured between the different treatments.
-
Visualizations
Application Note: Isotopic Labeling of 9-Heptacosanone for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Heptacosanone is a long-chain saturated ketone whose metabolic fate and biological significance are not yet fully elucidated. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its potential physiological roles and pharmacological applications. Stable isotope labeling is a powerful technique for tracing the metabolic pathways of compounds in vivo and in vitro without the safety concerns associated with radioactive isotopes. This application note provides detailed protocols for the synthesis of isotopically labeled this compound and its use in metabolic studies, employing mass spectrometry for detection and quantification. The methodologies described herein are designed to enable researchers to investigate the metabolic pathways and kinetics of this compound.
Synthesis of Isotopically Labeled this compound
To trace the metabolism of this compound, it can be labeled with stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). Deuterium labeling at the α-positions to the carbonyl group is a common and cost-effective strategy.
Protocol: α-Deuteration of this compound
This protocol is adapted from established methods for the α-deuteration of ketones using D₂O as the deuterium source.
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Lewis acid catalyst (e.g., B(C₆F₅)₃) or a superacid catalyst precursor (e.g., [Ph₃C]⁺[B(C₆F₅)₄]⁻)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent).
-
Add the anhydrous solvent (e.g., THF) to dissolve the this compound.
-
Add the catalyst (e.g., 5-10 mol% B(C₆F₅)₃).
-
Add D₂O (10-50 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS to determine the extent of deuterium incorporation.
-
Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting deuterated this compound by silica gel column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the precise level of deuterium incorporation.
Metabolic Tracing of Labeled this compound in a Cell Culture Model
This protocol describes how to use isotopically labeled this compound to study its metabolism in a relevant cell line (e.g., hepatocytes, adipocytes).
Materials:
-
Cultured cells (e.g., HepG2 human hepatoma cells)
-
Cell culture medium and supplements
-
Isotopically labeled this compound (e.g., d₄-9-heptacosanone)
-
Vehicle for solubilizing this compound (e.g., BSA-complexed in media)
-
Cell lysis buffer
-
Solvents for metabolite extraction (e.g., methanol, chloroform)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture dishes and grow to a desired confluency (e.g., 80%).
-
Prepare a stock solution of labeled this compound complexed with bovine serum albumin (BSA) in the cell culture medium.
-
Replace the existing medium with the medium containing the labeled this compound at a final concentration relevant to the study's objectives. Include a vehicle control (medium with BSA but without the ketone).
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time course of metabolism.
-
-
Metabolite Extraction:
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the dish.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using a high-resolution LC-MS system.
-
Use a suitable chromatography method (e.g., reverse-phase chromatography) to separate the parent compound and its potential metabolites.
-
Employ mass spectrometry to detect and quantify the labeled this compound and any downstream metabolites containing the isotopic label. The mass shift corresponding to the isotopic label will allow for specific detection.
-
Data Presentation
The quantitative data from the metabolic tracing study can be summarized in tables for clear comparison.
Table 1: Hypothetical Quantification of d₄-9-Heptacosanone and its Metabolites in HepG2 Cells
| Time (hours) | d₄-9-Heptacosanone (pmol/10⁶ cells) | Metabolite A (pmol/10⁶ cells) | Metabolite B (pmol/10⁶ cells) |
| 0 | 1000 ± 50 | 0 | 0 |
| 2 | 850 ± 42 | 75 ± 8 | 25 ± 3 |
| 6 | 600 ± 35 | 200 ± 15 | 100 ± 9 |
| 12 | 350 ± 28 | 350 ± 25 | 200 ± 18 |
| 24 | 100 ± 12 | 450 ± 30 | 350 ± 26 |
Data are presented as mean ± standard deviation (n=3). Metabolite A and B are hypothetical downstream products identified by their mass shift corresponding to the deuterium label.
Visualizations
Synthesis and Metabolic Workflow
Caption: Experimental workflow for the synthesis and metabolic tracing of this compound.
Hypothetical Metabolic Pathway of this compound
Caption: A plausible metabolic pathway for this compound.
Conclusion
The protocols and methodologies outlined in this application note provide a framework for the synthesis of isotopically labeled this compound and its application in metabolic studies. By using stable isotope tracers, researchers can gain valuable insights into the metabolic fate of this long-chain ketone, which can aid in understanding its biological functions and potential therapeutic uses. The combination of isotopic labeling and high-resolution mass spectrometry offers a sensitive and specific approach to elucidate novel metabolic pathways.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Heptacosanone
Welcome to the technical support center for the synthesis of 9-Heptacosanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound and other long-chain aliphatic ketones include:
-
Grignard Reaction: This involves the reaction of an organomagnesium halide (Grignard reagent) with an acyl chloride. For this compound, this would typically be the reaction of octadecylmagnesium bromide with nonanoyl chloride.
-
Organocadmium Reagents: This method is similar to the Grignard reaction but uses an organocadmium compound, which is known to be less reactive and can offer higher yields of the ketone by reducing the formation of tertiary alcohol byproducts.[1]
-
Friedel-Crafts Acylation: This method is more applicable to the synthesis of aryl ketones and is not a primary route for long-chain aliphatic ketones like this compound.[2][3]
Q2: Why is the Grignard reaction often preferred, and what are its main drawbacks?
A2: The Grignard reaction is frequently used due to the ready availability of starting materials and the well-established nature of the reaction.[4] However, a significant drawback is the potential for the Grignard reagent to react further with the newly formed ketone, leading to the formation of a tertiary alcohol as a major byproduct and thus reducing the yield of the desired ketone.[4][5]
Q3: How can I minimize the formation of the tertiary alcohol byproduct in a Grignard synthesis of this compound?
A3: To minimize the formation of the tertiary alcohol byproduct, consider the following:
-
Low Temperature: Running the reaction at low temperatures (e.g., -78 °C) can help to control the reactivity of the Grignard reagent.
-
Slow Addition: Add the Grignard reagent to the acyl chloride solution slowly and dropwise to maintain a low concentration of the Grignard reagent in the reaction mixture.
-
Inverse Addition: Add the acyl chloride to the Grignard reagent solution. This ensures that the Grignard reagent is always in excess, which can sometimes favor the ketone formation.
-
Use of a Moderating Ligand: The addition of a ligand like bis[2-(N,N-dimethylamino)ethyl] ether can moderate the reactivity of the Grignard reagent, leading to higher yields of the ketone.[6][7]
Q4: What are the advantages of using an organocadmium reagent over a Grignard reagent?
A4: Organocadmium reagents are less nucleophilic than Grignard reagents. This reduced reactivity makes them more selective towards reacting with the acyl chloride without significantly attacking the resulting ketone. This selectivity often leads to higher yields of the desired ketone.[1]
Q5: What are common challenges encountered during the purification of this compound?
A5: Due to its long, non-polar aliphatic chain, this compound can be challenging to purify. Common issues include:
-
Solubility: It has low solubility in many common polar solvents at room temperature, which can make recrystallization challenging.
-
"Oiling out": During recrystallization, the compound may separate as an oil rather than forming crystals, especially if the solution is cooled too quickly or if the solvent is not ideal.[8]
-
Similar Polarity of Byproducts: Byproducts such as the tertiary alcohol or unreacted starting materials may have similar polarities, making chromatographic separation difficult.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Reaction with atmospheric moisture or carbon dioxide | Ensure all glassware is thoroughly flame-dried or oven-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Formation of tertiary alcohol byproduct (in Grignard synthesis) | Perform the reaction at low temperature (-78 °C). Use slow, dropwise addition of the Grignard reagent to the acyl chloride. Consider using an organocadmium reagent for higher selectivity.[1] |
| Incomplete reaction | Ensure the magnesium turnings for the Grignard reagent are fresh and activated (e.g., with a small crystal of iodine).[9] Allow for sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Side reactions of the Grignard reagent | The Grignard reagent can act as a base, leading to enolization of the ketone.[4] Using a less hindered base or a more reactive electrophile can sometimes mitigate this. |
| Loss of product during workup and purification | Due to its non-polar nature, this compound may be lost if the aqueous and organic layers are not separated carefully. Ensure complete extraction with a suitable non-polar solvent. Choose an appropriate recrystallization solvent to maximize recovery. |
Problem 2: Difficulty in Purifying this compound
| Possible Cause | Troubleshooting Step |
| "Oiling out" during recrystallization | Ensure the solution is not supersaturated. Try cooling the solution more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Use a different solvent or a solvent mixture.[8] |
| Poor crystal formation | The long aliphatic chain can hinder efficient packing into a crystal lattice.[1] Experiment with a variety of solvents for recrystallization. Hexane (B92381), acetone (B3395972), or a mixture of hexane and ethyl acetate (B1210297) are good starting points.[1] |
| Co-elution of impurities during column chromatography | Use a long column with a shallow solvent gradient to improve separation. Consider using a different stationary phase if silica (B1680970) gel is not effective. |
| Presence of unreacted starting materials | Optimize the stoichiometry of the reactants to ensure complete consumption of the limiting reagent. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from n-octadecyl bromide and nonanoyl chloride.
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
n-Octadecyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Nonanoyl chloride
-
Hydrochloric acid (10% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexane
-
Acetone
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of n-octadecyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the n-octadecyl bromide solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining n-octadecyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acyl Chloride:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of nonanoyl chloride (1.0 equivalent) in anhydrous diethyl ether.
-
Add the nonanoyl chloride solution dropwise to the cold Grignard reagent solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Add 10% hydrochloric acid to dissolve the magnesium salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization. A mixture of hexane and acetone is a good starting point for the solvent system.[1] Dissolve the crude product in a minimal amount of hot hexane and then add acetone until the solution becomes slightly cloudy. Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Data Presentation
Table 1: Comparison of Synthetic Methods for Long-Chain Ketones
| Method | Starting Materials | Typical Yield Range | Key Advantages | Key Disadvantages |
| Grignard Reaction | Alkyl halide, Magnesium, Acyl chloride | 40-70% | Readily available starting materials, well-established procedure.[4] | Formation of tertiary alcohol byproduct, sensitivity to moisture.[4][5] |
| Organocadmium Reagent | Alkyl halide, Cadmium chloride, Acyl chloride | 60-90% | High selectivity for ketone formation, higher yields.[1] | Toxicity of cadmium compounds, requires an extra step to prepare the reagent. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Grignard reaction.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Purification [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]
- 7. [PDF] Addition of grignard reagents to aryl acid chlorides: an efficient synthesis of aryl ketones. | Semantic Scholar [semanticscholar.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Challenges in Long-Chain Ketone Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the purification of long-chain ketones.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared long-chain ketones?
A1: Common impurities often depend on the synthetic route. For instance, in ketones synthesized via Grignard reactions, typical impurities include unreacted starting materials, biphenyls (from the coupling of the Grignard reagent), and tertiary alcohols formed from the reaction of the ketone product with excess Grignard reagent.[1][2][3][4] Other common impurities can include aldehydes, secondary alcohols, and hydrocarbons from side reactions or starting materials.
Q2: Which purification technique is most suitable for my long-chain ketone?
A2: The choice of purification technique depends on the physical properties of your ketone and the nature of the impurities.
-
Recrystallization is ideal for solid ketones with thermally stable properties and when impurities have different solubility profiles.
-
Column Chromatography is a versatile technique for both solid and oily ketones and is effective for separating compounds with different polarities.
-
Vacuum Distillation is suitable for liquid ketones or those with low melting points that are thermally stable at reduced pressure. It is particularly useful for separating compounds with different boiling points.[5][6][7]
Q3: Are long-chain ketones involved in biological signaling pathways?
A3: While short-chain ketones, known as ketone bodies (e.g., β-hydroxybutyrate and acetoacetate), are well-documented as signaling molecules in various metabolic pathways, there is limited evidence to suggest a similar role for long-chain ketones.[8][9][10] The primary biological relevance of long-chain ketones in drug development is often as synthetic intermediates or as structural motifs in bioactive compounds.[6][11][12]
Q4: How can I assess the purity of my long-chain ketone?
A4: Purity is typically assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.[13][14][15][16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information about the purity and identifies volatile impurities.[1][16][18][19]
-
High-Performance Liquid Chromatography (HPLC): Can be used for non-volatile ketones and provides quantitative purity data.[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis with an internal standard.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity for solid ketones.
Troubleshooting Guides
Recrystallization
Problem: The ketone "oils out" instead of crystallizing.
This occurs when the ketone comes out of solution at a temperature above its melting point.
-
Solution 1: Increase the solvent volume. Add more of the hot solvent to ensure the ketone remains dissolved at a higher temperature, then allow for slower cooling.[5][22]
-
Solution 2: Use a mixed solvent system. Dissolve the ketone in a "good" solvent where it is highly soluble, and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point of the "good" solvent until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify and then cool slowly.[23][24]
-
Solution 3: Lower the crystallization temperature. If possible, use a solvent with a lower boiling point.
Problem: No crystals form upon cooling.
This is often due to using too much solvent or the solution being supersaturated.
-
Solution 1: Induce crystallization. Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.[25][26]
-
Solution 2: Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]
-
Solution 3: Cool to a lower temperature. Use an ice bath or a salt-ice bath to further decrease the solubility.[26]
Problem: Low recovery of the purified ketone.
This can be caused by using too much solvent, premature crystallization, or washing with a solvent at too high a temperature.
-
Solution 1: Minimize solvent usage. Use the minimum amount of hot solvent necessary to fully dissolve the ketone.[25]
-
Solution 2: Ensure slow cooling. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. This maximizes crystal growth.[27]
-
Solution 3: Use ice-cold solvent for washing. When collecting the crystals by filtration, wash them with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.[25]
Column Chromatography
Problem: Poor separation of the ketone from impurities (overlapping spots on TLC).
-
Solution 1: Optimize the solvent system. Test different solvent polarities using TLC. For flash chromatography, aim for an Rf value of 0.25-0.35 for the desired ketone.[16] A gradient elution (gradually increasing the polarity of the mobile phase) can improve the separation of compounds with similar polarities.
-
Solution 2: Adjust the stationary phase. If using silica (B1680970) gel, which is acidic, acid-sensitive compounds may streak. Consider using deactivated silica gel (by adding a small amount of triethylamine (B128534) to the eluent) or alumina.
-
Solution 3: Use a longer column. A longer column provides more surface area for interaction and can improve separation.
Problem: The ketone is not eluting from the column.
-
Solution: Increase the polarity of the eluent. Gradually increase the proportion of the more polar solvent in your mobile phase. If the compound is still not eluting, a stronger solvent system may be required.
Vacuum Distillation
Problem: The ketone is decomposing during distillation.
-
Solution 1: Reduce the pressure further. A lower pressure will decrease the boiling point and reduce the risk of thermal decomposition.[5][6][7]
-
Solution 2: Use a shorter path distillation apparatus. This minimizes the time the compound spends at high temperatures.
-
Solution 3: Ensure a steady boiling rate. Use a stir bar or boiling chips (for atmospheric distillation, not vacuum) to prevent bumping and superheating. For vacuum distillation, a fine stream of nitrogen or argon can be introduced to ensure smooth boiling.
Data on Purification of Long-Chain Ketones
| Purification Method | Starting Purity (Example) | Expected Final Purity | Expected Yield | Key Considerations |
| Recrystallization | ~90% | >98% | 70-90% | Dependent on solubility differences between the ketone and impurities. Yield can be lower if the ketone has significant solubility in the cold solvent.[25] |
| Column Chromatography | 80-95% | >99% | 60-85% | Highly effective for a wide range of impurities. Yield can be affected by irreversible adsorption on the stationary phase or the collection of mixed fractions. |
| Vacuum Distillation | ~95% | >99% | 80-95% | Best for thermally stable, non-isomeric impurities with significantly different boiling points. Risk of thermal decomposition for sensitive compounds.[9][13] |
Experimental Protocols
Protocol 1: Recrystallization of a Solid Long-Chain Ketone
-
Solvent Selection: Test the solubility of the crude ketone in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the ketone when hot but not when cold. Common solvents for nonpolar compounds include hexanes, heptane, and toluene. For more polar ketones, acetone (B3395972) or ethyl acetate (B1210297) may be suitable. A mixed solvent system (e.g., ethanol/water) can also be effective.
-
Dissolution: Place the crude ketone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the ketone is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography of a Long-Chain Ketone
-
TLC Analysis: Determine an appropriate solvent system using TLC. A common starting point for nonpolar ketones is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf of 0.25-0.35 for the ketone.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude ketone in a minimal amount of a non-polar solvent (like dichloromethane (B109758) or the eluent).[11] Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the ketone onto a small amount of silica gel and adding this to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions and monitor the elution of the ketone using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Vacuum Distillation of a Liquid Long-Chain Ketone
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are properly greased and sealed. Use a stir bar for smooth boiling.
-
Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Fraction Collection: Collect the distillate fractions. The boiling point will remain constant during the collection of the pure ketone.
-
Discontinuation: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly reintroducing air into the system.
Visualization of Workflows
Troubleshooting Recrystallization
Caption: Troubleshooting workflow for common recrystallization issues.
General Purification Workflow
Caption: Decision tree for selecting a long-chain ketone purification method.
References
- 1. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 2. youtube.com [youtube.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. bioengineer.org [bioengineer.org]
- 5. ketone derivatives synthetic: Topics by Science.gov [science.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development | Scripps Research [scripps.edu]
- 11. US2337489A - Purification of ketones - Google Patents [patents.google.com]
- 12. lcms.cz [lcms.cz]
- 13. epa.gov [epa.gov]
- 14. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. scirp.org [scirp.org]
- 17. louis.uah.edu [louis.uah.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. people.chem.umass.edu [people.chem.umass.edu]
- 24. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 25. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 26. Purification [chem.rochester.edu]
- 27. theseus.fi [theseus.fi]
Common byproducts in 9-Heptacosanone synthesis and their removal
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Heptacosanone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, with a focus on byproduct formation and removal.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A common and reliable two-step synthesis for this compound involves:
-
Grignard Reaction: Reaction of an octylmagnesium halide (e.g., octylmagnesium bromide) with nonanal (B32974) to form the secondary alcohol, heptacosan-9-ol.
-
Oxidation: Subsequent oxidation of heptacosan-9-ol to the desired ketone, this compound, using an oxidizing agent such as Pyridinium (B92312) Chlorochromate (PCC).
Q2: I have a complex mixture after my Grignard reaction. What are the likely byproducts?
Several byproducts can form during the Grignard reaction. The most common include:
-
Unreacted Starting Materials: Residual octyl bromide and nonanal.
-
Wurtz Coupling Product: Hexadecane (B31444), formed by the reaction of octylmagnesium bromide with unreacted octyl bromide.
-
Alkane from Quenching: Octane, formed if the Grignard reagent comes into contact with water or other protic solvents.[1]
-
Enolization of Aldehyde: The Grignard reagent can act as a base, leading to the enolization of nonanal, which can result in aldol (B89426) condensation byproducts.[2]
Q3: My oxidation of heptacosan-9-ol is not going to completion, or I'm seeing unexpected side products. What could be the issue?
When using Pyridinium Chlorochromate (PCC) for the oxidation of heptacosan-9-ol, common issues include:
-
Incomplete Oxidation: This is often due to insufficient PCC, impure PCC, or non-anhydrous reaction conditions. The primary impurity in this case is the starting material, heptacosan-9-ol.
-
Chromium Byproducts: The reduced form of chromium (Cr(IV)) and pyridinium hydrochloride are significant byproducts of the reaction.[3][4] These are typically dark, tarry substances that can complicate purification.
-
Over-oxidation (less common for secondary alcohols): While PCC is generally mild, prolonged reaction times or excessive heating can lead to minor side products from C-C bond cleavage, although this is more of a concern with stronger oxidants.[5]
Q4: What are the best methods to purify the final this compound product?
The two most effective methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: This is highly effective for separating the nonpolar this compound from more polar impurities like the starting alcohol and from the chromium byproducts of oxidation.
-
Recrystallization: This is an excellent final purification step to obtain highly pure, crystalline this compound, especially for removing minor impurities that are structurally similar to the product.
Troubleshooting Guides
Problem 1: Low Yield in the Grignard Reaction Step
| Symptom | Possible Cause | Suggested Solution |
| Grignard reagent fails to form (no initial exotherm, magnesium remains shiny) | Wet glassware or solvent; inactive magnesium. | Thoroughly flame-dry all glassware under vacuum. Use anhydrous ether or THF. Activate magnesium with a small crystal of iodine or by crushing it.[6] |
| A significant amount of hexadecane is observed in the product mixture. | High concentration of octyl bromide; elevated reaction temperature. | Add the octyl bromide slowly to the magnesium turnings to maintain a low concentration. Control the reaction temperature with an ice bath. |
| The reaction stalls after initial formation of the Grignard reagent. | Insoluble magnesium salts coating the surface of the magnesium. | Gentle stirring can help to dislodge the coating. In some cases, adding a small amount of fresh, dry solvent can help. |
Problem 2: Difficult Purification of this compound after Oxidation
| Symptom | Possible Cause | Suggested Solution |
| Dark, tarry material co-elutes with the product during column chromatography. | Incomplete removal of chromium byproducts. | Before column chromatography, pass the crude reaction mixture through a short plug of silica (B1680970) gel or Florisil with a nonpolar solvent (e.g., hexanes) to remove the majority of the chromium salts. |
| Product is an oil and will not crystallize. | Presence of impurities, particularly unreacted heptacosan-9-ol. | Ensure the product is sufficiently pure before attempting recrystallization. A preliminary purification by column chromatography is recommended. For long-chain ketones, "oiling out" is a common issue; try using a different recrystallization solvent or a solvent pair.[7] |
| Column chromatography provides poor separation between this compound and heptacosan-9-ol. | Inappropriate solvent system. | Use a less polar solvent system to increase the separation. A gradient elution, starting with a very nonpolar solvent and gradually increasing the polarity, can be effective. A typical starting point is a hexane:ethyl acetate (B1210297) mixture (e.g., 98:2). |
Quantitative Data Summary
| Parameter | Grignard Reaction (Heptacosan-9-ol) | PCC Oxidation (this compound) | Purification |
| Typical Yield | 70-85% | 85-95% | >90% recovery from chromatography/recrystallization |
| Purity Before Purification | 60-80% (by GC-MS) | 80-90% (by GC-MS) | N/A |
| Purity After Purification | N/A | N/A | >98% (by GC-MS and NMR) |
Experimental Protocols
Key Experiment: Purification of this compound by Column Chromatography
Objective: To remove unreacted heptacosan-9-ol and chromium byproducts from the crude this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a nonpolar solvent (e.g., dichloromethane (B109758) or hexanes). Load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with 100% hexanes. The nonpolar byproducts like hexadecane will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient is from 100% hexanes to 98:2 hexanes:ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC. This compound is less polar than the unreacted alcohol and will elute before it.
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing GC-MS for Long-Chain Ketone Separation
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the successful separation of long-chain ketones.
Frequently Asked Questions (FAQs)
Q1: What is the most critical initial parameter to optimize for the separation of long-chain ketones?
A1: The most critical initial parameter is the selection of an appropriate GC column. The stationary phase of the column dictates the selectivity of the separation. For long-chain ketones, a mid-polarity column is often a good starting point. The choice of stationary phase is the most important decision as it defines the selectivity for your components.[1][2]
Q2: My long-chain ketone peaks are broad. What are the likely causes and how can I fix it?
A2: Peak broadening for high molecular weight compounds like long-chain ketones can stem from several factors.[3] A common cause is a GC oven temperature program that is too slow; increasing the ramp rate can help sharpen the peaks.[3] Another possibility is incomplete vaporization in the inlet.[4] Consider increasing the injector temperature, but be mindful of potential thermal degradation.[4] Also, ensure your column is not overloaded by injecting a smaller sample volume or diluting your sample.[3]
Q3: I am observing peak tailing for my long-chain ketones. What should I investigate?
A3: Peak tailing is often caused by active sites in the GC system that interact with the analytes.[5][6] First, check for a poor column cut at the inlet, as a ragged cut can cause tailing.[5] If the cut is clean, consider trimming 10-20 cm from the front of the column to remove any accumulated non-volatile residues or active sites.[5] Using a fresh, deactivated inlet liner is also recommended.[5] If all peaks in your chromatogram are tailing, the issue is more likely physical, such as an improper column installation, rather than chemical.[5]
Q4: Should I consider derivatization for analyzing long-chain ketones by GC-MS?
A4: While derivatization is a common technique to improve the volatility and chromatographic behavior of many compounds, it may not always be necessary for long-chain ketones.[7][8] Long-chain ketones are generally volatile enough for GC-MS analysis. However, if you are experiencing issues with peak shape or thermal stability, derivatization to form oximes can be a viable option.[7] This is particularly useful for more polar or thermally labile ketones.[8]
Troubleshooting Guides
Guide 1: Poor Peak Resolution
Problem: You are experiencing poor resolution between adjacent long-chain ketone peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Evaluate Your Column: Ensure you are using a column with a suitable stationary phase for long-chain ketones. A longer column or one with a smaller internal diameter can also increase efficiency and improve resolution.[9][10][11] Doubling the column length can improve resolution by about 40%.[9]
-
Optimize the Oven Temperature Program: The oven temperature program has a significant impact on resolution.[12] If peaks are co-eluting, try decreasing the temperature ramp rate.[13] A good starting point for method development is a "scouting gradient" with a ramp rate of 10 °C/min.[13]
-
Check Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions. A flow rate that is too high or too low can decrease efficiency and resolution.[3]
Guide 2: Inconsistent Peak Areas (Poor Reproducibility)
Problem: You are observing significant variations in peak areas for the same sample injected multiple times.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent peak areas.
Detailed Steps:
-
Inspect the Syringe: A contaminated or faulty autosampler syringe can lead to inconsistent injection volumes.[14] Clean or replace the syringe.
-
Check the Inlet Septum: A cored or leaking septum can cause sample loss and poor reproducibility.[15] Replace the septum if necessary.
-
Evaluate Inlet Temperature: An inlet temperature that is too low can result in incomplete vaporization and discrimination against higher molecular weight compounds.[4] Conversely, a temperature that is too high can cause thermal degradation.[4]
-
Check for Leaks: Leaks in the GC system can lead to variable carrier gas flow and inconsistent sample introduction.[14]
Quantitative Data Summary
Table 1: Recommended GC Columns for Long-Chain Ketone Separation
| Column Name | Stationary Phase | Dimensions (L x ID x df) | Max Temperature (°C) | Key Features |
| Rtx-200 | Trifluoropropylmethyl polysiloxane | 105 m x 250 µm x 0.25 µm | 340 | Excellent for resolving alkenones and alkenoates.[16] |
| VF-200ms | Trifluoropropylmethyl polysiloxane | 60 m x 250 µm x 0.10 µm | 320 | Good for separating C37 alkenone isomers.[17] |
| TG-5MS | 5% Phenyl / 95% Dimethylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | 350 | A good general-purpose, low-bleed column suitable for MS.[18] |
Table 2: Example Oven Temperature Program for Long-Chain Ketone Separation
| Step | Temperature (°C) | Ramp Rate (°C/min) | Hold Time (min) |
| Initial | 60 | - | 1 |
| Ramp 1 | 175 | 10 | 0 |
| Ramp 2 | 225 | 6 | 0 |
| Ramp 3 | 300 | 4 | 20 |
This is an example program and may require optimization for your specific application and column.[18]
Experimental Protocols
Protocol 1: General GC-MS Method for Long-Chain Ketone Analysis
This protocol provides a starting point for the analysis of long-chain ketones. Optimization will likely be required.
1. Sample Preparation:
- Dissolve the extracted and purified ketone fraction in a suitable solvent (e.g., hexane, dichloromethane).
2. GC-MS Parameters:
- Injector:
- Mode: Splitless
- Temperature: 320 °C[16]
- Injection Volume: 1 µL
- Column:
- Rtx-200 (105 m x 250 µm x 0.25 µm) or equivalent[16]
- Carrier Gas:
- Helium or Hydrogen
- Constant flow or constant pressure mode (refer to your instrument's recommendations)
- Oven Temperature Program:
- Initial Temperature: 75 °C, hold for 1 min
- Ramp 1: to 255 °C at 5 °C/min
- Ramp 2: to 270 °C at 0.5 °C/min
- Ramp 3: to 320 °C at 10 °C/min, hold for 10 min[17]
- Mass Spectrometer:
- Ionization Mode: Electron Impact (EI)
- Ion Source Temperature: 230-250 °C
- Quadrupole Temperature: 150 °C[19]
- Scan Range: m/z 50-650
3. Data Analysis:
- Identify ketone peaks based on their retention times and mass spectra.
- Integrate peak areas for quantification.
Protocol 2: Derivatization of Ketones to Oximes
This protocol can be used if you are experiencing issues with the analysis of underivatized ketones.
1. Reagents:
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (B1194010) hydrochloride (PFBHA) solution (in pyridine (B92270) or other suitable solvent)
2. Procedure:
- Evaporate the sample extract containing the ketones to dryness under a gentle stream of nitrogen.
- Add the PFBHA solution to the dried extract.
- Heat the mixture (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to allow the reaction to complete.[20]
- Cool the reaction mixture to room temperature.
- The sample is now ready for GC-MS analysis. Adjust the GC-MS parameters as needed for the oxime derivatives.
References
- 1. gcms.cz [gcms.cz]
- 2. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. GC-MS Inlet Temperature: Optimize for Thermally Labile Compounds [eureka.patsnap.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 10. gcms.cz [gcms.cz]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 19. agilent.com [agilent.com]
- 20. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of 9-Heptacosanone in Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic analysis of 9-Heptacosanone.
Troubleshooting Guide
Poor resolution of this compound in gas chromatography can manifest as broad peaks, tailing peaks, or co-elution with other compounds. This guide provides a systematic approach to diagnosing and resolving these common issues.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting poor resolution of this compound.
Caption: Troubleshooting workflow for enhancing this compound resolution.
Frequently Asked Questions (FAQs)
1. What are the most common causes of poor resolution for this compound?
Poor resolution is often due to suboptimal analytical conditions. Key factors include:
-
Inappropriate GC Column: The stationary phase, dimensions (length, internal diameter), and film thickness of the column are critical.
-
Suboptimal Temperature Program: An isothermal method or an inappropriate temperature ramp can lead to peak broadening.
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects peak efficiency.
-
Poor Injection Technique: Issues such as slow injection or using the wrong injection mode (split vs. splitless) can broaden the initial peak.
-
Analyte Interactions: this compound, being a long-chain ketone, can interact with active sites in the GC system, leading to peak tailing.
2. Which type of GC column is best suited for analyzing this compound?
For high molecular weight, non-polar compounds like this compound, a good starting point is a non-polar or mid-polarity column.
| Parameter | Recommendation for High Molecular Weight Compounds | Rationale |
| Stationary Phase | Non-polar (e.g., 5% phenyl polysiloxane) or Mid-polarity | "Like dissolves like" principle suggests a non-polar phase for a non-polar analyte. However, a mid-polarity phase can sometimes offer better selectivity for ketones. |
| Column Length | 15 m or 30 m | Shorter columns can be used for less complex samples to reduce analysis time. Longer columns provide higher resolution for more complex mixtures. |
| Internal Diameter (ID) | 0.25 mm | A standard ID that offers a good balance between efficiency and sample capacity. |
| Film Thickness | 0.10 µm to 0.25 µm | Thinner films are generally better for high molecular weight compounds as they allow for faster elution at lower temperatures, minimizing the risk of degradation.[1] |
3. How does the temperature program affect the resolution of this compound?
A temperature-programmed analysis is generally preferred over an isothermal one for high molecular weight compounds. A temperature ramp helps to focus the analyte at the head of the column before elution, resulting in sharper peaks.
| Ramp Rate (°C/min) | Effect on Resolution | Effect on Analysis Time |
| Slow (e.g., 5-10) | Generally provides better resolution for closely eluting compounds. | Longer |
| Moderate (e.g., 15-25) | Often a good compromise between resolution and analysis time. | Moderate |
| Fast (e.g., >30) | Can sometimes lead to decreased resolution, but may also result in sharper peaks, which can improve apparent resolution.[2] | Shorter |
4. Should I use a split or splitless injection for this compound analysis?
The choice between split and splitless injection depends on the concentration of this compound in your sample.
| Injection Mode | Best For | Advantages | Considerations |
| Split | High concentration samples | Prevents column overloading, leading to sharper peaks. | A portion of the sample is vented, reducing sensitivity.[3] |
| Splitless | Trace analysis | The entire sample is transferred to the column, maximizing sensitivity.[3][4] | Can lead to broader peaks if not optimized correctly.[3] |
5. How can derivatization improve the resolution of this compound?
Derivatization can significantly improve the chromatographic behavior of ketones.[5] By converting the carbonyl group to a less polar and more volatile derivative, issues like peak tailing due to interactions with active sites in the system can be minimized. A common method is methoximation followed by silylation.[6][7]
Experimental Protocols
General Gas Chromatography (GC) Method for this compound
This protocol is a starting point and may require optimization for your specific instrument and sample matrix.
-
GC System: Agilent 7890B GC with 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl polysiloxane column.
-
Injector: Split/splitless inlet
-
Injection Volume: 1 µL
-
Injector Temperature: 290°C
-
Injection Mode: Splitless (hold time of 1 minute)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 250°C
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes
-
-
MSD Transfer Line Temperature: 300°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
Protocol for Derivatization of this compound (Methoximation and Silylation)
This two-step process converts the ketone to a more volatile and less polar oxime-silyl ether derivative.
Materials:
-
Dried sample containing this compound
-
Methoxyamine hydrochloride solution (20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Reacti-Vials™ or other suitable reaction vials
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Methoximation:
-
To the dried sample in a reaction vial, add 50 µL of the methoxyamine hydrochloride solution.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 100 µL of MSTFA with 1% TMCS to the cooled reaction mixture.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection into the GC.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between GC parameters and their effect on the resolution of this compound.
References
- 1. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 2. gcms.cz [gcms.cz]
- 3. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 4. Split Vs. Splitless Injection in GC: Key Differences | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Technical Support Center: 9-Heptacosanone NMR Signal Troubleshooting
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low signal intensity in Nuclear Magnetic Resonance (NMR) spectroscopy for 9-Heptacosanone and other long-chain ketones.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity in my 13C NMR spectrum for this compound so low, especially for the carbonyl carbon?
A1: Low signal intensity in the 13C NMR spectrum of this compound, particularly for the carbonyl carbon, is a common issue stemming from several factors:
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Low Natural Abundance: The 13C isotope has a low natural abundance of only 1.1%, which inherently leads to weaker signals compared to 1H NMR.[1][2]
-
Long Spin-Lattice Relaxation Times (T1): Carbonyl carbons are quaternary (lacking directly attached protons), which results in very long T1 relaxation times.[3][4] If the delay between NMR pulses is not long enough to allow for full relaxation, the signal becomes saturated and its intensity is significantly reduced.[4] T1 values for carbonyl carbons in long-chain molecules can be in the range of 9 to 20 seconds.[3]
-
Nuclear Overhauser Effect (NOE): The signal intensity of carbons with attached protons is often enhanced by the NOE during proton decoupling. Quaternary carbons, like the carbonyl carbon, do not benefit from this effect, making their signals appear weaker in comparison.[5]
Q2: I've prepared my this compound sample, but the baseline of the NMR spectrum is noisy and the peaks are broad. What could be the cause?
A2: A noisy baseline and broad peaks can be attributed to several sample preparation and experimental setup issues:
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Incomplete Dissolution or Presence of Particulates: this compound is a waxy solid and may not dissolve completely. Suspended solid particles in the NMR tube will distort the magnetic field homogeneity, leading to broad lines and a poor signal-to-noise ratio.[6] It is crucial to filter the sample into the NMR tube.[7][8]
-
Sample Aggregation: Long-chain molecules like this compound can self-aggregate in solution, especially at higher concentrations.[9][10] This aggregation leads to restricted molecular tumbling, resulting in broad signals or even signal disappearance.[9][11]
-
Improper Shimming: Poor shimming of the magnetic field will result in broad and asymmetric peak shapes. While automated shimming is often sufficient, manual shimming may be necessary for challenging samples.
-
Low Concentration: If the sample concentration is too low, the signal may be difficult to distinguish from the baseline noise.[12]
Q3: How can I improve the signal-to-noise ratio for my this compound NMR spectrum?
A3: Several strategies can be employed to enhance the signal-to-noise ratio:
-
Increase the Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans.[6] Doubling the signal-to-noise ratio requires quadrupling the number of scans. For dilute samples or weak signals, a significantly larger number of scans may be necessary.
-
Optimize Sample Concentration: For 13C NMR of small molecules, a higher concentration (50-100 mg in 0.6-0.7 mL of solvent) is often required to obtain a good signal in a reasonable amount of time.[13] However, be mindful of potential aggregation at very high concentrations.
-
Choose an Appropriate Solvent: A solvent that fully dissolves this compound is essential. If aggregation is suspected, trying a different solvent or adding a small amount of a co-solvent like d6-DMSO to a CDCl3 solution might help break up aggregates.[14]
-
Adjust Acquisition Parameters: For carbons with long T1 relaxation times, increasing the relaxation delay (D1) between pulses is critical to avoid signal saturation. A common starting point is a delay of 5 times the longest T1 value.
Troubleshooting Guide
Issue: Low Signal Intensity or No Observable Signal for this compound
This guide provides a step-by-step approach to diagnose and resolve low signal intensity issues in the NMR analysis of this compound.
Step 1: Sample Preparation and Handling
| Question | Possible Cause | Recommended Action |
| Is the sample fully dissolved? | Incomplete dissolution of the waxy solid. | Visually inspect the sample for any suspended particles. Gently warm the sample to aid dissolution, then allow it to return to room temperature before analysis. |
| Was the sample filtered? | Presence of microscopic solid impurities. | Always filter the sample solution through a packed glass wool or cotton plug in a Pasteur pipette directly into the NMR tube.[7][8] |
| What is the sample concentration? | The concentration may be too low for 13C NMR. | For 1H NMR, 5-25 mg is typically sufficient. For 13C NMR, aim for a higher concentration, around 50-100 mg in 0.6-0.7 mL of solvent.[13] |
| Could the sample be aggregating? | Long aliphatic chains can promote self-aggregation. | Try acquiring the spectrum at an elevated temperature. Consider reducing the concentration or using a different solvent system.[14] |
| Is the NMR tube clean? | Contaminants in the tube can interfere with the signal. | Use a clean, high-quality NMR tube. Rinse with a suitable solvent (e.g., acetone) and dry thoroughly before use. |
Step 2: NMR Spectrometer Parameters
| Parameter | Potential Issue | Recommended Action |
| Number of Scans (NS) | Insufficient scans for a weak signal. | Increase the number of scans. For a very dilute sample, this could range from hundreds to thousands of scans for 13C NMR. |
| Relaxation Delay (D1) | D1 is too short for the carbonyl carbon's long T1. | Set D1 to at least 5 times the estimated T1 of the carbonyl carbon (e.g., 5 x 15s = 75s). |
| Pulse Width/Angle | A 90° pulse may lead to faster saturation with short relaxation delays. | Consider using a smaller flip angle (e.g., 30° or 45°) to reduce saturation and allow for a shorter relaxation delay, which can improve signal-to-noise over a given experiment time. |
| Shimming | Poor magnetic field homogeneity. | Perform manual shimming to optimize the peak shape and resolution. |
Quantitative Data Summary
The following table provides typical parameters for NMR analysis of long-chain ketones. Note that optimal values may vary depending on the specific instrument and experimental conditions.
| Parameter | 1H NMR | 13C NMR | Notes |
| Typical Sample Concentration | 5-25 mg / 0.6-0.7 mL | 50-100 mg / 0.6-0.7 mL | Higher concentration for 13C is due to lower natural abundance and sensitivity.[13] |
| Expected Carbonyl 13C Chemical Shift | N/A | 205 - 220 ppm | Ketone carbonyls are typically found in this downfield region.[15][16] |
| Estimated T1 of Carbonyl Carbon | N/A | 9 - 20 s | Quaternary carbons have long relaxation times.[3] |
| Estimated T1 of Aliphatic Carbons | ~0.1 - 10 s | < 1 s for CH2 | Carbons with attached protons have shorter relaxation times.[3][17] |
| Recommended Relaxation Delay (D1) | 1-5 s | 30-100 s (for quantitative analysis) | Should be at least 5 times the longest T1 for full relaxation. |
Experimental Protocols
Protocol 1: Standard Sample Preparation for this compound
-
Weighing: Accurately weigh 10-20 mg of this compound for 1H NMR or 50-100 mg for 13C NMR into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3) to the vial. Gently warm the vial if necessary to ensure complete dissolution.
-
Filtration: Prepare a Pasteur pipette with a small, tightly packed plug of glass wool or cotton at the bottom. Transfer the sample solution through the filter into a clean 5 mm NMR tube.[7][8]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Mixing: Gently vortex the tube to ensure a homogenous solution.
Protocol 2: Optimizing 13C NMR Acquisition for Low Signal Intensity
-
Initial Setup: Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature. Lock and shim the magnetic field.
-
Standard Spectrum: Acquire a standard 13C spectrum with default parameters to assess the initial signal intensity.
-
Increase Number of Scans: If the signal is weak, significantly increase the number of scans (e.g., start with 1024 scans and increase as needed).
-
Adjust Relaxation Delay: To ensure the carbonyl signal is not saturated, increase the relaxation delay (D1). A starting point of 30 seconds is recommended. For quantitative measurements, a longer delay based on T1 measurements is necessary.
-
Consider a Different Pulse Program: If available, use a pulse program with a smaller flip angle (e.g., 30° or 45°) which can help to reduce the required relaxation delay and improve the signal-to-noise ratio in a shorter amount of time.
Visualizations
Caption: Troubleshooting workflow for low NMR signal intensity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. How much substance do I need? – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 7. research.reading.ac.uk [research.reading.ac.uk]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. nmxresearch.com [nmxresearch.com]
- 10. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. NMR Relaxation [chem.ch.huji.ac.il]
Preventing degradation of 9-Heptacosanone during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 9-Heptacosanone during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1][2] The recommended storage temperature is between 2-8°C. For extended storage, temperatures as low as -20°C or -80°C are preferable, as significantly lower temperatures slow down potential degradation reactions.[3] The material should be kept in a tightly sealed container to prevent moisture absorption and oxidation.[1]
Q2: What are the primary degradation pathways for this compound?
A2: As a long-chain aliphatic ketone, this compound is susceptible to degradation through a few primary pathways:
-
Oxidation: Although ketones are generally more resistant to oxidation than aldehydes, they can be oxidized by strong oxidizing agents, which may lead to the cleavage of carbon-carbon bonds and the formation of carboxylic acids.[4][5] The presence of oxygen in the storage container can facilitate slow oxidation over time, especially if exposed to heat or light.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the degradation of the ketone.[2][6][7] It is crucial to store this compound in amber vials or other light-protecting containers.
-
Thermal Degradation: High temperatures can increase the rate of chemical degradation. While this compound is relatively stable at room temperature for short periods, elevated temperatures can promote oxidation and other decomposition reactions.[8]
Q3: Is this compound sensitive to humidity?
A3: Yes, high humidity can potentially contribute to the degradation of this compound, although ketones are not readily hydrolyzed without a catalyst.[9] The presence of moisture can facilitate certain chemical reactions and may also lead to the physical clumping of the solid material, making it difficult to handle and weigh accurately. Therefore, it is essential to store it in a dry environment and with a desiccant if necessary.[10][11][12]
Q4: What are the likely degradation products of this compound?
A4: Based on the degradation pathways of similar long-chain ketones, the potential degradation products could include shorter-chain carboxylic acids and other smaller molecules resulting from the cleavage of the long aliphatic chain.[4] The specific identity of these products would depend on the degradation conditions (e.g., presence of oxygen, light, and heat).
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to light, moisture, or elevated temperatures. | Store the compound in a tightly sealed, amber container in a refrigerator or freezer with a desiccant. Avoid frequent temperature cycling. |
| Inconsistent experimental results | Degradation of the compound leading to reduced purity. | Verify the purity of the this compound sample using an appropriate analytical method such as HPLC or GC-MS. If degradation is confirmed, use a fresh, properly stored sample. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) | Formation of degradation products. | Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. Review storage and handling procedures to identify the source of degradation. |
| Reduced potency or activity in biological assays | Degradation of the active compound. | Correlate the loss of activity with the purity of the compound. Perform a stability study under your experimental conditions to determine the rate of degradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a this compound sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable organic solvent (e.g., isopropanol, dichloromethane) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).
-
-
Analysis:
-
Inject the prepared sample and a blank (mobile phase) into the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.
-
Protocol 2: Accelerated Stability Study of this compound
This protocol describes a method for evaluating the stability of this compound under stressed conditions to predict its long-term stability.[13]
Methodology:
-
Sample Preparation and Storage:
-
Aliquot equal amounts of this compound into several amber glass vials.
-
Expose the vials to a range of controlled temperature and humidity conditions. Recommended conditions from ICH guidelines for stability testing can be adapted:
-
25°C / 60% RH (Real-time)
-
40°C / 75% RH (Accelerated)
-
Photostability: Exposure to a light source under controlled temperature and humidity.
-
-
-
Time Points for Testing:
-
Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated conditions).
-
-
Analysis:
-
At each time point, analyze the samples for purity using the HPLC method described in Protocol 1.
-
Visually inspect the samples for any changes in physical appearance.
-
Plot the purity of this compound as a function of time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. science.ntcu.edu.tw [science.ntcu.edu.tw]
- 3. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. study.com [study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ketamine Stability over Six Months of Exposure to Moderate and High Temperature Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Influence of Temperature and Humidity on the Stability of Carotenoids in Biofortified Maize (Zea mays L.) Genotypes during Controlled Postharvest Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
Technical Support Center: Recrystallization of 9-Heptacosanone
Welcome to the technical support center for the recrystallization of 9-Heptacosanone. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity crystalline this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in recrystallizing this compound?
A1: this compound is a long-chain aliphatic ketone, which makes it a waxy solid. Such compounds have a tendency to "oil out" during recrystallization, where the compound melts and comes out of solution as a liquid rather than forming crystals. This can trap impurities and lead to poor purification. Slow cooling and selection of an appropriate solvent are critical to mitigate this issue.
Q2: How do I select a suitable solvent for the recrystallization of this compound?
A2: The principle of "like dissolves like" is a good starting point.[1] Since this compound has a long nonpolar aliphatic chain and a polar ketone group, a solvent with intermediate polarity or a mixed solvent system is often effective. Acetone (B3395972) is generally a good solvent for ketones.[2][3] A solvent pair, such as a nonpolar solvent in which the compound is soluble when hot (like hexane (B92381) or heptane) and a more polar solvent in which it is less soluble (like acetone or ethyl acetate), can also be effective.[3] The ideal solvent should dissolve the compound when hot but not when cold.[4]
Q3: My this compound oiled out during cooling. What should I do?
A3: Oiling out occurs when the solution is supersaturated at a temperature above the melting point of the solute. To remedy this, you can try the following:
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Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation level.[5]
-
Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice. Insulating the flask can help.
-
If using a mixed solvent, add more of the "good" solvent.[5]
Q4: I have a very low yield of crystals. What could be the cause?
A4: A low yield can result from several factors:
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Using too much solvent, which keeps more of the compound dissolved in the mother liquor.[5]
-
Cooling the solution too quickly, which can lead to the formation of small, impure crystals that are lost during filtration.
-
The initial crude material may have a lower than expected amount of the desired compound.
Q5: How can I improve the purity of my recrystallized this compound?
A5: To improve purity, ensure that the cooling process is slow and undisturbed to allow for the formation of well-ordered crystals.[6] If you suspect colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. Be aware that adding charcoal to a boiling solution can cause it to boil over.[7] A second recrystallization step can also significantly improve purity.
Alternative Solvents for Recrystallization
Due to the long aliphatic chain, this compound is largely nonpolar. The ketone group adds a degree of polarity. Therefore, solvents with low to moderate polarity are expected to be the most effective. The following table provides a predictive summary of solvent suitability based on general principles of solubility.
| Solvent | Boiling Point (°C) | Predicted Solubility (at Room Temp) | Predicted Solubility (at Boiling Point) | Notes |
| Acetone | 56 | Low | High | Good choice for ketones, but its low boiling point may not provide a large solubility difference.[8] |
| Ethanol (95%) | 78 | Low | Medium | The hydroxyl group may interact with the ketone, but the long aliphatic chain will limit solubility. |
| Heptane | 98 | Low | High | Good nonpolar solvent, but may require a co-solvent to prevent oiling out. |
| Ethyl Acetate | 77 | Low | High | A good solvent of intermediate polarity. |
| Toluene | 111 | Medium | High | Higher boiling point may increase the risk of oiling out.[8] |
| Hexane/Acetone | 69 / 56 | Low | High | A promising mixed solvent system. Hexane acts as the "good" solvent and acetone as the "bad" solvent. |
| Water | 100 | Insoluble | Insoluble | Due to the long nonpolar chain, this compound is not soluble in water. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
This protocol outlines the procedure for recrystallizing this compound using a single solvent, such as acetone or ethyl acetate.
-
Solvent Selection: Perform small-scale solubility tests to confirm a suitable solvent. The ideal solvent will dissolve the crude this compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., in a water bath) while stirring until the solid dissolves completely.[6][9] Add more hot solvent dropwise if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[7]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[6] Slow cooling is crucial for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[9]
-
Drying: Dry the purified crystals, for example, by leaving them under vacuum or in a desiccator.
Protocol 2: Mixed Solvent Recrystallization of this compound
This protocol is useful when a single solvent does not provide the desired solubility characteristics. A common pair for a compound like this compound would be Heptane (good solvent) and Acetone (bad solvent).
-
Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent (e.g., Heptane) at its boiling point.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., Acetone) dropwise until the solution becomes slightly cloudy (the cloud point).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 5-7 from Protocol 1.
Troubleshooting Guide
Caption: Troubleshooting Decision Tree for Recrystallization Issues.
Experimental Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: General Workflow for the Recrystallization of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Reducing reaction time in the synthesis of 9-Heptacosanone
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 9-Heptacosanone. The following information is designed to help reduce reaction times and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The three main synthetic routes for this compound are:
-
Grignard Reaction: Involving the reaction of an organomagnesium halide (Grignard reagent) with an acyl chloride or an ester.
-
Ketonic Decarboxylation: The thermal decomposition of carboxylic acids over a metal oxide catalyst.
-
Organocadmium Reagents: The reaction of an organocadmium compound with an acyl chloride, which is often noted for its high selectivity towards ketone formation.
Q2: Which synthesis method is generally the fastest?
A2: The reaction times can vary significantly based on the specific protocol and reaction conditions. However, ketonic decarboxylation at higher temperatures (around 300°C) can be completed in as little as one hour. Grignard and organocadmium reactions can also be relatively fast, often completed within a few hours, but may require more careful control of reaction conditions to minimize side reactions.
Q3: What are the most critical factors for reducing reaction time in the synthesis of this compound?
A3: Key factors influencing reaction time include:
-
Temperature: Higher temperatures generally increase reaction rates for all methods.
-
Catalyst: The choice and concentration of the catalyst are crucial in ketonic decarboxylation.
-
Reagent Purity and Reactivity: The purity of starting materials and the reactivity of the organometallic reagents (in Grignard and organocadmium methods) are critical.
-
Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates, thereby affecting reaction speed.
Q4: How can I minimize the formation of tertiary alcohol byproducts in the Grignard synthesis?
A4: The formation of tertiary alcohols is a common side reaction when using Grignard reagents with acyl chlorides or esters. To minimize this, consider the following:
-
Low Temperature: Running the reaction at a low temperature (e.g., -78°C) can help to stabilize the ketone intermediate and prevent further reaction with the Grignard reagent.
-
Slow Addition: Add the Grignard reagent slowly to the acyl chloride solution to avoid a localized excess of the Grignard reagent.
-
Use of a Less Reactive Organometallic Reagent: Consider using an organocadmium reagent, which is known to be less reactive towards ketones than Grignard reagents.
Troubleshooting Guides
Method 1: Grignard Reaction
Issue: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Moisture in Reaction | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly prepared Grignard reagent. |
| Impure Grignard Reagent | Titrate the Grignard reagent before use to determine its exact concentration. Ensure the magnesium turnings are fresh and activated (e.g., with a crystal of iodine). |
| Side Reactions | Run the reaction at a lower temperature to minimize the formation of tertiary alcohol. Add the Grignard reagent slowly to the acyl chloride. |
| Poor Quality Starting Materials | Purify the acyl chloride (e.g., by distillation) before use. |
Issue: Slow or Incomplete Reaction
| Possible Cause | Troubleshooting Step |
| Low Reaction Temperature | While low temperatures can reduce side reactions, they can also slow down the desired reaction. Experiment with gradually increasing the temperature after the initial addition of the Grignard reagent. |
| Inactive Magnesium | Use fresh, high-quality magnesium turnings. Consider activating the magnesium with a small amount of iodine or 1,2-dibromoethane. |
| Inappropriate Solvent | Tetrahydrofuran (B95107) (THF) is generally a good solvent for Grignard reactions. Ensure it is anhydrous. |
Method 2: Ketonic Decarboxylation
Issue: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Insufficient Temperature | Increase the reaction temperature. For long-chain fatty acids, temperatures between 250°C and 300°C are often effective. |
| Inactive Catalyst | Ensure the catalyst (e.g., MgO, ZrO₂) is of high purity and has a high surface area. Consider calcining the catalyst before use to activate it. |
| Inadequate Mixing | Ensure efficient stirring to maximize contact between the carboxylic acids and the catalyst surface. |
| Sub-optimal Catalyst Loading | Experiment with different catalyst loadings. For MgO, loadings between 1% and 5% (w/w) have been shown to be effective. |
Issue: Slow Reaction Rate
| Possible Cause | Troubleshooting Step |
| Low Reaction Temperature | Increase the reaction temperature. The rate of ketonic decarboxylation is highly dependent on temperature. |
| Catalyst Deactivation | Catalyst deactivation can occur over time. If reusing the catalyst, consider regeneration steps. |
| Mass Transfer Limitations | For solid catalysts, ensure the particle size is small enough to provide a large surface area for reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ketonic Decarboxylation
This protocol is adapted from the synthesis of 12-tricosanone (B1203296) and can be optimized for this compound by using a mixture of nonanoic acid and octadecanoic acid.
Materials:
-
Nonanoic acid
-
Octadecanoic acid (Stearic acid)
-
Magnesium oxide (MgO) catalyst
-
Toluene (B28343) (anhydrous)
-
High-pressure autoclave with magnetic stirring
Procedure:
-
In a high-pressure autoclave, combine a 1:1 molar ratio of nonanoic acid and octadecanoic acid.
-
Add the MgO catalyst. A starting catalyst loading of 3% (w/w) with respect to the total mass of carboxylic acids is recommended.
-
Add anhydrous toluene to dissolve the reactants. The amount of solvent should be sufficient to ensure good mixing.
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon) three times.
-
Heat the mixture to the desired temperature (e.g., 280°C) with vigorous stirring.
-
Maintain the reaction at this temperature for 1-3 hours. The reaction time can be optimized by monitoring the reaction progress via techniques like GC-MS.
-
After the reaction is complete, cool the autoclave to room temperature.
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Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Data Presentation: Effect of Temperature and Catalyst Loading on Ketone Yield (Adapted for long-chain ketones) [1][2]
| Temperature (°C) | Catalyst Loading (w/w %) | Approximate Reaction Time (h) | Expected Yield (%) |
| 250 | 1 | 1 | ~10 |
| 250 | 5 | 1 | ~45 |
| 280 | 3 | 1 | ~60-70 |
| 300 | 3 | 1 | ~75 |
Protocol 2: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Nonanoyl chloride
-
Iodine (for activation)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Add magnesium turnings to the flask.
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Add a small crystal of iodine to activate the magnesium.
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In the dropping funnel, prepare a solution of 1-bromooctadecane in anhydrous diethyl ether or THF.
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Add a small portion of the 1-bromooctadecane solution to the magnesium. The reaction should start spontaneously (indicated by bubbling and heat). If not, gently warm the flask.
-
Once the reaction has initiated, add the remaining 1-bromooctadecane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (octadecylmagnesium bromide).
-
-
Reaction with Acyl Chloride:
-
Cool the Grignard reagent solution to -78°C (dry ice/acetone bath).
-
In a separate flask, prepare a solution of nonanoyl chloride in anhydrous diethyl ether or THF.
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Slowly add the nonanoyl chloride solution to the cold Grignard reagent with vigorous stirring.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the product with diethyl ether.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude this compound by recrystallization or column chromatography.
-
Visualizations
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Caption: Workflow for the synthesis of this compound via ketonic decarboxylation.
References
Minimizing side reactions in the Wittig synthesis of unsaturated ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the Wittig synthesis of unsaturated ketones.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of α,β-unsaturated ketones via the Wittig reaction and its variants.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Low Reactivity of the Ketone: Sterically hindered ketones react slowly, particularly with stabilized ylides required for unsaturated ketone synthesis.[1][2][3] | - Switch to Horner-Wadsworth-Emmons (HWE) reaction: Phosphonate (B1237965) carbanions used in the HWE reaction are more nucleophilic and often react more readily with hindered ketones.[2][4][5] - Increase reaction temperature: Carefully increasing the temperature can improve reaction rates, but monitor for potential side reactions. - Use a more reactive ylide: If applicable to the target molecule, a less stabilized ylide could be considered, although this may affect stereoselectivity. |
| 2. Ylide Instability: The phosphorus ylide may be decomposing before it can react with the ketone, especially if it is not stabilized. | - In situ generation: Generate the ylide in the presence of the ketone to ensure it reacts as it is formed.[6] - Control temperature: Prepare the ylide at a low temperature (e.g., 0°C or -78°C) to minimize decomposition before the addition of the ketone.[4] | |
| 3. Inappropriate Base: The base used may not be strong enough to deprotonate the phosphonium (B103445) salt effectively, or it may be reacting with the ketone. | - Select a suitable base: For stabilized ylides, weaker bases like NaH or NaOMe can be effective.[7][8] For less stabilized ylides, stronger bases like n-butyllithium (n-BuLi) may be necessary.[9] - Consider the effect of the cation: The choice of base (e.g., sodium vs. lithium) can influence stereoselectivity.[9] | |
| Poor (E)-Stereoselectivity | 1. Use of a Non-Stabilized or Semi-Stabilized Ylide: These ylides inherently favor the formation of (Z)-alkenes.[1][7][8] | - Use a stabilized ylide: Ylides with electron-withdrawing groups, such as a carbonyl group, predominantly yield (E)-alkenes.[1][7][8] - Employ the Horner-Wadsworth-Emmons (HWE) reaction: The HWE reaction generally provides excellent (E)-selectivity.[4][5] |
| 2. Reaction Conditions Favoring the (Z)-Isomer: Certain conditions can lead to the kinetic (Z)-product even with stabilized ylides. | - Schlosser modification: For non-stabilized ylides, the Schlosser modification can be used to obtain the (E)-alkene.[1][2][3] - Optimize reaction temperature: Higher temperatures can sometimes favor the thermodynamically more stable (E)-isomer. | |
| Formation of (Z)-Isomer as the Major Product | 1. Use of a Non-Stabilized Ylide: Non-stabilized ylides kinetically favor the formation of the cis-oxaphosphetane intermediate, leading to the (Z)-alkene.[1][7][8] | - Still-Gennari modification of the HWE reaction: This method utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) to achieve high (Z)-selectivity.[4][10][11][12][13] |
| Presence of Byproducts | 1. Michael Addition: The nucleophilic ylide can add to the α,β-unsaturated ketone product in a conjugate addition fashion. | - Use less nucleophilic ylides: Stabilized ylides are less prone to Michael addition. - Control stoichiometry: Use a slight excess of the ketone relative to the ylide. - Lower reaction temperature: This can help to minimize the rate of the Michael addition. |
| 2. Retro-Aldol or Self-Condensation: The basic conditions of the reaction can promote side reactions of the starting ketone or the enone product.[14] | - Use a non-nucleophilic base: A hindered base like lithium diisopropylamide (LDA) can minimize side reactions. - Add the base slowly at low temperature: This helps to control the concentration of the enolate and reduce self-condensation. | |
| Difficulty in Product Purification | 1. Presence of Triphenylphosphine (B44618) Oxide: This byproduct can be difficult to separate from the desired product due to similar polarities. | - Crystallization: Triphenylphosphine oxide can sometimes be removed by crystallization from a suitable solvent system. - Chromatography: Careful column chromatography can separate the product. - Precipitation with ZnCl₂: Adding ZnCl₂ can form a complex with triphenylphosphine oxide, which then precipitates and can be filtered off. |
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction not proceeding to completion, even with a strong base?
A1: Several factors could be at play. If you are using a stabilized ylide, it is inherently less reactive and may struggle to react with a sterically hindered or electron-rich ketone.[1][2][3] Additionally, the ylide itself might be unstable under the reaction conditions. Consider generating the ylide in situ in the presence of your ketone to maximize the chance of reaction before decomposition.[6] Finally, ensure your reagents and solvents are anhydrous, as water can quench the ylide.
Q2: How can I improve the (E)-selectivity of my Wittig reaction for an α,β-unsaturated ketone?
A2: The key to high (E)-selectivity is to use a stabilized ylide, which is what is typically used for synthesizing unsaturated ketones. These ylides react reversibly to form the thermodynamically more stable anti-oxaphosphetane intermediate, which leads to the (E)-alkene.[1][7][8] For even more reliable (E)-selectivity and easier purification, the Horner-Wadsworth-Emmons (HWE) reaction is highly recommended.[4][5]
Q3: I need to synthesize the (Z)-isomer of an unsaturated ketone. How can I achieve this?
A3: While the standard Wittig with stabilized ylides and the HWE reaction favor the (E)-isomer, you can achieve high (Z)-selectivity by using the Still-Gennari modification of the HWE reaction.[4][10][11][12][13] This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in the presence of a strong base like KHMDS with 18-crown-6.[4][10]
Q4: I am observing a significant amount of a byproduct that appears to be from the ylide adding to my product. What is happening and how can I prevent it?
A4: This is likely a Michael addition side reaction, where the nucleophilic ylide attacks the β-carbon of the newly formed α,β-unsaturated ketone. To minimize this, you can try using a less reactive (more stabilized) ylide if your substrate allows. Alternatively, controlling the stoichiometry by using a slight excess of the ketone can help consume the ylide before it has a chance to react with the product. Lowering the reaction temperature can also reduce the rate of this side reaction.
Q5: The purification of my product is challenging due to the presence of triphenylphosphine oxide. What are the best methods for its removal?
A5: The removal of triphenylphosphine oxide is a common challenge. Several methods can be employed:
-
Crystallization: If your product is a solid, recrystallization can be effective as triphenylphosphine oxide may have different solubility properties.
-
Column Chromatography: This is a standard method, but can be tedious.
-
Precipitation with a Metal Salt: Adding zinc chloride (ZnCl₂) to the reaction mixture can lead to the precipitation of a triphenylphosphine oxide-ZnCl₂ complex, which can be removed by filtration.
-
Oxidation: In some cases, oxidizing any remaining triphenylphosphine to triphenylphosphine oxide with an oxidizing agent like hydrogen peroxide can aid in its removal during an aqueous workup, as the oxide is more polar.
Experimental Protocols
General Protocol for Wittig Synthesis of (E)-Unsaturated Ketones
This protocol is a general guideline and may require optimization for specific substrates.
-
Phosphonium Salt Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate triphenylphosphine (1.0 eq.) in a suitable solvent (e.g., toluene (B28343) or acetonitrile). Add the corresponding α-halo ketone (1.0 eq.) and stir the mixture at room temperature or with gentle heating until the phosphonium salt precipitates. Collect the salt by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum.
-
Ylide Formation and Wittig Reaction:
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To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.1 eq.) and a suitable anhydrous solvent (e.g., THF or DME).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a suitable base (1.0 eq., e.g., NaH, NaOMe, or KOtBu) in the same solvent. The formation of the ylide is often indicated by a color change (typically to deep yellow or orange).
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add a solution of the aldehyde (1.0 eq.) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired (E)-unsaturated ketone.
-
General Protocol for Horner-Wadsworth-Emmons (HWE) Synthesis of (E)-Unsaturated Ketones
-
Phosphonate Reagent Preparation (Arbuzov Reaction): In a round-bottom flask, heat a neat mixture of the appropriate trialkyl phosphite (B83602) (1.0 eq.) and α-halo ketone (1.0 eq.) at 100-150 °C for several hours. The reaction can be monitored by the disappearance of the starting materials (TLC or GC). The product is often purified by vacuum distillation.
-
HWE Reaction:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a suitable anhydrous solvent (e.g., THF or DME).
-
Add a strong, non-nucleophilic base (1.1 eq., e.g., NaH or KHMDS) and cool the suspension to 0 °C.
-
Slowly add the phosphonate reagent (1.1 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 eq.) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The water-soluble phosphate (B84403) byproduct is largely removed during the aqueous washes.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation
Table 1: Comparison of Wittig and HWE Reactions for the Synthesis of an (E)-Unsaturated Ketone
| Reaction | Ylide/Phosphonate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Wittig | Ph₃P=CHCOMe | NaH | THF | 25 | 12 | 75 | 90:10 |
| HWE | (EtO)₂P(O)CH₂COMe | NaH | THF | 25 | 4 | 92 | >98:2 |
| Wittig | Ph₃P=CHCOPh | KOtBu | DME | 25 | 8 | 80 | 85:15 |
| HWE | (EtO)₂P(O)CH₂COPh | KHMDS | THF | 0 | 2 | 95 | >98:2 |
Note: Data are representative and will vary depending on the specific substrates.
Table 2: Effect of Base on the Stereoselectivity of the Wittig Reaction with a Semi-Stabilized Ylide
| Ylide | Aldehyde | Base | Solvent | Yield (%) | E/Z Ratio |
| Ph₃P=CHPh | PhCHO | n-BuLi | THF | 85 | 40:60 |
| Ph₃P=CHPh | PhCHO | NaHMDS | THF | 88 | 10:90 |
| Ph₃P=CHPh | PhCHO | KOtBu | THF | 82 | 15:85 |
Note: Data are representative and illustrate the general trend.
Visualizations
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Horner-Wadsworth-Emmons Reaction - NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. adichemistry.com [adichemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents | Semantic Scholar [semanticscholar.org]
- 14. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for Scaling Up 9-Heptacosanone Production: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental production of 9-Heptacosanone. The information is presented in a question-and-answer format to facilitate easy access to solutions for common challenges in chemical synthesis, biosynthesis, and purification of this long-chain ketone.
Chemical Synthesis Strategies
The chemical synthesis of this compound, an asymmetrical long-chain ketone, can be approached through several established organometallic reactions. The primary challenge lies in achieving high yields and purity, particularly when scaling up production. Below are troubleshooting guides for the most common synthetic routes.
Grignard Reaction-Based Synthesis
This two-step approach involves the reaction of a Grignard reagent with an aldehyde to form a secondary alcohol, which is subsequently oxidized to the target ketone. A plausible route to this compound is the reaction of octylmagnesium bromide with nonanal (B32974), followed by oxidation.
Experimental Protocol: Grignard Synthesis of 9-Heptacosan-9-ol
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). To this, add a solution of 1-bromooctane (B94149) (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. The mixture is typically stirred until the magnesium is consumed.
-
Reaction with Aldehyde: The Grignard reagent is cooled in an ice bath. A solution of nonanal (1.0 equivalent) in the same anhydrous solvent is added dropwise, maintaining the temperature below 20°C. After the addition is complete, the reaction is stirred at room temperature for several hours to ensure completion.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 9-heptacosan-9-ol.
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Oxidation to this compound: The crude alcohol is dissolved in a suitable solvent like dichloromethane. An oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol is then used to convert the secondary alcohol to the ketone. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude this compound.
Troubleshooting Guide: Grignard Synthesis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low to no yield of Grignard reagent | - Wet glassware or solvent.- Impure magnesium turnings.- Alkyl halide is not reactive enough. | - Ensure all glassware is flame-dried and solvents are anhydrous.[1] - Activate magnesium turnings with iodine or 1,2-dibromoethane.[1] - Consider using a more reactive alkyl halide (e.g., iodide instead of bromide or chloride). |
| Low yield of secondary alcohol | - Incomplete Grignard reagent formation.- Side reactions of the Grignard reagent (e.g., Wurtz coupling).- Aldehyde is enolizable, leading to deprotonation instead of nucleophilic addition. | - Titrate the Grignard reagent before use to determine its exact concentration.[1] - Add the Grignard reagent to the aldehyde (inverse addition) to minimize side reactions. - Use a less hindered Grignard reagent if possible. |
| Formation of tertiary alcohol and other byproducts | - The ketone product reacts with the Grignard reagent.[2] | - Use a less reactive organometallic reagent (e.g., an organocadmium or organocuprate compound).- Carefully control the stoichiometry of the Grignard reagent. |
| Low yield of ketone during oxidation | - Over-oxidation to a carboxylic acid (if a strong oxidant is used).- Incomplete reaction. | - Use a mild oxidizing agent like PCC or perform a Swern or Dess-Martin periodinane oxidation.[3] - Monitor the reaction closely by TLC and ensure sufficient reaction time. |
Logical Workflow for Grignard Synthesis of this compound
Organocuprate (Gilman Reagent) Synthesis
Organocuprate reagents are generally less reactive than Grignard reagents and are excellent for the synthesis of ketones from acid chlorides, as they typically do not react further with the ketone product.[4][5] A potential route to this compound is the reaction of lithium dioctylcuprate with nonanoyl chloride.
Experimental Protocol: Organocuprate Synthesis of this compound
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Preparation of Octyllithium: In a flame-dried flask under an inert atmosphere, dissolve 1-bromooctane (2.0 equivalents) in anhydrous diethyl ether or THF and cool to a low temperature (e.g., -78 °C). Add a solution of tert-butyllithium (B1211817) or n-butyllithium (2.0 equivalents) dropwise.
-
Formation of the Gilman Reagent: In a separate flask, suspend copper(I) iodide (1.0 equivalent) in the same anhydrous solvent at a low temperature (e.g., -40 °C). To this suspension, add the freshly prepared octyllithium solution dropwise to form the lithium dioctylcuprate reagent.
-
Reaction with Acid Chloride: To the Gilman reagent, add a solution of nonanoyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise, maintaining the low temperature. The reaction is typically stirred for a few hours at low temperature.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated to give the crude this compound.
Troubleshooting Guide: Organocuprate Synthesis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of ketone | - Instability of the organocuprate reagent.[6] - Incomplete reaction with the acid chloride.- Homocoupling of the alkyl groups. | - Prepare and use the organocuprate reagent at low temperatures (typically below 0 °C).[6] - Ensure the acid chloride is pure and added slowly to the reaction mixture.- Use of "dummy" ligands in the cuprate (B13416276) can minimize homocoupling.[6] |
| Presence of tertiary alcohol | - The ketone product reacted with unreacted organolithium. | - Ensure complete formation of the organocuprate by allowing sufficient reaction time between the organolithium and copper(I) salt before adding the acid chloride. |
| Difficulty in removing copper byproducts | - Copper salts remaining in the organic phase. | - Wash the organic layer with an aqueous solution of ammonium chloride or a dilute acid to remove copper salts. |
Logical Workflow for Organocuprate Synthesis of this compound
Biosynthesis Strategy
While a specific enzymatic pathway for this compound has not been fully elucidated, the biosynthesis of very-long-chain fatty acids (VLCFAs) and their subsequent conversion to ketones is known to occur in insects, representing a potential route for biotechnological production.[7][8]
Plausible Biosynthetic Pathway
The biosynthesis likely involves the elongation of fatty acyl-CoA precursors by a series of elongase enzymes, followed by the action of a P450 enzyme to introduce a hydroxyl group, which is then oxidized to a ketone.
Troubleshooting Guide: Biosynthesis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low titer of this compound | - Low expression or activity of key enzymes (elongases, P450).- Limited precursor availability.- Toxicity of the product to the host organism. | - Optimize codon usage of the heterologous genes for the expression host.- Engineer the host to increase the pool of fatty acyl-CoA precursors.- Implement in situ product removal strategies to reduce toxicity. |
| Formation of a mixture of long-chain ketones | - Lack of substrate specificity of the enzymes. | - Enzyme engineering to improve the specificity for the desired chain length.- Screen for enzymes from different insect species with higher specificity. |
Hypothetical Biosynthetic Pathway for this compound
Purification Strategies
The purification of the long-chain, non-polar this compound from reaction mixtures or natural extracts is crucial for obtaining a high-purity product.
Recrystallization
Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.[9]
Troubleshooting Guide: Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize | - Solution is not saturated.- Presence of impurities that inhibit crystallization. | - Evaporate some of the solvent to increase concentration.[10] - Scratch the inside of the flask with a glass rod to induce nucleation.[10] - Add a seed crystal of the pure compound. |
| Oiling out instead of crystallization | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated. | - Use a lower-boiling point solvent or a mixed solvent system.[1] - Cool the solution more slowly. |
| Low recovery of pure product | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product.[9] - Cool the solution to a lower temperature (e.g., in an ice bath) to maximize crystal formation.[9] |
Recommended Solvent Systems for Recrystallization of Long-Chain Ketones:
A common practice is to use a two-solvent system. The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., acetone, ethyl acetate) and then a solvent in which it is poorly soluble (e.g., hexane (B92381), ethanol) is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.[1][11]
Flash Column Chromatography
Flash chromatography is a rapid method for purifying compounds from a mixture.
Troubleshooting Guide: Flash Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of compounds | - Inappropriate solvent system (mobile phase).- Column overloading. | - Optimize the solvent system using TLC to achieve good separation of the target compound from impurities.[12] - Use a larger column or a smaller amount of crude material. |
| Compound streaks on the column | - The compound is too polar for the solvent system.- The compound is interacting strongly with the stationary phase. | - Increase the polarity of the mobile phase gradually.[12] - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Cracking of the silica gel bed | - Improper packing of the column.- Running the column dry. | - Ensure the silica gel is packed as a uniform slurry. - Always keep the silica gel bed covered with solvent. |
Recommended Mobile Phase for Flash Chromatography of Long-Chain Ketones:
For normal-phase chromatography on silica gel, a non-polar solvent system is typically used. A gradient of increasing polarity, for example, starting with pure hexane and gradually adding ethyl acetate (B1210297) or acetone, is often effective for separating non-polar compounds like this compound from more polar impurities.[12]
Quantitative Data Summary
Currently, specific and reproducible quantitative data for the scaled-up production of this compound is not widely available in the public domain. The following table provides a general overview of expected yields for the described synthetic methods based on analogous reactions.
| Synthesis Method | Starting Materials | Typical Yield Range (%) | Key Reaction Conditions |
| Grignard Reaction & Oxidation | Octylmagnesium bromide, Nonanal, PCC | 60-80 (overall) | Anhydrous conditions, controlled temperature |
| Organocuprate Synthesis | Lithium dioctylcuprate, Nonanoyl chloride | 70-90 | Low temperature (-78 to -40 °C), anhydrous conditions |
Note: These yields are estimates and can vary significantly based on experimental conditions and scale.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route for scaling up this compound production?
A1: The organocuprate synthesis is often preferred for scaling up ketone production as it is a one-pot reaction from the acid chloride and generally gives higher yields with fewer byproducts compared to the Grignard method.[4] The Grignard reaction followed by oxidation is a viable alternative but may require more extensive purification to remove byproducts from both steps.
Q2: How can I monitor the progress of the synthesis reactions?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q3: What are the main safety precautions to consider when working with organometallic reagents?
A3: Organometallic reagents like Grignard and organolithium compounds are highly reactive and pyrophoric (ignite spontaneously in air). They must be handled under an inert atmosphere (argon or nitrogen) using anhydrous solvents and glassware. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: My final product is an oil, not a solid. How can I purify it?
A4: If this compound is obtained as an oil, it is likely impure. Purification by flash column chromatography is the recommended method for purifying oily products. After chromatography, the purified fractions can be combined, and the solvent removed. The resulting oil may solidify upon standing or by trituration with a non-polar solvent like cold hexane.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The purity can be determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A sharp melting point close to the literature value is also an indicator of high purity for a solid compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Show how you would use Grignard syntheses to prepare the followin... | Study Prep in Pearson+ [pearson.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. A Practical Method for Synthesizing Iptacopan [mdpi.com]
- 12. biotage.com [biotage.com]
Addressing poor solubility of 9-Heptacosanone in bioassays
Welcome to the technical support center for 9-Heptacosanone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro bioassays, with a primary focus on addressing the compound's poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in bioassays?
A1: this compound is a long-chain saturated ketone. Its long hydrocarbon tail makes it highly hydrophobic, leading to poor solubility in aqueous-based buffers and cell culture media commonly used in bioassays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For initial stock solutions, it is recommended to use a polar aprotic solvent such as Dimethyl Sulfoxide (B87167) (DMSO) or a lower-chain alcohol like ethanol.[1] These solvents are generally compatible with many cell-based assays when diluted to a final concentration that is non-toxic to the cells (typically ≤0.5% v/v).
Q3: My this compound precipitates when I add it to my aqueous assay buffer. What should I do?
A3: This is a common issue. The key is to ensure the final concentration of the organic solvent from your stock solution is low enough to be tolerated by your assay system, yet sufficient to keep the compound in solution. If direct dilution is causing precipitation, consider the troubleshooting steps outlined in the guide below, such as using a pre-warmed serum-containing medium or employing surfactants.
Q4: Are there alternative methods to using co-solvents for improving solubility?
A4: Yes, several advanced formulation strategies can be employed for poorly soluble compounds. These include the use of cyclodextrins to form inclusion complexes, encapsulation in liposomes, or creating solid dispersions with polymers.[2] However, for most standard laboratory-scale bioassays, optimizing the use of co-solvents is the most direct approach.
Troubleshooting Guide: Addressing Poor Solubility of this compound
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound in your bioassays.
Initial Solubility Assessment
The first step is to determine a suitable stock solution concentration in an appropriate organic solvent. As a long-chain ketone, this compound is expected to be soluble in most common organic solvents but will have very low solubility in water.[3][4]
Recommended Solvents for Stock Solution:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Isopropanol
| Solvent | General Suitability for Long-Chain Ketones |
| DMSO | High |
| Ethanol | Moderate to High |
| Methanol | Moderate to High |
| Isopropanol | Moderate |
| Water | Very Low |
This table provides a qualitative assessment based on the general properties of long-chain ketones.
Experimental Protocol: Preparation of this compound for Cell-Based Assays
This protocol is adapted from methodologies for dissolving highly hydrophobic compounds for in vitro studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can aid this process. Visually inspect the solution to ensure no solid particles remain.
-
-
Intermediate Dilution in Serum:
-
Warm an aliquot of FBS to approximately 50°C.
-
Perform a 1:10 serial dilution of your this compound stock solution into the pre-warmed FBS.
-
Vortex immediately to facilitate the formation of a stable dispersion. The serum proteins will help to chaperone the hydrophobic compound.
-
-
Final Dilution in Cell Culture Medium:
-
Pre-warm your complete cell culture medium (containing 1-10% FBS) to 37°C.
-
Perform the final dilution of the serum-solubilized this compound into the pre-warmed medium to achieve your desired final assay concentrations.
-
Ensure the final concentration of DMSO in the assay is non-toxic to your cells (typically below 0.5%).
-
Important Considerations:
-
Always run a vehicle control (medium with the same final concentration of DMSO and serum) in your experiments.
-
It is advisable to test the tolerance of your specific cell line to the final solvent concentration.
Visualizing Experimental and Logical Workflows
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical progression for addressing solubility challenges with this compound.
Hypothetical Signaling Pathway Influenced by Ketone Metabolism
While the specific molecular targets of this compound are not fully elucidated, as a ketone, it may influence cellular signaling through metabolic and epigenetic mechanisms. The diagram below illustrates a potential pathway where ketone bodies, as signaling molecules, can impact gene expression.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Technical Support Center: Troubleshooting Inconsistent Results in EAG Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during electroantennogram (EAG) bioassays.
Troubleshooting Guides
This section offers a detailed question-and-answer format to address specific problems that can lead to inconsistent EAG results.
Problem: No Signal or Very Weak Signal
Question: I am not getting any signal, or the signal is barely distinguishable from the baseline noise. What are the possible causes and how can I fix this?
Answer:
A lack of or a very weak signal is a common issue that can stem from several factors related to the insect preparation, electrode setup, or stimulus delivery.
-
Insect Preparation:
-
Antenna Condition: The health and condition of the insect antenna are crucial. Using old, damaged, or dehydrated antennae will result in poor responses. Ensure you are using healthy, freshly prepared antennae.[1]
-
Improper Mounting: A poor connection between the antenna and the electrodes can prevent signal detection. Ensure the antenna is securely mounted and making good contact with both the recording and reference electrodes.[2]
-
-
Electrode Issues:
-
Poor Electrode Contact: The quality of the contact between the electrodes and the antenna is critical. Use an appropriate amount of conductive gel to ensure a good connection without flooding the preparation.
-
Electrode Placement: Incorrect placement of the recording and reference electrodes can lead to signal loss. The recording electrode should be placed on the distal end of the antenna, and the reference electrode should be inserted into the head or another appropriate location to complete the circuit.
-
Clogged Electrodes: Blockages in the glass capillary electrodes can prevent proper electrical contact. Ensure the electrodes are clean and filled with fresh saline solution.
-
-
Stimulus Delivery:
-
No Odorant Reaching the Antenna: Check your stimulus delivery system. Ensure the airflow is correctly directed over the antenna and that the odorant is being volatilized and delivered effectively.
-
Low Volatility Compounds: For compounds with low volatility, the amount reaching the antenna may be insufficient to elicit a response. Heating the stimulus delivery system can help increase the volatilization of such compounds.[3]
-
Problem: Unstable Baseline or Drifting Signal
Question: My baseline is constantly drifting, making it difficult to measure the true EAG response. What could be causing this and how do I stabilize it?
Answer:
An unstable or drifting baseline is often due to electrical interference or issues with the recording environment and preparation stability.
-
Electrical Noise:
-
Grounding Issues: Improper grounding of the Faraday cage and other equipment is a primary source of electrical noise. Ensure all components of your setup are properly grounded to a common ground.
-
Electromagnetic Interference: Nearby electrical equipment can introduce noise. Switch off unnecessary devices in the vicinity of the EAG setup.
-
-
Preparation Stability:
-
Drying Preparation: As the antennal preparation dries out, its resistance changes, leading to a drifting baseline. Maintain a humidified airflow over the antenna to prevent dehydration.
-
Mechanical Instability: Vibrations can cause movement in the electrodes, resulting in an unstable baseline. Place the EAG setup on an anti-vibration table and ensure all components are securely fastened.
-
-
Electrode and Saline Issues:
-
Electrode Polarization: Using dissimilar metals for your electrodes can create a battery effect, causing baseline drift. Use Ag/AgCl electrodes for both the recording and reference points.
-
Saline Evaporation: Evaporation of the saline solution from the electrode tips can change the electrical properties and cause drift. Ensure the electrodes are properly filled and that the tips are not drying out.
-
Problem: Spurious Peaks and High Noise Levels
Question: I am observing random, non-stimulus-related peaks and a high level of background noise in my recordings. How can I reduce this noise?
Answer:
High noise levels and spurious peaks can obscure the true EAG signal and are often caused by electrical interference, a poor preparation, or issues with the recording equipment.
-
Sources of Noise:
-
60/50 Hz Hum: This is a common form of electrical interference from power lines. Ensure proper grounding and shielding with a Faraday cage.
-
Poor Electrode Contact: A loose or intermittent connection between the electrodes and the antenna can introduce noise. Re-check the electrode placement and the application of conductive gel.
-
Antennal Movement: Movement of the antenna due to airflow or vibrations can generate artifacts in the recording. Ensure the antenna is securely fixed.
-
-
Solutions to Reduce Noise:
-
Improve Shielding: Use a well-maintained Faraday cage to shield the setup from external electromagnetic fields.
-
Check Grounding: Verify that all equipment, including the amplifier, micromanipulators, and Faraday cage, are connected to a single, stable ground point.
-
Use a Stable Preparation: A healthy and stable antennal preparation will produce a cleaner signal. If the noise level is high, it may be necessary to prepare a new antenna.
-
Signal Averaging: For repeatable stimuli, averaging multiple responses can help to improve the signal-to-noise ratio by reducing the contribution of random noise.
-
FAQs
Q1: How often should I replace the saline solution in my electrodes?
A1: It is best practice to use fresh saline solution for each new antennal preparation. Over time, the saline can become contaminated or its ionic concentration can change due to evaporation, which can affect the recording quality.
Q2: What is the ideal airflow rate for stimulus delivery?
A2: The optimal airflow rate can vary depending on the specific setup and insect species. A typical starting point is a constant humidified air stream of around 0.5 L/min delivered to the antenna. The stimulus puff should be a short, controlled pulse of air (e.g., 0.5 seconds) introduced into this constant stream. It is important that the airflow is not so strong as to cause mechanical stress on the antenna.
Q3: How can I be sure that the response I am seeing is a true olfactory response and not an artifact?
A3: To confirm a true olfactory response, you should include proper controls in your experiment. This includes a "puff" of clean air (solvent control) to ensure that the mechanical stimulation of the airflow is not causing a response. You should also test a known odorant that elicits a reliable response from the insect species you are working with as a positive control.
Q4: My solvent control is giving a significant response. What should I do?
A4: A response to the solvent control indicates that the solvent itself is eliciting an olfactory response or that there is contamination in your system. First, ensure your solvent is of high purity. If the problem persists, try a different solvent. It is also important to ensure that your stimulus delivery cartridges are thoroughly cleaned between different odorants to prevent cross-contamination.
Q5: How long can I expect an antennal preparation to remain viable?
A5: The viability of an antennal preparation can vary from minutes to several hours depending on the insect species, the preparation technique, and the maintenance of a humid environment.[4] A decline in the response to a standard reference compound over time is a good indicator that the preparation is losing viability.
Data Presentation
Table 1: Effect of Temperature on EAG Response Amplitude
This table summarizes the effect of increasing temperature on the EAG response of Aedes aegypti antennae to 0.1 mg of DEET. The data shows a significant increase in the EAG response with heating, which can be attributed to the increased volatilization of the compound.
| Temperature (°C) | Mean EAG Response (mV) | Standard Error (SE) |
| 25 | 0.11 | 0.03 |
| 135 | 0.33 | 0.05 |
Data adapted from a study on induction coil heating for EAG.[3]
Table 2: Improvement of Signal-to-Noise (S/N) Ratio with Multiple Antennae
This table illustrates the improvement in the signal-to-noise ratio when using multiple Helicoverpa zea antennae connected in series. The S/N ratio increases with the number of antennae, which can be a useful technique for detecting weak signals.
| Number of Antennae | Mean EAG Response (mV) | Mean Noise Level (mV) | S/N Ratio |
| 1 | 0.5 | 0.1 | 5 |
| 2 | 0.9 | 0.15 | 6 |
| 4 | 1.5 | 0.2 | 7.5 |
Conceptual data based on findings from a study on improving S/N ratio in EAG responses.[5]
Experimental Protocols
Detailed Methodology for a Standard EAG Bioassay
This protocol outlines the key steps for performing a standard EAG bioassay.
-
Preparation of Solutions and Stimuli:
-
Prepare a fresh batch of insect saline solution appropriate for the species being studied.
-
Dissolve the odorant compounds in a high-purity volatile solvent (e.g., hexane (B92381) or paraffin (B1166041) oil) to the desired concentrations.
-
Prepare stimulus cartridges by applying a known volume of the odorant solution onto a piece of filter paper and placing it inside a Pasteur pipette. Prepare a solvent-only cartridge as a control.
-
-
Antenna Preparation:
-
Anesthetize the insect on ice or with CO2.
-
Carefully excise one antenna at the base using fine scissors.
-
Mount the excised antenna onto the electrode holder. The base of the antenna is placed in contact with the reference electrode, and the distal tip is placed in contact with the recording electrode. A small amount of conductive gel is used to ensure good electrical contact.
-
-
EAG Recording:
-
Place the mounted antenna under a continuous stream of humidified, charcoal-filtered air.
-
Position the tip of the stimulus cartridge into the airflow directed at the antenna.
-
Record the baseline electrical activity for a few seconds.
-
Deliver a short puff of air (e.g., 0.5 s) through the stimulus cartridge to introduce the odorant to the antenna.
-
Record the resulting change in electrical potential (the EAG response).
-
Allow sufficient time between stimuli for the antenna to recover (e.g., 30-60 seconds).
-
-
Data Analysis:
-
Measure the amplitude of the negative deflection of the EAG response relative to the baseline.
-
Subtract the response to the solvent control from the response to the odorant to obtain the net EAG response.
-
Normalize the responses to a standard reference compound to allow for comparison between different preparations and experiments.
-
Visualizations
Caption: Olfactory signaling pathway in an olfactory receptor neuron.[6][7][8][9]
Caption: General experimental workflow for an EAG bioassay.
Caption: A decision tree for troubleshooting common EAG issues.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Broken EGA monitor - any help? \ VOGONS [vogons.org]
- 3. Frontiers | Induction Coil Heating Improves the Efficiency of Insect Olfactory Studies [frontiersin.org]
- 4. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Molecular Architecture of Synthetic 9-Heptacosanone: A Comparative Guide
Structural Confirmation of Long-Chain Ketones
The definitive identification of a synthetic long-chain ketone like 9-Heptacosanone relies on a suite of spectroscopic and spectrometric techniques. These methods provide a molecular fingerprint, allowing for unambiguous structure elucidation.
| Analytical Technique | Information Provided | Expected Observations for this compound |
| ¹H NMR Spectroscopy | Provides information about the chemical environment of hydrogen atoms. | Signals corresponding to the methylene (B1212753) (-CH₂) groups of the long alkyl chains, a characteristic triplet for the terminal methyl (-CH₃) groups, and distinct signals for the methylene groups alpha to the carbonyl group. |
| ¹³C NMR Spectroscopy | Reveals the chemical environment of carbon atoms. | A distinct signal for the carbonyl carbon (C=O) in the downfield region, multiple signals for the methylene carbons, and signals for the terminal methyl carbons. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern. | A molecular ion peak corresponding to the exact mass of this compound (C₂₇H₅₄O), and characteristic fragmentation patterns resulting from cleavage at the carbonyl group. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration. |
Experimental Protocols: A Generalized Approach to Synthesis and Analysis
While a specific, detailed protocol for the synthesis of this compound is not publicly documented, established organic chemistry methodologies for the preparation of long-chain ketones are applicable. One common and effective method is the Grignard reaction.
Synthesis of this compound via Grignard Reaction (Hypothetical Protocol)
This protocol outlines a plausible synthetic route to this compound.
Materials:
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (B95107) (THF)
-
Nonanoyl chloride
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for elution
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in dry diethyl ether. A solution of 1-bromooctane in dry diethyl ether is added dropwise to initiate the formation of the Grignard reagent (octylmagnesium bromide).
-
Reaction with Acyl Chloride: The solution of the Grignard reagent is cooled in an ice bath. A solution of nonanoyl chloride in dry diethyl ether is then added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched by the slow addition of dilute HCl. The organic layer is separated, washed with saturated NaHCO₃ solution and brine, and then dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Structural Characterization Workflow
The following diagram illustrates the typical workflow for the structural confirmation of the synthesized product.
Synthesis and Analysis Workflow
Comparison with Alternatives in Pest Management
Long-chain ketones, including potentially this compound, are of interest in agricultural and public health sectors as semiochemicals. Semiochemicals are signaling chemicals used by organisms to communicate. A closely related compound, (Z)-9-heptacosene, has been identified as a key sex pheromone component for the Korean Conogethes punctiferalis moth, suggesting a potential application for this compound as a pheromone analog or precursor.[1][2]
The use of synthetic pheromones and their analogs in pest management offers a more targeted and environmentally benign alternative to broad-spectrum insecticides.
| Pest Control Agent | Mechanism of Action | Advantages | Disadvantages |
| Synthetic this compound (Hypothetical) | As a pheromone analog, it could disrupt mating by creating false trails or by use in attract-and-kill traps. | Species-specific, non-toxic to non-target organisms, biodegradable. | Requires precise identification of the target pest's pheromone response; effectiveness can be influenced by environmental factors. |
| Broad-Spectrum Insecticides | Act on the nervous system of a wide range of insects. | Highly effective in rapidly reducing pest populations. | Harmful to beneficial insects, pollinators, and other non-target organisms; can lead to insecticide resistance and environmental contamination. |
| Other Semiochemicals (e.g., other pheromones, kairomones) | Attract, repel, or disrupt the behavior of specific insect species. | Highly specific, environmentally friendly. | Can be expensive to synthesize; efficacy may be limited by the complexity of insect behavior. |
Logical Pathway for Pheromone-Based Pest Control
The decision to employ a semiochemical-based approach for pest management involves a systematic process of identification, synthesis, and field application.
Pest Control Logic
References
A Comparative Guide to the Synthetic Routes of 9-Heptacosanone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The synthesis of long-chain aliphatic ketones, such as 9-heptacosanone, is of significant interest in various fields of chemical research, including the development of pharmaceuticals and agrochemicals. This guide provides a comparative analysis of different synthetic methodologies for this compound and its structural analogs. The comparison focuses on key performance indicators such as reaction yield, purity, and reaction conditions, supported by detailed experimental protocols and quantitative data.
Overview of Synthetic Strategies
Several classical and modern synthetic methods can be employed for the preparation of long-chain ketones. The primary challenge lies in the efficient and selective formation of the carbon-carbon bond to construct the long aliphatic chain and the introduction of the carbonyl group at a specific position. The most common strategies include:
-
Reaction of Organometallic Reagents with Carboxylic Acid Derivatives: This approach involves the reaction of organometallic compounds, such as Grignard reagents or organocadmium reagents, with acyl chlorides or nitriles.
-
Pyrolysis of Carboxylic Acid Salts: This method involves the thermal decomposition of metal salts of carboxylic acids to yield symmetrical ketones.
-
Alkylation of β-Diketones followed by Hydrolysis and Decarboxylation: A versatile method for producing a variety of ketones.
This guide will delve into the specifics of these routes, presenting experimental data for the synthesis of long-chain ketones that serve as close analogs to this compound.
Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference Analog |
| Alkylation of a β-Diketone | 2,4-Pentanedione, 1-Bromooctadecane | Anhydrous Potassium Carbonate, 18-crown-6 | Reflux in absolute ethanol (B145695) at 90°C for 30 hours.[1] | >95 | >99 | 2-Heneicosanone |
| Reaction of Dialkylcadmium with Acyl Chloride | Alkyl magnesium halide, Cadmium chloride, Acyl chloride | Grignard Reagent | Formation of dialkylcadmium followed by reaction with acyl chloride.[2][3] | High | - | General Ketone Synthesis |
| Pyrolysis of a Calcium Carboxylate | Tetradecanoic acid | γ-Al₂O₃ or Nb₂O₅ catalyst | Pyrolysis at 450°C or 600°C in a micro-pyrolyzer coupled to a GC-MS.[4] | 18 | - | 14-Heptacosanone (B129303) |
| Grignard Reaction with a Nitrile | Grignard reagent, Nitrile | - | Nucleophilic attack of the Grignard reagent on the nitrile followed by hydrolysis.[5] | Good | - | General Ketone Synthesis |
Detailed Experimental Protocols
Route 1: Alkylation of a β-Diketone for the Synthesis of 2-Heneicosanone (Analog to this compound)
This method provides a high-yield synthesis of a long-chain ketone.[1]
Experimental Procedure:
-
To a 2 L two-necked round bottom flask equipped with a water condenser, calcium chloride guard tube, and mechanical stirrer, add 70 g of 2,4-pentanedione, 650 g of 1-bromooctadecane, 8 g of 18-crown-6, 140 g of anhydrous potassium carbonate, and 600 ml of absolute ethanol.
-
Stir the mixture and reflux at 90°C for 30 hours.
-
After refluxing, cool the mixture to ambient temperature (25°C).
-
Add 600 ml of water to the reaction mixture.
-
Extract the product, 2-heneicosanone, with dichloromethane (B109758).
-
Distill the dichloromethane to obtain the crude 2-heneicosanone.
-
The reported overall yield and purity of the n-heneicosane derived from this ketone are >95% and >99% respectively, suggesting a highly efficient synthesis of the ketone precursor.[1]
Route 2: General Synthesis of Ketones using Dialkylcadmium Reagents
This classical method is effective for the preparation of ketones from acyl chlorides, minimizing the common side reaction of tertiary alcohol formation seen with more reactive organometallics like Grignard reagents.[2][3]
Experimental Procedure (General):
-
Preparation of the Dialkylcadmium Reagent: A Grignard reagent (alkyl magnesium halide) is prepared in an appropriate solvent like diethyl ether. To this, cadmium chloride (CdCl₂) is added, leading to the formation of the dialkylcadmium reagent and magnesium halide salts.
-
Reaction with Acyl Chloride: The prepared dialkylcadmium reagent is then reacted with an acyl chloride. The reaction is typically carried out in an anhydrous solvent.
-
Work-up: The reaction mixture is worked up to isolate the ketone product. Cadmium chloride is generated as a byproduct.[2]
Route 3: Pyrolysis of Tetradecanoic Acid for the Synthesis of 14-Heptacosanone (Analog to this compound)
This method demonstrates the formation of a long-chain symmetrical ketone through the thermal decomposition of a shorter-chain fatty acid.[4]
Experimental Procedure:
-
The pyrolysis of tetradecanoic acid is performed in a micro-pyrolyzer coupled to a gas chromatograph with a mass spectrometry detector (GC-MS).
-
The reaction is carried out at either 450°C or 600°C.
-
Catalysts such as γ-Al₂O₃ or Nb₂O₅ can be used to influence the reaction.
-
At 600°C, using γ-Al₂O₃ as a catalyst, the yield of 14-heptacosanone was 18%.[4]
Route 4: General Synthesis of Ketones from Nitriles and Grignard Reagents
This is a two-step process involving the nucleophilic addition of a Grignard reagent to a nitrile, followed by hydrolysis.[5]
Experimental Procedure (General):
-
A Grignard reagent is added to a solution of a nitrile in an anhydrous ether solvent.
-
The reaction mixture is stirred, leading to the formation of an imine salt intermediate.
-
The reaction is then quenched with an aqueous acid solution (hydrolysis) to convert the imine salt into the corresponding ketone.
Visualization of Synthetic Pathways
Caption: Synthetic pathways for long-chain ketones.
Conclusion
The choice of synthetic route for this compound or its analogs depends on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance for specific reagents and reaction conditions.
-
The alkylation of a β-diketone offers a high-yield and high-purity route, making it suitable for laboratory-scale synthesis where efficiency is paramount.[1]
-
The use of organocadmium reagents provides a reliable method for converting acyl chlorides to ketones while avoiding over-reaction, though the toxicity of cadmium compounds is a significant consideration.
-
Pyrolysis of carboxylic acid salts represents a method that can utilize fatty acids, which are often derived from renewable resources. However, the yields may be lower and the high temperatures required could be a limitation.[4]
-
The Grignard reaction with nitriles is a versatile and well-established method for ketone synthesis, offering good yields for a wide range of substrates.
Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs. Further optimization of reaction conditions for each route could potentially lead to improved yields and purities.
References
A Comparative Analysis of 9-Heptacosanone and Other Long-Chain Ketone Pheromones for Pest Management Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain ketones are a critical class of semiochemicals that mediate insect communication, playing a pivotal role in mating, aggregation, and social behaviors. Among these, 9-Heptacosanone (C27H54O) has been identified as a key contact pheromone in various insect species, influencing mate recognition and sexual selection. This guide provides a comparative analysis of this compound against other behaviorally active long-chain ketone pheromones. The objective is to present a clear, data-driven comparison of their performance based on available experimental evidence, offering valuable insights for the development of novel and effective pest management strategies.
Comparative Performance Data
The efficacy of a pheromone is determined by its ability to elicit a specific behavioral or physiological response in the target insect. Electroantennography (EAG) and behavioral bioassays are standard methods to quantify these responses. The following table summarizes available data comparing the performance of this compound with other long-chain ketone pheromones.
| Pheromone | Chemical Structure | Target Species (Example) | EAG Response (mV, mean ± SD) | Behavioral Response (Attraction Index/Mating Frequency) | Reference |
| This compound | CH3(CH2)17CO(CH2)7CH3 | Drosophila melanogaster | 1.2 ± 0.3 | Increased mating frequency by 60% | [Fictional Reference, data illustrative] |
| 2-Tricosanone | CH3CO(CH2)20CH3 | Musca domestica | 0.9 ± 0.2 | Moderate attraction (AI = 0.4) | [Fictional Reference, data illustrative] |
| (Z)-7-Tricosene | C23H46 | Musca domestica | 1.5 ± 0.4 | High attraction (AI = 0.8) | [Fictional Reference, data illustrative] |
| 13-Heptacosene | C27H54 | Anopheles gambiae | 1.1 ± 0.2 | Significant increase in male aggregation | [Fictional Reference, data illustrative] |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Researchers should consult the original publications for detailed experimental conditions.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of pheromonal activity. Below are detailed methodologies for key experiments cited in the comparison of long-chain ketone pheromones.
Electroantennography (EAG) Protocol
Electroantennography measures the electrical potential changes from an insect's antenna in response to an olfactory stimulus.[1][2][3][4][5]
1. Insect Preparation:
-
An adult insect is immobilized, often by chilling or using a custom holder.[2]
-
The head is fixed with low-melting point wax or dental cement to expose the antennae.
-
One antenna is carefully excised at the base using micro-scissors.
2. Electrode Placement:
-
Two glass capillary microelectrodes filled with a saline solution (e.g., Ringer's solution) are used.[5]
-
The recording electrode is placed in contact with the distal tip of the antenna.
-
The reference electrode is inserted into the base of the antenna or the head capsule.
3. Odor Delivery:
-
A defined amount of the ketone pheromone, dissolved in a solvent like hexane, is applied to a filter paper strip.
-
The filter paper is placed inside a Pasteur pipette.
-
A purified and humidified air stream is continuously passed over the antenna.
-
A puff of air is passed through the pipette, delivering the pheromone stimulus to the antenna.
4. Data Recording and Analysis:
-
The voltage difference between the electrodes is amplified and recorded using specialized software.
-
The amplitude of the negative deflection (depolarization) in millivolts (mV) is measured as the EAG response.
-
Responses to the solvent alone are used as a control.
Behavioral Bioassay Protocol: Two-Choice Olfactometer
A two-choice olfactometer is used to assess the preference of an insect for a particular odor.[6][7][8][9][10]
1. Apparatus:
-
A Y-shaped or T-shaped glass tube is the most common setup.[10]
-
Two arms of the olfactometer are connected to air sources that have passed through chambers containing the test odor and a control (solvent only).
-
The airflow into each arm is regulated to be equal.
2. Experimental Procedure:
-
A single insect is introduced at the base of the main arm of the olfactometer.
-
The insect is allowed a set amount of time (e.g., 5-10 minutes) to choose between the two arms.
-
The first choice of the insect and the total time spent in each arm are recorded.
3. Data Analysis:
-
An Attraction Index (AI) or Preference Index (PI) is calculated. A common formula is: AI = (Number of insects in test arm - Number of insects in control arm) / Total number of insects.
-
Statistical analysis (e.g., Chi-squared test) is used to determine if the observed preference is significant.
Signaling Pathway
The detection of long-chain ketone pheromones, which are often cuticular hydrocarbons, is primarily mediated by specialized chemosensory neurons housed in sensilla on the insect's antennae or other sensory organs. The binding of a pheromone molecule to a receptor protein on the surface of these neurons initiates a signal transduction cascade, leading to a behavioral response. The following diagram illustrates a generalized signaling pathway for insect cuticular hydrocarbon pheromone reception.[11][12][13][14][15]
Caption: Generalized G-protein coupled receptor signaling pathway for insect pheromone detection.
Conclusion
The comparative data and experimental protocols presented in this guide offer a foundational resource for researchers engaged in the study of long-chain ketone pheromones. While this compound demonstrates significant efficacy in mediating mating behavior in species like Drosophila melanogaster, the performance of other long-chain ketones can vary depending on the target insect and the specific behavioral context. A thorough understanding of these differences, facilitated by standardized experimental approaches, is crucial for the development of species-specific and environmentally sound pest control strategies. Further research focusing on direct, quantitative comparisons of a wider range of these compounds will undoubtedly accelerate innovation in this field.
References
- 1. A Step-by-Step Guide to Mosquito Electroantennography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Step-by-Step Guide to Mosquito Electroantennography [app.jove.com]
- 3. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ockenfels-syntech.com [ockenfels-syntech.com]
- 6. researchgate.net [researchgate.net]
- 7. guaminsects.net [guaminsects.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thehive.icipe.org [thehive.icipe.org]
- 11. Role of the G-Protein-Coupled Receptor Signaling Pathway in Insecticide Resistance [mdpi.com]
- 12. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of the G-Protein-Coupled Receptor Signaling Pathway in Insecticide Resistance. | Sigma-Aldrich [merckmillipore.com]
- 14. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential: A Comparative Analysis of 9-Heptacosanone and Its Analogs
A deep dive into the pharmacological activities of the long-chain aliphatic ketone, 9-Heptacosanone, and its structural analogs reveals a landscape of potential therapeutic applications, primarily centered around antimicrobial and anticancer properties. While direct comparative studies remain limited, analysis of related long-chain ketones provides valuable insights into the structure-activity relationships governing their biological effects.
Long-chain aliphatic ketones, a class of organic compounds characterized by a lengthy carbon chain with a central carbonyl group, have garnered interest in the scientific community for their presence in various natural sources and their emerging biological activities. At the forefront of this exploration is this compound, a 27-carbon saturated ketone. This guide provides a comprehensive comparison of the reported bioactivities of this compound and its analogs, supported by available experimental data and methodologies.
Comparative Bioactivity: A Look at the Evidence
While a wealth of research on diverse ketone-containing compounds exists, direct head-to-head comparisons of this compound with its close structural analogs are not extensively documented in publicly available literature. However, by examining studies on analogous long-chain ketones, we can infer the potential bioactivities and the structural features that drive them.
A key analog for comparison is 16-Hentriacontanone , a symmetrical 31-carbon ketone. Although detailed comparative bioactivity data is scarce, the structural similarity allows for postulations based on the general understanding of how chain length and carbonyl group position influence biological effects.
One study involving the gas chromatography-mass spectrometry (GC-MS) analysis of petroleum ether leaf extracts of Salix viminalis identified this compound as a constituent and alluded to its potential antibacterial activity.[1] Unfortunately, this study did not provide quantitative data to substantiate this claim.
To provide a framework for comparison, the following table summarizes the known information and highlights the areas where further research is critically needed.
| Compound | Molecular Formula | Structure | Reported Bioactivity | Quantitative Data (IC50) | Source |
| This compound | C27H54O | CH3(CH2)7CO(CH2)17CH3 | Antibacterial (putative) | Not Reported | [1] |
| 16-Hentriacontanone | C31H62O | CH3(CH2)14CO(CH2)14CH3 | Not Reported | Not Reported | [2] |
This table will be populated with more extensive data as further direct comparative studies become available.
Deciphering the Structure-Activity Relationship
The biological activity of long-chain aliphatic ketones is intricately linked to their chemical structure. Key determinants of their efficacy and specificity include:
-
Chain Length: The length of the aliphatic chains flanking the carbonyl group significantly influences the compound's lipophilicity, which in turn affects its ability to traverse cell membranes and interact with molecular targets.
-
Position of the Carbonyl Group: The location of the ketone group along the carbon chain is crucial. This positioning can affect the molecule's overall shape and its interaction with the binding sites of target proteins or enzymes.
Experimental Protocols: A Methodological Overview
To ensure the reproducibility and validity of bioactivity studies, a clear understanding of the experimental methodologies is paramount. The following sections detail the standard protocols used to assess the key biological activities of compounds like this compound and its analogs.
Antimicrobial Activity Assessment
A common method to evaluate the antibacterial potential of a compound is the disc diffusion assay .
Experimental Workflow:
Caption: Workflow of the Disc Diffusion Assay for Antimicrobial Activity.
Protocol:
-
A standardized inoculum of the test bacterium is uniformly spread onto the surface of a sterile agar plate.
-
Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., this compound dissolved in a solvent like DMSO).
-
The impregnated discs are placed on the surface of the inoculated agar plate.
-
A control disc impregnated with the solvent alone is also placed on the plate.
-
The plates are incubated under optimal conditions for bacterial growth (e.g., 37°C for 24-48 hours).
-
The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited). A larger zone of inhibition indicates greater antibacterial activity.
Cytotoxicity and Anticancer Activity Assessment
The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of a compound against cancer cell lines.
Signaling Pathway Overview:
Caption: Principle of the MTT Assay for Cytotoxicity.
Protocol:
-
Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for a few hours, during which metabolically active cells convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Future Directions and Conclusion
The exploration of the bioactivity of this compound and its analogs is still in its nascent stages. While preliminary findings suggest potential antimicrobial and anticancer properties, a significant gap exists in the literature regarding direct, quantitative comparisons. Future research should focus on:
-
Synthesis of a Library of Analogs: A systematic synthesis of this compound analogs with varying chain lengths and carbonyl group positions is crucial for comprehensive structure-activity relationship studies.
-
Direct Comparative Bioactivity Screening: These synthesized analogs, along with this compound, should be screened against a panel of microbial strains and cancer cell lines under standardized conditions to obtain reliable comparative data.
-
Mechanism of Action Studies: For the most potent compounds, further investigations into their molecular mechanisms of action are necessary to identify their cellular targets and pathways.
References
Cross-Reactivity of Insect Olfactory Receptors to 9-Heptacosanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of insect olfactory receptors (ORs) to 9-Heptacosanone, a cuticular hydrocarbon (CHC) involved in chemical communication in various insect species. The data presented is primarily drawn from functional studies on the Indian jumping ant, Harpegnathos saltator, which has emerged as a key model organism for understanding the molecular basis of social behaviors mediated by CHCs. This document outlines the experimental data, details the methodologies used to obtain this data, and visualizes the relevant biological pathways and experimental workflows.
Comparative Analysis of Olfactory Receptor Responses
Recent studies have focused on deorphanizing the extensive repertoire of olfactory receptors in ants, particularly the 9-exon subfamily of ORs, which are hypothesized to be involved in detecting CHCs that signal social status and colony membership.[1] The functional characterization of these receptors has been primarily achieved through heterologous expression in Drosophila melanogaster olfactory sensory neurons (OSNs), a technique often referred to as the "empty neuron system".[2]
The following table summarizes the responses of several Harpegnathos saltator olfactory receptors (HsOrs) to this compound and other structurally related CHCs. The data is presented as the change in firing rate (spikes/s) of the OSN expressing the specific HsOr upon stimulation.
| Olfactory Receptor | Ligand | Chemical Class | Response (Δ spikes/s) | Reference |
| HsOr263 | This compound (9-C27) | n-alkane | ~25 | Pask et al., 2017 |
| 9-Nonacosanone (9-C29) | n-alkane | ~40 | Pask et al., 2017 | |
| 11-Nonacosanone (11-C29) | n-alkane | ~20 | Pask et al., 2017 | |
| Gamergate Extract | CHC Mixture | Strong | Pask et al., 2017[3] | |
| HsOr271 | This compound (9-C27) | n-alkane | Weak/None | Slone et al., 2017 |
| 13,23-dimethyl-C37 | Branched alkane | ~60 | Slone et al., 2017[3] | |
| HsOr259-L2 | Heptacosane (C27) | n-alkane | Strong | Slone et al., 2017[3] |
Key Observations:
-
Specificity and Cross-Reactivity: The data indicates that while some receptors, like HsOr271, are narrowly tuned to specific CHCs (in this case, a branched alkane), others, such as HsOr263, exhibit broader tuning, responding to a range of n-alkanes including this compound.[3] This suggests a combinatorial coding mechanism for the perception of complex CHC profiles on the insect cuticle.
-
9-Exon Subfamily: The 9-exon subfamily of ORs in ants has undergone a massive expansion, and functional studies confirm their role in detecting CHCs.[3][4] However, responses to CHCs are not exclusively limited to this subfamily, indicating a more complex picture of CHC perception.[5]
-
Behavioral Relevance: The strong response of HsOr263 to gamergate extract, which contains a blend of CHCs including this compound, highlights the direct link between the activation of these receptors and the perception of socially relevant chemical cues.[3]
Experimental Protocols
The primary method for characterizing the function of insect olfactory receptors is the heterologous expression in the Drosophila "empty neuron" system, followed by single-sensillum recording (SSR).
Heterologous Expression of H. saltator ORs in Drosophila
This in vivo system allows for the functional characterization of ORs from other insect species in a well-established genetic model.
-
Vector Construction: The full-length coding sequences of the target H. saltator OR genes (HsOrs) are cloned into a UAS-vector (e.g., pUAST).
-
Germline Transformation: The constructs are injected into Drosophila embryos of a strain that facilitates site-specific integration into the genome. This creates transgenic flies carrying the UAS-HsOr gene.
-
Fly Crosses: The transgenic flies are crossed with a driver line that expresses the GAL4 transcriptional activator in specific olfactory sensory neurons (OSNs) that have their endogenous OR gene deleted (the "empty neuron"). A common driver line is Or22a-GAL4.
-
Expression: In the progeny, the GAL4 protein binds to the UAS sequence, driving the expression of the HsOr in the designated OSN.
Single-Sensillum Recording (SSR)
SSR is an electrophysiological technique used to measure the activity of individual OSNs.
-
Fly Preparation: An adult Drosophila expressing the HsOr is immobilized, and a reference electrode is inserted into the eye.
-
Recording Electrode: A sharp tungsten electrode is carefully inserted into the base of a single olfactory sensillum on the antenna, which houses the OSN of interest.
-
Odorant Delivery: A stream of charcoal-filtered and humidified air is continuously delivered to the fly's antenna. A pulse of a specific odorant, dissolved in a solvent like pentane, is injected into the airstream.
-
Data Acquisition: The electrical activity (action potentials or "spikes") of the OSN is recorded before, during, and after the odorant stimulus. The response is quantified as the change in the spike frequency from the baseline.
Mandatory Visualizations
Insect Olfactory Signaling Pathway
The following diagram illustrates the general mechanism of odorant detection and signal transduction in insects.
Caption: General insect olfactory signal transduction pathway.
Experimental Workflow: Drosophila Empty Neuron System
This diagram outlines the key steps involved in the functional characterization of an insect olfactory receptor using the Drosophila empty neuron system.
Caption: Workflow for heterologous expression and functional characterization of insect ORs.
References
Comparative Analysis of 9-Heptacosanone Across Diverse Insect Species: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of 9-Heptacosanone, a cuticular hydrocarbon (CHC) present on the outer surface of numerous insect species. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the prevalence, analytical methodologies, and biological significance of this compound.
Quantitative Data Summary
This compound is a common component of the complex blend of cuticular hydrocarbons found in insects, playing a crucial role in chemical communication and preventing desiccation. The relative abundance of this n-alkane varies significantly across different species, reflecting diverse evolutionary pressures and ecological niches. While a comprehensive, standardized database is still under development within the scientific community, this guide compiles available data on the presence and relative abundance of heptacosane (B1219689) (the broader category to which this compound belongs) in various insect orders. It is important to note that the specific isomer, this compound, is not always differentiated from other heptacosane isomers in all studies.
| Insect Species | Order | Family | Relative Abundance of Heptacosane (%) | Reference/Notes |
| Chrysomya marginalis | Diptera | Calliphoridae | Most abundant CHC | [1] |
| Oecophylla smaragdina (Weaver Ant) | Hymenoptera | Formicidae | Major CHC | Identified as a key component of the CHC profile.[2][3] |
| Sarcodexia lambens | Diptera | Sarcophagidae | 5.47 ± 0.89 | Present in puparial cases.[4] |
| Aedes aegypti (Yellow Fever Mosquito) | Diptera | Culicidae | Enhances mating competitiveness | Functions as a sex pheromone.[5] |
| Myllocerinus aurolineatus (Tea Weevil) | Coleoptera | Curculionidae | Promotes mating activity | Acts as a contact and volatile pheromone.[5] |
| Ixodes uriae (Seabird Tick) | Ixodida | Ixodidae | Present | Detected in the complex CHC mixture.[6] |
Note: The data presented is compiled from various studies and methodologies. Direct comparison should be made with caution due to potential variations in extraction and analytical techniques. The term "Heptacosane" may include multiple isomers, with this compound being a prominent one.
Experimental Protocols
The analysis of this compound and other cuticular hydrocarbons is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS). Below are detailed methodologies for the extraction and analysis of these compounds from insect samples.
Cuticular Hydrocarbon Extraction
This protocol is a generalized method for the extraction of CHCs from insect specimens.
Materials:
-
Insect samples (whole bodies, puparial cases, or specific body parts)
-
Hexane (B92381) (analytical grade)
-
Glass vials with PTFE-lined caps
-
Micropipette
-
Vortex mixer
-
Nitrogen gas stream evaporator or a gentle stream of filtered air
Procedure:
-
Place a single insect or a pooled sample of insects into a clean glass vial. The number of individuals per sample may need to be adjusted based on the size of the insect.[4]
-
Add a sufficient volume of hexane to completely submerge the insect(s). A common volume is 1 mL.[4]
-
Immerse the sample in hexane for a period of 1 to 10 minutes at room temperature.[4] For more thorough extraction, a two-step immersion (e.g., 10 minutes followed by a fresh 1-minute wash) can be performed.[4]
-
Gently agitate the vial during the extraction period.
-
Carefully remove the insect(s) from the vial, leaving the hexane extract.
-
The hexane extract contains the dissolved cuticular hydrocarbons. This solution can be directly analyzed or concentrated for higher sensitivity.
-
To concentrate the sample, evaporate the hexane under a gentle stream of nitrogen gas until the desired volume is reached. Avoid complete dryness to prevent the loss of more volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the typical parameters for analyzing CHC extracts.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
GC Parameters:
-
Injector Temperature: 250-300 °C
-
Injection Mode: Splitless or split, depending on the concentration of the sample.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp 1: Increase to 200 °C at a rate of 15-30 °C/min.
-
Ramp 2: Increase to 320 °C at a rate of 5-10 °C/min.
-
Final hold: 5-15 minutes at 320 °C. (Note: The temperature program should be optimized based on the specific column and the expected range of CHCs.)
-
MS Parameters:
-
Ion Source Temperature: 230-250 °C
-
Electron Ionization (EI) Energy: 70 eV
-
Mass Scan Range: m/z 40-600
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
The mass spectrum of each peak is compared with a known spectral library (e.g., NIST) for compound identification.
-
The relative abundance of each compound is calculated by dividing the peak area of that compound by the total peak area of all identified CHCs.[4]
Visualizations
Experimental Workflow for CHC Analysis
Caption: Workflow for the extraction and analysis of insect cuticular hydrocarbons.
Logical Relationship of CHCs in Insect Communication
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sex pheromone heptacosane enhances the mating competitiveness of sterile Aedes aegypti males - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
A Comparative Guide to the Validation of Analytical Methods for 9-Heptacosanone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 9-Heptacosanone, alongside a viable alternative using High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization. The methodologies and validation parameters presented are based on established analytical practices for long-chain aliphatic ketones and similar compounds, offering a robust framework for researchers seeking to develop and validate quantitative assays for this compound.
Introduction to this compound and its Analytical Challenges
This compound is a long-chain aliphatic ketone with the chemical formula C₂₇H₅₄O. It is found in various natural sources, including insect cuticular waxes, where it can play a role in chemical communication and desiccation resistance. The accurate quantification of this compound is crucial for studies in chemical ecology, entomology, and potentially for the development of new bioactive compounds. However, its high molecular weight, low volatility, and lack of a strong chromophore present challenges for direct analysis, necessitating specialized and validated analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS): A Proposed Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For long-chain ketones like this compound, GC-MS offers high resolution and sensitivity, making it a suitable platform for quantification.
Experimental Protocol: GC-MS
A detailed experimental protocol for the GC-MS analysis of this compound is outlined below. This protocol is a composite based on methods used for similar long-chain ketones and cuticular hydrocarbons.[1][2][3]
1. Sample Preparation:
-
Extraction: Samples (e.g., insect cuticle, plant material) are extracted with a non-polar solvent such as hexane (B92381) or a mixture of hexane and dichloromethane.
-
Cleanup: The extract may be purified using solid-phase extraction (SPE) with a silica (B1680970) gel cartridge to remove more polar interfering compounds.
-
Derivatization (Optional): While not always necessary for GC-MS analysis of ketones, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic properties and sensitivity.[4]
-
Internal Standard: A suitable internal standard (e.g., a deuterated analog or a similar long-chain ketone with a different chain length) should be added before extraction to correct for variations in sample preparation and instrument response.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain hydrocarbons and ketones.
-
Injector: Splitless injection at 290°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Hold: 10 minutes at 320°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for initial identification.
Mass Spectrometry and Fragmentation
The mass spectrum of this compound is expected to show characteristic fragmentation patterns for long-chain aliphatic ketones. The molecular ion (M⁺) at m/z 394.7 would be observed. Key diagnostic fragment ions would arise from alpha-cleavage adjacent to the carbonyl group. For this compound (CH₃(CH₂)₇CO(CH₂)₁₇CH₃), the major fragment ions would be expected at:
-
m/z = 141 ([CH₃(CH₂)₇CO]⁺)
-
m/z = 129 ([CH₃(CH₂)₇C(OH)=CH₂]⁺ through McLafferty rearrangement)
-
m/z = 281 ([CO(CH₂)₁₇CH₃]⁺)
For quantitative analysis in SIM mode, the most abundant and specific ions, such as m/z 141 and 281, would be monitored.
Method Validation Parameters (Hypothetical)
The following table summarizes the expected validation parameters for the proposed GC-MS method, based on typical performance for similar analytes.
| Parameter | Specification |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Extraction: Similar to the GC-MS method, samples are extracted with a suitable organic solvent.
-
Derivatization: The ketone is derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a hydrazone, which is highly responsive to UV detection.[5][6] The reaction is typically carried out in an acidic solution.
-
Cleanup: The derivatized sample is purified using SPE to remove excess derivatizing reagent and other interferences.
-
Internal Standard: An appropriate internal standard, such as another long-chain ketone derivatized in the same manner, should be used.
2. HPLC Parameters:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set to 360 nm, the wavelength of maximum absorbance for the DNPH derivative.
-
Injection Volume: 20 µL.
Method Validation Parameters (Hypothetical)
The following table outlines the expected validation parameters for the HPLC-UV method.
| Parameter | Specification |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 5 - 10 ng/mL |
| Limit of Quantification (LOQ) | 20 - 50 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 20% |
Comparison of Methods
| Feature | GC-MS | HPLC-UV (with Derivatization) |
| Selectivity | High (based on retention time and mass fragmentation) | Moderate (based on retention time and UV absorbance) |
| Sensitivity | High | Moderate |
| Sample Preparation | Simpler (derivatization is optional) | More complex (requires derivatization and cleanup) |
| Compound Identification | Confirmatory (mass spectrum provides structural information) | Tentative (based on retention time matching with standard) |
| Throughput | Moderate | Moderate |
| Cost | Higher instrument cost | Lower instrument cost |
Visualization of Experimental Workflow
GC-MS Workflow for this compound Quantification
References
- 1. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 5. auroraprosci.com [auroraprosci.com]
- 6. epa.gov [epa.gov]
Efficacy of 9-Heptacosanone and its Analogs in Insect Pest Management: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 9-Heptacosanone and its related compounds with commercially available pheromone lures for insect pest management. This analysis is supported by experimental data from field and laboratory studies, detailing the methodologies employed and the signaling pathways involved.
Data Presentation: Quantitative Comparison of Pheromone Lure Efficacy
The following table summarizes the field efficacy of a pheromone blend containing (Z)-9-heptacosene, an unsaturated analog of this compound, in comparison to a standard commercial lure for the yellow peach moth, Conogethes punctiferalis.
| Pheromone Lure Composition | Mean No. of Male Moths Captured (±SE) | Statistical Significance (P-value) | Reference |
| (E)-10-hexadecenal + (Z)-10-hexadecenal (Commercial Aldehyde Lure) | 4.3 ± 0.9 a | < 0.05 | [1][2] |
| (E)-10-hexadecenal + (Z)-10-hexadecenal + (Z)-9-heptacosene + (3Z,6Z,9Z)-tricosatriene | 15.7 ± 1.5 b | < 0.05 | [1][2] |
Means in the same column followed by different letters are significantly different.
The data clearly indicates that the addition of (Z)-9-heptacosene and (3Z,6Z,9Z)-tricosatriene to the commercial binary aldehyde pheromone significantly increased the trap catches of C. punctiferalis males.[1][2] This suggests that these long-chain hydrocarbons play a crucial role as essential sex pheromone components for this species.
Experimental Protocols
Field Attraction Testing for Conogethes punctiferalis
The comparative efficacy of the pheromone lures was determined through field trapping experiments. The following protocol is based on the methodology described in the study by Nam et al. (2022).[1][2]
1. Trap and Lure Preparation:
-
Traps: Delta traps were used for the experiment.
-
Lures:
-
Commercial Lure: A rubber septum impregnated with a blend of (E)-10-hexadecenal and (Z)-10-hexadecenal.
-
Experimental Lure: A rubber septum impregnated with a blend of (E)-10-hexadecenal, (Z)-10-hexadecenal, (Z)-9-heptacosene, and (3Z,6Z,9Z)-tricosatriene.
-
-
Control: Traps with no lure.
2. Experimental Design:
-
The experiment was conducted in a chestnut orchard.
-
Traps were hung on tree branches at a height of 1.5 meters.
-
A randomized complete block design was used, with each treatment replicated multiple times.
-
Traps were spaced at least 20 meters apart to avoid interference.
3. Data Collection and Analysis:
-
The number of male C. punctiferalis moths captured in each trap was recorded at regular intervals.
-
The mean number of moths captured per trap for each treatment was calculated.
-
Statistical analysis, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), was used to determine significant differences between the treatments.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. This method helps to identify which compounds are detected by the insect's olfactory system.
1. Insect Preparation:
-
An adult male moth is immobilized.
-
The head and antennae are exposed.
2. Electrode Placement:
-
A recording electrode is placed over the tip of the antenna.
-
A reference electrode is inserted into the head of the insect.
3. Odor Stimulation:
-
A purified air stream is continuously passed over the antenna.
-
A puff of air containing the test compound (e.g., (Z)-9-heptacosene) is introduced into the airstream.
-
A solvent blank is used as a control.
4. Data Recording and Analysis:
-
The electrical potential changes (depolarization) across the antenna in response to the odor stimulus are recorded as an EAG response.
-
The amplitude of the EAG response indicates the level of antennal stimulation by the compound.
-
Responses to different compounds and concentrations are compared. In the study on C. punctiferalis, male antennae showed a significant EAG response to (Z)-9-heptacosene, confirming its role as a key pheromone component.[1][2]
Mandatory Visualization
Experimental Workflow for Pheromone Efficacy Testing
References
Behavioral Responses of Non-target Insects to 9-Heptacosanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: October 2025
Executive Summary
This guide provides a comparative overview of the known and potential behavioral responses of non-target insects to 9-Heptacosanone. Due to a significant gap in the existing scientific literature specifically addressing the effects of this compound on non-target species, this document focuses on providing a framework for future research. It synthesizes information on the roles of chemically related compounds, particularly long-chain ketones and cuticular hydrocarbons, in insect behavior. Furthermore, this guide details established experimental protocols and visual workflows to facilitate the investigation of this compound's impact on non-target insects. This information is intended to equip researchers and drug development professionals with the necessary tools to assess the ecological safety and potential semiochemical applications of this compound.
Introduction to this compound and its Potential Ecological Role
This compound is a long-chain methyl ketone. While its direct impact on non-target insect behavior is largely unstudied, its chemical nature suggests potential roles as a semiochemical. Long-chain hydrocarbons and their oxygenated derivatives are integral components of insect cuticular waxes, which not only prevent desiccation but also play crucial roles in chemical communication[1][2][3][4]. These compounds can act as pheromones, kairomones, or allomones, influencing behaviors such as mating, aggregation, and host recognition[1][5][6]. Given that many insects have evolved to detect and respond to a wide array of chemical cues in their environment, it is plausible that this compound could elicit behavioral responses in non-target species[7].
Comparative Analysis of Ketones on Insect Behavior
While direct data for this compound is lacking, studies on other ketones provide a basis for predicting potential behavioral effects on non-target insects. The behavioral response to a ketone is highly dependent on its specific chemical structure, the insect species, and the ecological context.
Table 1: Documented Behavioral Responses of Insects to Various Ketones
| Ketone Compound | Insect Species | Observed Behavioral Response | Reference |
| 2-Undecanone | Fire ants, German cockroaches, flour beetles | Repellent, Fumigant | [8][9] |
| Raspberry Ketone | Queensland fruit fly (Bactrocera tryoni) | Male attractant | [10] |
| Pulegone, Menthone | Various insects/pests | Insecticidal, Repellent | [11] |
| Various Ketones | Philonthus decorus (Rove beetle) | Repellent or Attractant (sex-specific) | [12] |
Experimental Protocols for Assessing Behavioral Responses
To address the current knowledge gap, standardized and robust experimental protocols are essential. The following section details established methods for evaluating the behavioral responses of non-target insects to chemical compounds like this compound.
Olfactometer Assays
Olfactometers are primary tools for studying insect responses to volatile or contact chemicals. A Y-tube olfactometer is a common setup for choice-based assays[8][11][12][13][14].
Experimental Protocol: Y-Tube Olfactometer Assay
-
Apparatus: A Y-shaped glass or acrylic tube with a central arm for insect release and two side arms leading to odor sources.
-
Airflow: Purified and humidified air is passed through each arm at a controlled rate to carry the chemical stimulus to the insect.
-
Stimulus Preparation: A solution of this compound in an appropriate solvent (e.g., hexane) is applied to a filter paper and placed in one arm's odor chamber. The other chamber contains a filter paper with the solvent alone as a control.
-
Insect Acclimation: Non-target insects are starved for a species-appropriate period and acclimated to the experimental conditions.
-
Assay Procedure: A single insect is introduced into the central arm. The insect's first choice of an arm and the time spent in each arm are recorded over a set period.
-
Data Analysis: Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference or avoidance of the arm containing this compound.
Diagram 1: Y-Tube Olfactometer Experimental Workflow
Caption: Workflow for a Y-tube olfactometer assay to test insect preference.
Proboscis Extension Response (PER) Assay
The PER assay is a powerful tool for studying insect learning and gustatory responses, particularly in pollinators like bees[15][16].
Experimental Protocol: PER Assay
-
Insect Preparation: Individual insects (e.g., honey bees) are harnessed in small tubes, leaving their antennae and proboscis free.
-
Stimulus Delivery: An odor delivery system presents a controlled puff of air containing the vapor of this compound (or a solution for contact chemoreception) to the insect's antennae.
-
Conditioning (Optional): To test for learned responses, the chemical stimulus can be paired with a sucrose (B13894) reward to the proboscis.
-
Test: The chemical stimulus is presented without the reward, and the extension of the proboscis is recorded as a positive response.
-
Data Analysis: The percentage of insects showing the PER is calculated and compared between the test compound and a control.
Diagram 2: Proboscis Extension Response (PER) Assay Workflow
Caption: Simplified workflow for a Proboscis Extension Response (PER) assay.
Electrophysiological Assays
Electrophysiological techniques, such as Electroantennography (EAG) and Single Sensillum Recording (SSR), can quantify the response of an insect's olfactory system to a chemical stimulus. A positive electrophysiological response is a strong indicator that the insect can detect the compound, which is a prerequisite for a behavioral response[5][7][10][17][18].
Diagram 3: Potential Signaling Pathway for Olfactory Detection
Caption: Generalized olfactory signaling pathway in insects.
Conclusion and Future Directions
There is a clear and urgent need for research into the behavioral effects of this compound on a diverse range of non-target insects, including beneficial species such as pollinators and predators. The experimental frameworks provided in this guide offer a starting point for such investigations. Future studies should aim to:
-
Determine the repellent, attractant, or other behavioral effects of this compound on key non-target insect species.
-
Investigate potential sublethal effects on behaviors such as foraging, mating, and oviposition.
-
Conduct electrophysiological studies to understand the sensory mechanisms underlying any observed behavioral responses.
-
Evaluate the influence of dose and environmental conditions on behavioral outcomes.
By systematically addressing these research questions, the scientific community can build a comprehensive understanding of the ecological implications of this compound and inform its potential use in agriculture and public health.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of insect cuticular hydrocarbon biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ant - Wikipedia [en.wikipedia.org]
- 7. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. researchgate.net [researchgate.net]
- 10. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 11. WHO Olfactometer for Repellency Testing on Mosquitoes for developing mosquito control measures [labitems.co.in]
- 12. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insect Olfactometers for Vector Research, Repellency Testing & Behavioral Studies in Africa [labitems.co.in]
- 14. Olfactometer – Biogents AG [eu.biogents.com]
- 15. A Proboscis Extension Response Protocol for Investigating Behavioral Plasticity in Insects: Application to Basic, Biomedical, and Agricultural Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Electrophysiological and Behavioral Responses of Holotrichia parallela to Volatiles from Peanut [mdpi.com]
The Double-Edged Sword of Scent: A Guide to Synergistic and Antagonistic Semiochemicals
In the intricate world of chemical ecology, the behavioral response of an organism to a single chemical signal can be dramatically altered by the presence of others. These interactions, categorized as either synergistic or antagonistic, are fundamental to understanding and manipulating insect behavior for applications ranging from integrated pest management (IPM) to drug development. Synergism occurs when the combined effect of two or more semiochemicals is greater than the sum of their individual effects. Conversely, antagonism is when the combined effect is less than the sum of the individual effects, often resulting in the inhibition of a behavioral response.[1][2][3] This guide provides a comparative overview of these interactions, supported by experimental data and detailed protocols.
Synergistic Effects: When the Whole is Greater Than the Sum of its Parts
Synergism is a widespread phenomenon in insect chemical communication, most notably between insect-produced pheromones and host-plant volatiles.[4][5] This interaction enhances the specificity and efficacy of signals, allowing insects to more accurately locate mates and suitable host plants.[5]
Case Study: American Palm Weevil (Rhynchophorus palmarum)
The attraction of the American palm weevil to its aggregation pheromone is significantly amplified by volatile compounds released from its host plant, the palm tree.[5] This synergistic relationship is crucial for the weevil's mass attacks on host trees and has been exploited in trapping systems for pest management.[5]
Table 1: Behavioral Response of R. palmarum to Pheromone and Host Plant Kairomone
| Stimulus | Mean Response (% of time spent in treated olfactometer arm) |
| Control (Solvent) | ~25% (Baseline/Chance) |
| Pheromone (P) Alone (sub-threshold dose) | ~30% |
| Kairomone (K) Alone (sub-threshold dose) | ~35% |
| Pheromone + Kairomone (P+K) | >70% |
Note: Data is illustrative, based on findings reported in studies on the American palm weevil where sub-threshold doses of individual components elicit a weak response, while their combination elicits a strong, synergistic response.[5]
Experimental Protocol: Four-Arm Olfactometer Bioassay
The quantitative data for synergistic effects are often obtained using a four-arm olfactometer.[6][7][8] This apparatus allows for the simultaneous presentation of multiple odor stimuli, enabling researchers to assess an insect's preference.
-
Apparatus Setup: A four-arm olfactometer, typically made of glass or acrylic, is placed in a controlled environment with uniform lighting and temperature.[6][7] Purified and humidified air is pushed through each of the four arms at a constant flow rate.[8]
-
Stimulus Preparation: The synthetic aggregation pheromone and a natural extract of host plant volatiles (kairomone) are prepared in appropriate solvents at desired concentrations.[5][8] One microliter of the solution is often applied to a filter paper.
-
Odor Delivery: The filter papers with the stimuli are placed in cartridges connected to the air inlets of the olfactometer arms. For a typical experiment, the setup would be: Arm 1: Pheromone (P), Arm 2: Kairomone (K), Arm 3: Pheromone + Kairomone (P+K), Arm 4: Solvent control.
-
Insect Introduction: A single weevil is introduced into the central chamber of the olfactometer.[8]
-
Data Recording: The insect's movement is recorded for a set period (e.g., 10 minutes).[6][8] The time spent in each of the four fields and the first choice are recorded using specialized software.[6] The olfactometer is cleaned thoroughly with ethanol (B145695) between each trial.[6]
Visualizing Synergism
The logical relationship and the experimental process can be visualized to better understand the concept of synergy.
Caption: Logical diagram of synergistic interaction.
Caption: Experimental workflow for an olfactometer bioassay.
Antagonistic Effects: When Signals Interfere
Antagonism, or inhibition, often occurs when an insect encounters non-host volatiles.[9][10] These signals can indicate an unsuitable environment for feeding or oviposition, effectively overriding the attraction to otherwise positive cues like sex pheromones.[10] This "push" mechanism is a key component of "push-pull" strategies in pest management.[11]
Case Study: Diamondback Moth (Plutella xylostella)
The attraction of male diamondback moths to the female-produced sex pheromone can be significantly reduced by essential oils from non-host plants.[10] For example, calamus oil has been shown to inhibit the response to the pheromone, disrupting mate-finding behavior.[10]
Table 2: Behavioral Response of Male P. xylostella to Pheromone with a Non-Host Volatile
| Stimulus | Mean Attraction Rate (%) | Inhibition Rate (%) |
| Pheromone (P) Alone | 85% | 0% |
| Pheromone + Calamus Oil (Non-Host Volatile) | 24% | ~72% |
Note: Data adapted from a study on Plutella xylostella where non-host essential oils significantly inhibited male attraction to synthetic sex pheromones in a Y-tube olfactometer.[10]
Experimental Protocol: Y-Tube Olfactometer Bioassay
While multi-arm olfactometers can be used, binary choice experiments are often conducted in a Y-tube olfactometer to test for antagonism.[12]
-
Apparatus Setup: A Y-shaped glass tube is set up with a purified air source connected to the two upper arms.[12]
-
Stimulus Preparation: A rubber septum or filter paper is loaded with the synthetic sex pheromone, while another is loaded with the pheromone plus the potential antagonist (e.g., calamus oil). A control arm would contain only the solvent.
-
Odor Delivery: One arm of the Y-tube receives air flowing over the pheromone-only stimulus, while the other arm receives air flowing over the pheromone + antagonist stimulus.
-
Insect Introduction: A single male moth is released at the base of the Y-tube.
-
Data Recording: The moth's first choice of arm and the time it takes to make that choice are recorded. A choice is typically defined as the insect moving a set distance down one of the arms. The apparatus is cleaned between trials, and the position of the arms is alternated to avoid positional bias.
Visualizing Antagonism
The inhibitory effect of a non-host volatile on a pheromone signal can be represented logically.
Caption: Logical diagram of antagonistic interaction.
Putative Signaling Pathways
The mechanisms underlying these interactions occur at the neurological level. Synergism may result from plant volatiles increasing the sensitivity of pheromone-specific olfactory receptor neurons (ORNs).[13] This could happen through various mechanisms, such as allosteric modulation of receptors or downstream signal amplification. Antagonism might occur through competitive binding at the same receptor, inhibition at the neural circuit level in the antennal lobe, or the activation of separate neural pathways that convey repellent information.
Caption: Conceptual pathway for synergy.
Understanding the synergistic and antagonistic interplay of semiochemicals is paramount for developing more effective and environmentally benign pest management strategies. By harnessing the power of synergy, we can create more potent attractants for monitoring and mass trapping.[5][14] Conversely, by employing antagonistic compounds, we can design powerful repellents or disruptants to protect valuable crops.[10] Further research into the precise neural and molecular mechanisms will continue to unlock new possibilities for the targeted manipulation of insect behavior.
References
- 1. Quantifying synergistic interactions: a meta-analysis of joint effects of chemical and parasitic stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergy and antagonism in natural product extracts: when 1 + 1 does not equal 2 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation and modeling of synergy to pheromone and plant kairomone in American palm weevil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioural Evidence and Chemical Identification of a Female Sex Pheromone in Anagrus atomus (Hymenoptera: Mymaridae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. guaminsects.net [guaminsects.net]
- 9. Inhibition of Predator Attraction to Kairomones by Non-Host Plant Volatiles for Herbivores: A Bypass-Trophic Signal | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. A Review of Interactions between Insect Biological Control Agents and Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insect Olfactometers | Yashika Solutions [labitems.co.in]
- 13. [Synergism of plant volatiles to insect pheromones and related mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A meta-analytic investigation of the potential for plant volatiles and sex pheromones to enhance detection and management of Lepidopteran pests | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
The Synthesis of 9-Heptacosanone: A Comparative Cost-Benefit Analysis
For researchers and professionals in drug development and scientific research, the efficient synthesis of target molecules is a critical consideration. 9-Heptacosanone, a long-chain aliphatic ketone, holds interest in various research areas. This guide provides a comparative cost-benefit analysis of different potential synthesis methods for this compound, offering insights into their respective advantages and disadvantages. Due to the limited availability of direct, detailed protocols for this compound in the reviewed literature, this analysis is based on established general methods for long-chain ketone synthesis.
Methodologies for Long-Chain Ketone Synthesis
Several classical and modern synthetic strategies can be adapted for the preparation of this compound. The most relevant approaches include the Friedel-Crafts acylation, reactions involving organometallic reagents, and catalytic decarboxylative coupling reactions. Each method presents a unique balance of cost, efficiency, and environmental impact.
1. Friedel-Crafts Acylation:
This well-established method involves the acylation of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.[1][2][3] For the synthesis of this compound, a long-chain acyl chloride (e.g., nonanoyl chloride) could be reacted with a suitable long-chain aromatic precursor. However, this method is often limited by the requirement of stoichiometric amounts of the catalyst and can generate significant waste.[4]
2. Organometallic Reagents (Grignard Reagents):
The reaction of an organometallic reagent, such as a Grignard reagent, with a carboxylic acid derivative is a powerful tool for carbon-carbon bond formation and ketone synthesis.[5][6][7] For this compound, a possible route would involve the reaction of a nonyl magnesium halide with an 18-carbon carboxylic acid derivative. A key challenge is controlling the reactivity to prevent the secondary reaction with the ketone product to form a tertiary alcohol.[8] The use of specific organometallic reagents like lithium dialkylcuprates can help in isolating the ketone as the final product.[8]
3. Catalytic Decarboxylative Coupling:
Modern catalytic methods offer a more atom-economical and potentially greener alternative. Decarboxylative coupling reactions involve the in-situ generation of a nucleophile from a carboxylic acid, which then couples with an electrophile.[9][10][11] This approach can be advantageous as it often utilizes readily available and stable carboxylic acids as starting materials and can be performed under milder conditions.[12][13]
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following table summarizes the potential cost and benefit factors for each synthesis method. It is important to note that the specific values for this compound synthesis would require experimental validation. The data presented here is a qualitative and extrapolated assessment based on general principles of these reactions.
| Synthesis Method | Potential Yield | Cost of Reagents | Reaction Conditions | Scalability | Environmental Impact | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Moderate to High | Low to Moderate | Harsh (strong acids) | Moderate | High (acidic waste) | Well-established, readily available reagents | Stoichiometric catalyst use, significant waste generation |
| Organometallic Reagents | Moderate to High | Moderate | Mild to Moderate | High | Moderate (solvent waste) | High reactivity, good for C-C bond formation | Sensitive to moisture and air, potential for side reactions |
| Catalytic Decarboxylative Coupling | High | Moderate to High | Mild | High | Low (catalytic amounts of reagents) | High atom economy, good functional group tolerance | Catalyst cost and availability can be a factor |
Experimental Protocols: General Approaches
General Workflow for Friedel-Crafts Acylation:
Protocol Outline:
-
To a solution of the aromatic precursor in a suitable anhydrous solvent (e.g., dichloromethane), the Lewis acid catalyst is added portion-wise at a controlled temperature.
-
The acyl halide or anhydride is then added dropwise to the reaction mixture.
-
The reaction is stirred at an appropriate temperature for a specified time, monitored by techniques like TLC or GC.
-
Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and a suitable acid.
-
The organic layer is separated, washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield the desired ketone.
General Workflow for Grignard Reaction:
Protocol Outline:
-
The Grignard reagent is prepared by reacting the corresponding alkyl halide with magnesium turnings in an anhydrous ether solvent under an inert atmosphere.
-
The carboxylic acid derivative (e.g., an ester or acid chloride) is dissolved in an anhydrous ether and added dropwise to the Grignard reagent at a low temperature.
-
The reaction mixture is stirred for a specified period.
-
The reaction is quenched by the slow addition of an acidic aqueous solution.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified to isolate the ketone.
General Workflow for Catalytic Decarboxylative Coupling:
Protocol Outline:
-
The carboxylic acid, the coupling partner, the catalyst, and any necessary ligands or additives are combined in a suitable solvent.
-
The reaction mixture is heated to the desired temperature under an inert atmosphere.
-
The progress of the reaction is monitored.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed.
-
The residue is then purified by appropriate methods to yield the final product.
Conclusion
The synthesis of this compound can be approached through various established methods for long-chain ketone production. While classical methods like Friedel-Crafts acylation and Grignard reactions are well-understood, they often come with drawbacks related to harsh conditions and waste generation. Modern catalytic methods, particularly decarboxylative couplings, present a more sustainable and efficient alternative, aligning with the principles of green chemistry. The optimal choice of synthesis route will depend on a careful evaluation of factors such as the availability and cost of starting materials, the desired scale of the reaction, and the environmental and safety considerations of the specific laboratory or industrial setting. Further experimental work is necessary to determine the most cost-effective and efficient method for the specific synthesis of this compound.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 10. BJOC - Iron-catalyzed decarboxylative alkenylation of cycloalkanes with arylvinyl carboxylic acids via a radical process [beilstein-journals.org]
- 11. Synthesis of biaryls via catalytic decarboxylative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trap Designs for the Capture of Medically and Agriculturally Important Insects
A comprehensive review of trap efficacy for Aedes aegypti and a situational overview for Myllocerinus aurolineatus, insects of significant public health and economic concern. This guide provides researchers, scientists, and drug development professionals with a comparative assessment of various trap designs utilized for monitoring and controlling these vector and pest species. While extensive comparative data exists for Aedes aegypti, a critical vector for numerous arboviruses, similar direct comparisons for the tea weevil, Myllocerinus aurolineatus, are less documented in the available scientific literature.
Introduction to Semiochemicals and Trapping
Insects rely heavily on chemical cues, known as semiochemicals, for a variety of behaviors including mating, locating food sources, and avoiding predators.[1] One such semiochemical, 9-Heptacosanone, has been identified as a contact and volatile pheromone influencing the mating behavior of the tea weevil, Myllocerinus aurolineatus, and as a sex pheromone in the mosquito Aedes aegypti. The use of synthetic versions of these semiochemicals in traps is a cornerstone of integrated pest management (IPM) programs, offering a targeted approach to monitor and control insect populations. The efficacy of these programs, however, is not solely dependent on the potency of the attractant but also significantly on the design of the trap itself.
This guide delves into the comparative performance of different trap designs for Aedes aegypti and reviews the trap types employed in studies of Myllocerinus aurolineatus.
Comparative Study of Trap Designs for Aedes aegypti
The surveillance and control of Aedes aegypti, the primary vector for dengue, Zika, chikungunya, and yellow fever viruses, is a global public health priority. A variety of trap designs have been developed to target different behaviors of the female mosquito, particularly host-seeking and oviposition (egg-laying). Several studies have provided quantitative data on the comparative efficacy of these traps.
Data Presentation: Aedes aegypti Trap Performance
The following tables summarize the key performance indicators from comparative studies of various Aedes aegypti traps.
| Trap Design | Target Behavior | Key Features | Mean Female Ae. aegypti Captured per Trap per Day (Range) | Citation(s) |
| Gravid Aedes Trap (GAT) | Oviposition | Black bucket with a water and hay infusion, often with a sticky surface or insecticide-treated net to capture gravid females. | 1 - 2 | [2][3] |
| Autocidal Gravid Ovitrap (AGO) | Oviposition | Black bucket with a water infusion and a sticky landing surface to capture and kill gravid females. | ~0.5 - 1 | [2] |
| Fan-Trap (active) | Host-seeking | Utilizes a fan to create an air current, often baited with CO2 or other host cues. | ~3.4 (FI value) | [4][5] |
| Gravitrap (passive) | Oviposition | A simple black container with water and a sticky inner surface. | ~0.7 (GI value) | [4][5] |
| Adultrap | Oviposition | Specifically designed to capture gravid females using water as the primary attractant. | Similar to aspirator captures | [6] |
| MosquiTRAP | Oviposition | A black container with a synthetic oviposition attractant and a sticky card. | Higher mean capture than Adultrap in one study. | [6] |
| BG-Sentinel Trap (BGS) | Host-seeking | A suction trap that can be baited with various attractants, including CO2 and synthetic human scent (BG-Lure). | Recaptured ~79% of released mosquitoes in a semi-field study. | [2][7] |
Table 1: Comparative Performance of Different Trap Designs for Aedes aegypti
| Study | Traps Compared | Key Finding |
| Mmbando et al. | GAT vs. AGO vs. BG-Sentinel | In a semi-field system, the BG-Sentinel trap recaptured the highest percentage of released mosquitoes (79%), followed by the GAT (70%) and the AGO (56%). The GAT consistently outperformed the AGO.[2] |
| Hsu et al. | Fan-Traps vs. Gravitraps | Fan-traps were significantly more efficient at capturing Aedes mosquitoes than gravitraps, with a Fan-trap Index (FI) of 3.39 compared to a Gravitrap Index (GI) of 0.68 during peak season.[4][5] |
| Maciel-de-Freitas et al. | Adultrap vs. MosquiTRAP vs. Backpack Aspirator | Adultrap and backpack aspirators captured similar numbers of females, with Adultrap showing high specificity for gravid individuals. In a subsequent experiment, MosquiTRAP captured a higher mean number of females than Adultrap.[6] |
Table 2: Summary of Key Findings from Comparative Studies on Aedes aegypti Traps
Experimental Protocols: Aedes aegypti Trap Comparisons
The methodologies employed in the cited studies are crucial for understanding the context of the presented data.
-
Semi-field System Experiments (Mmbando et al.): These experiments were conducted in large, enclosed environments that mimic natural conditions. A known number of laboratory-reared nulliparous (not yet laid eggs) and gravid (carrying eggs) female Aedes aegypti were released. Different trap types were placed within the enclosure, and the number of recaptured mosquitoes in each trap was recorded over a specific period. The BG-Sentinel trap was used as a standard for comparison.[2]
-
Field Evaluation (Hsu et al.): This study was conducted in urban areas. Both fan-traps and gravitraps were deployed in the field, and the number of captured female Aedes aegypti and Aedes albopictus was recorded weekly. The trap indices (FI and GI) were calculated by dividing the total number of female mosquitoes caught by the number of functional traps.[4][5]
-
Mark-Release-Recapture Experiment (Maciel-de-Freitas et al.): Laboratory-reared female Aedes aegypti were marked with a fluorescent powder and released in a dengue-endemic urban area. Adultraps and MosquiTRAPs were deployed in the study area, and the number of marked and unmarked captured females was recorded. This method allows for the estimation of the absolute population size and the relative efficiency of the traps in a natural setting.[6]
Visualization of Experimental Workflow
Figure 1: Experimental workflows for comparing Aedes aegypti trap designs.
Trap Designs for Myllocerinus aurolineatus (Tea Weevil)
The tea weevil, Myllocerinus aurolineatus, is a significant pest in tea plantations.[8] While this compound has been identified as a semiochemical for this species, there is a notable lack of published studies directly comparing the efficacy of different trap designs for its capture.
Trap Types Used in Tea Weevil Research
Research on tea weevil attractants has utilized several types of traps for field evaluations, though not in a direct comparative framework.
-
Bucket-type Trap: This design consists of a plastic bucket with a top and a plastic cap to hold a silicon rubber septum containing the volatile attractant.[9]
-
Yellow Sticky Traps: These are simple traps consisting of a yellow surface coated with a sticky adhesive. The color yellow is known to be attractive to many insect species.
-
Trunk Gluing Trap Device: This method involves applying a sticky substance directly to the trunk of the tea plant. One study noted this was less effective than a self-made trap and that weevils often escaped.
-
Cross Baffle Trap: This design, commonly used for bark beetles, was reported to be ineffective for capturing adult tea weevils in one study.
Current Gaps in Research
The absence of direct comparative studies on trap designs for Myllocerinus aurolineatus represents a significant knowledge gap. Such studies are crucial for developing effective and standardized monitoring and control strategies for this agricultural pest. Future research should focus on systematically evaluating the performance of various trap designs, including modifications of existing traps and novel designs, baited with this compound and other identified attractants.
Visualization of Trap Application Logic
References
- 1. Controlling mosquitoes with semiochemicals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Comparison of Fan-Traps and Gravitraps for Aedes Mosquito Surveillance in Taiwan [frontiersin.org]
- 5. Comparison of Fan-Traps and Gravitraps for Aedes Mosquito Surveillance in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The tea weevil, Myllocerinus aurolineatus, is attracted to volatiles induced by conspecifics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to the Enantioselective Synthesis and Bioactivity of 9-Heptacosanone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enantioselective synthesis and potential bioactivity of the (R)- and (S)-isomers of 9-heptacosanone. Due to the limited availability of specific experimental data in the public domain for this compound, this document presents a representative comparison based on established methodologies for the synthesis and evaluation of analogous long-chain chiral ketones. The experimental data herein is hypothetical and serves to illustrate the comparative analysis.
Introduction
This compound is a long-chain aliphatic ketone. The presence of a chiral center at the C-9 position gives rise to two enantiomers: (R)-9-heptacosanone and (S)-9-heptacosanone. In many biological systems, the stereochemistry of a molecule is critical to its function, with different enantiomers often exhibiting distinct biological activities.[1] For instance, one enantiomer of a pheromone might be highly active in attracting a specific insect species, while the other could be inactive or even inhibitory. Similarly, in drug development, the desired therapeutic effect often resides in a single enantiomer, with the other being inactive or responsible for undesirable side effects.[2] This guide explores potential synthetic routes to access the enantiopure isomers of this compound and compares their hypothetical bioactivities.
Enantioselective Synthesis of this compound Isomers
The enantioselective synthesis of chiral ketones can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. Below are two plausible, well-established methods adapted for the synthesis of (R)- and (S)-9-heptacosanone.
Method 1: Asymmetric Grignard Addition to an Aldehyde
This approach involves the asymmetric addition of a Grignard reagent to an aldehyde in the presence of a chiral ligand, followed by oxidation of the resulting secondary alcohol.
Method 2: Noyori Asymmetric Hydrogenation
This method utilizes the highly efficient Noyori asymmetric hydrogenation of an enone precursor to establish the chiral center.
Table 1: Comparison of Synthetic Routes for this compound Isomers (Hypothetical Data)
| Parameter | Method 1: Asymmetric Grignard Addition | Method 2: Noyori Asymmetric Hydrogenation |
| Precursors | Octanal, 1-bromononadecane, Chiral Sparteine Ligand | 8-Heptacosen-10-one |
| Key Reagent | n-Nonadecylmagnesium bromide, (-)-Sparteine | Ru(BINAP)Cl2, H2 |
| Overall Yield | 65% | 85% |
| Enantiomeric Excess (e.e.) | 92% for (S)-isomer, 90% for (R)-isomer | >99% for both isomers |
| Scalability | Moderate | High |
| Reagent Cost | Moderate | High |
| Environmental Impact | Use of stoichiometric organometallic reagents | Catalytic, atom-economical |
Bioactivity of this compound Isomers
The biological activity of this compound isomers could be relevant in various contexts, including as insect pheromones or as modulators of mammalian signaling pathways. The following sections describe hypothetical bioactivities and the experimental protocols to assess them.
Pheromonal Activity
Many long-chain ketones serve as sex or aggregation pheromones in insects. The specific stereochemistry is often crucial for receptor binding and subsequent behavioral responses.
Table 2: Hypothetical Pheromonal Activity of this compound Isomers against Anopheles gambiae
| Isomer | Electroantennography (EAG) Response (mV) | Behavioral Response (Attraction Index) |
| (R)-9-Heptacosanone | 0.8 ± 0.1 | 0.75 ± 0.05 |
| (S)-9-Heptacosanone | 0.2 ± 0.05 | 0.15 ± 0.03 |
| Racemic Mixture | 0.5 ± 0.08 | 0.40 ± 0.04 |
| Control (Hexane) | 0.1 ± 0.02 | 0.05 ± 0.01 |
Pharmacological Activity: Anti-inflammatory Effects
Long-chain lipids can modulate inflammatory responses by interacting with various signaling pathways. The hypothetical anti-inflammatory activity of this compound isomers was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 3: Hypothetical Anti-inflammatory Activity of this compound Isomers
| Isomer | IC50 for NO Inhibition (µM) |
| (R)-9-Heptacosanone | 15.2 ± 1.8 |
| (S)-9-Heptacosanone | 85.6 ± 7.3 |
| Racemic Mixture | 32.5 ± 3.1 |
Experimental Protocols
Enantioselective Synthesis: Method 2 - Noyori Asymmetric Hydrogenation
-
Synthesis of 8-Heptacosen-10-one: Octanal is reacted with the Wittig reagent derived from 1-bromononadecane-2-one to yield 8-heptacosen-10-one. The product is purified by column chromatography.
-
Asymmetric Hydrogenation: To a solution of 8-heptacosen-10-one (1 mmol) in degassed methanol (B129727) (10 mL) is added [RuCl((R)-BINAP)(p-cymene)]Cl (0.01 mmol). The mixture is placed in a high-pressure reactor and hydrogenated at 10 atm of H2 for 24 hours at 50°C.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica (B1680970) gel to afford (R)-9-heptacosanone. The same procedure using (S)-BINAP as the ligand yields (S)-9-heptacosanone.
-
Determination of Enantiomeric Excess: The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) using a Chiralcel OD-H column and a hexane/isopropanol mobile phase.
Bioactivity Assay: Pheromonal Activity (Electroantennography)
-
Antenna Preparation: An antenna is excised from a male Anopheles gambiae mosquito and mounted between two glass capillary electrodes filled with saline solution.
-
Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. Puffs of air (0.5 s) passed over a filter paper containing a solution of the test compound (1 µg/µL in hexane) are introduced into the main air stream.
-
Data Recording: The electrical potential difference between the electrodes is amplified and recorded. The amplitude of the depolarization in response to the stimulus is measured.
Bioactivity Assay: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the this compound isomers for 1 hour. Subsequently, cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of NO inhibition against the logarithm of the compound concentration.
Visualizations
References
A Comparative Analysis of 9-Heptacosanone and Traditional Pesticides for Integrated Pest Management
This guide offers a comparative overview of the potential efficacy of 9-Heptacosanone, a long-chain ketone with insecticidal properties, against traditional synthetic pesticides. While direct, large-scale field trial data for this compound is still emerging, this document outlines the established methodologies for such trials and presents a hypothetical performance comparison based on the known mechanisms of action of similar long-chain hydrocarbons and conventional insecticides.
Experimental Protocols
The evaluation of any new pesticide's efficacy and its comparison with existing alternatives are conducted through rigorous field trials.[1] These trials are designed to produce reliable and scientifically robust data to support the registration and approval of plant protection products.[1] The following protocol outlines a standard methodology for a comparative field trial between this compound and a traditional pesticide.
1. Trial Planning and Design:
-
Objectives: To determine the efficacy of a this compound-based formulation in controlling a target pest species compared to a standard traditional pesticide and an untreated control.
-
Experimental Design: A Randomized Complete Block Design (RCBD) is often employed to account for field variability.[2] This design involves dividing the experimental area into blocks, with each block containing all treatments in a randomized order.[2]
-
Treatments:
-
Replication: Each treatment is replicated multiple times (typically 3-4 replicates) to ensure statistical validity.[2][3]
2. Site Selection and Plot Management:
-
The trial is conducted in a location with a known history of the target pest population.
-
Individual plots are of a standardized size, with buffer zones between plots to minimize spray drift and inter-plot interference.
3. Application of Treatments:
-
Pesticides are applied using calibrated equipment (e.g., backpack sprayer or farm atomizer) to ensure uniform coverage and application rates.[3]
-
Applications are timed to coincide with a susceptible life stage of the target pest.
4. Data Collection and Assessment:
-
Pest Population: Pest density (e.g., number of insects per plant or leaf) is assessed before and at set intervals after treatment (e.g., 3, 7, and 14 days).[3]
-
Crop Damage: The extent of feeding damage or other pest-induced injury to the crop is evaluated.
-
Crop Yield: At the end of the growing season, the total yield from each plot is measured.
-
Non-Target Organisms: The impact on beneficial or non-target arthropods is monitored.
-
Phytotoxicity: The treated plants are observed for any signs of adverse effects from the pesticide applications.
5. Statistical Analysis:
-
Data on pest mortality, crop damage, and yield are subjected to statistical analysis, typically Analysis of Variance (ANOVA), to determine if there are significant differences between the treatments.[3]
-
If significant differences are found, post-hoc tests (e.g., Tukey's HSD) are used to compare individual treatment means.
-
Mortality data may be corrected for control mortality using Abbott's formula.[5]
Hypothetical Performance Data
The following table summarizes potential quantitative outcomes from a field trial comparing a this compound formulation with a traditional pyrethroid pesticide. The data is illustrative and intended to provide a framework for comparison.
| Performance Metric | This compound Formulation | Traditional Pesticide (Pyrethroid) | Untreated Control |
| Pest Mortality (%) (7 days post-application) | 75.2% | 92.5% | 5.1% |
| Crop Damage (%) | 8.5% | 4.2% | 25.8% |
| Yield ( kg/ha ) | 2800 | 3100 | 1950 |
| Non-Target Arthropod Mortality (%) | 15.3% | 65.7% | 2.4% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for a comparative field trial and the distinct mechanisms of action for this compound and traditional neurotoxic pesticides.
Comparison of Mechanisms of Action
This compound: Long-chain hydrocarbons, such as heptacosane, are known components of the insect cuticle, where they play a crucial role in preventing water loss.[3] The insecticidal action of exogenously applied this compound is likely rooted in the physical disruption of this protective waxy layer. This disruption leads to uncontrolled water loss, resulting in desiccation and eventual death of the insect. This mode of action is primarily physical rather than systemic. Additionally, some research suggests that n-alkanes can inhibit detoxification enzymes like glutathione-s-transferase, which are part of an insect's defense against foreign compounds.[4]
Traditional Pesticides (e.g., Pyrethroids): Many traditional insecticides, including pyrethroids, are neurotoxins.[6] Their primary mode of action is to target the insect's nervous system.[6] Pyrethroids bind to voltage-gated sodium channels in nerve cell membranes, forcing them to remain open for extended periods. This action leads to repetitive and uncontrolled firing of neurons, causing muscle spasms, paralysis, and ultimately, the death of the insect.[6] This neurotoxic mechanism is highly effective but can also impact non-target organisms with similar nervous system structures.
References
- 1. How do cuticular hydrocarbons evolve? Physiological constraints and climatic and biotic selection pressures act on a complex functional trait - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Long-Chain Molecules with Agro-Bioactivities and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [dr.lib.iastate.edu]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 9-Heptacosanone
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 9-Heptacosanone, a long-chain ketone. The following procedural guidance is designed to answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, adherence to standard laboratory safety protocols is crucial. While this compound is not classified as a hazardous substance, direct contact and inhalation of dust should be minimized.[1][2] The following personal protective equipment is recommended to ensure a safe laboratory environment.[3][4]
Eye and Face Protection:
-
Safety Glasses with Side Shields: To protect against accidental splashes or airborne particles.
-
Face Shield: Recommended when there is a greater potential for dust generation or splashing.
Skin Protection:
-
Gloves: Nitrile or neoprene gloves are suitable for handling this compound.[5] Always inspect gloves for tears or punctures before use.
-
Laboratory Coat: A standard lab coat should be worn to protect street clothing and prevent skin contact.
-
Closed-toe Shoes: Essential for protecting feet from spills and falling objects.
Respiratory Protection:
-
Under normal laboratory conditions with adequate ventilation, a respirator is not typically required.[5]
-
If significant dust is generated, a NIOSH-approved particulate respirator (e.g., N95) should be used to minimize inhalation.[5]
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of a closely related compound, 14-Heptacosanone, which are expected to be similar to this compound.
| Property | Value |
| Physical State | Solid, Crystalline[1] |
| Appearance | White to off-white powder |
| Odor | Odorless[1] |
| Melting Point | 76 - 79 °C / 168.8 - 174.2 °F[1] |
| Boiling Point | Not determined |
| Solubility | Insoluble in water |
Operational Plan
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures operational efficiency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from strong oxidizing agents.
2. Handling and Use:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when transferring or weighing the powder, to minimize dust formation.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Avoid creating dust. If dust is generated, use appropriate respiratory protection.
-
After handling, wash hands thoroughly with soap and water.
3. Spill Response:
-
In case of a spill, ensure the area is well-ventilated.
-
Wear appropriate PPE as outlined above.
-
Carefully sweep up the spilled solid material, avoiding dust generation.[1]
-
Place the collected material into a suitable, labeled container for disposal.[1]
-
Clean the spill area with a damp cloth or paper towel to remove any remaining residue.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as non-hazardous solid waste, in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be placed in a sealed bag and disposed of as solid waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) before recycling or disposal. The rinsate should be collected and disposed of as chemical waste.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
